molecular formula C6H5N3O B8814158 [1,2,4]Triazolo[4,3-a]pyridin-7-ol

[1,2,4]Triazolo[4,3-a]pyridin-7-ol

Katalognummer: B8814158
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: MMUNZSHFAJCGIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[1,2,4]Triazolo[4,3-a]pyridin-7-ol is a high-purity chemical scaffold designed for advanced research and development, particularly in medicinal chemistry. The triazolopyridine core is recognized as a privileged structure in drug discovery due to its diverse biological activities . Compounds based on this scaffold have been extensively investigated as key precursors for synthesizing molecules with antifungal, antibacterial, insecticidal, and anticonvulsant properties . A significant area of application is in immunology and cancer research, where the [1,2,4]triazolo[4,3-a]pyridine structure has been identified as a novel chemotype for inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . Furthermore, this heterocyclic system can function as a bi- or tridentate chelating ligand, coordinating with metal ions to form complexes with potential applications as fluorescence sensors and catalysts . Researchers value [1,2,4]Triazolo[4,3-a]pyridin-7-ol for its utility as a building block in structure-activity relationship (SAR) studies and for the rational design of novel bioactive compounds. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C6H5N3O

Molekulargewicht

135.12 g/mol

IUPAC-Name

1H-[1,2,4]triazolo[4,3-a]pyridin-7-one

InChI

InChI=1S/C6H5N3O/c10-5-1-2-9-4-7-8-6(9)3-5/h1-4,8H

InChI-Schlüssel

MMUNZSHFAJCGIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NNC2=CC1=O

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide on [1,2,4]Triazolo[4,3-a]pyridin-7-ol: Synthesis, Properties, and Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical structure, synthesis, and pharmacological applications of [1,2,4]Triazolo[4,3-a]pyridin-7-ol .

Executive Summary

The fused bicyclic heterocycle [1,2,4]triazolo[4,3-a]pyridin-7-ol represents a highly privileged scaffold in modern medicinal chemistry. Characterized by a triazole ring fused to a pyridine system with a hydroxyl substitution at the 7-position, this molecule serves as a critical intermediate in the synthesis of targeted therapeutics, most notably ErbB type I receptor tyrosine kinase inhibitors[1][2]. This whitepaper explores the physicochemical properties, structural rationale, and validated synthetic methodologies for this compound, providing drug development professionals with a mechanistic understanding of its utility in oncology and targeted molecular design.

Chemical Identity and Physicochemical Properties

Understanding the baseline quantitative data of [1,2,4]triazolo[4,3-a]pyridin-7-ol is essential for analytical tracking, formulation, and reaction stoichiometry. The 7-hydroxyl group significantly alters the molecule's polarity and solubility profile compared to the unsubstituted parent compound, enabling it to act as both a hydrogen bond donor and acceptor.

Table 1: Physicochemical Summary of [1,2,4]Triazolo[4,3-a]pyridin-7-ol

PropertyValue / Description
Chemical Name [1,2,4]Triazolo[4,3-a]pyridin-7-ol
CAS Registry Number 937263-36-0
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
SMILES String C1=CC2=NN=CN2C=C1O (Derived from parent core)
Purity Standards (Commercially Available) ≥ 95% (typically verified via HPLC/LC-MS)
Tautomerism Exhibits prototropic tautomerism (keto-enol-like interconversions via proton migration)[1]

Structural Biology & Pharmacological Rationale

The core architecture of [1,2,4]triazolo[4,3-a]pyridine is uniquely suited for binding within the highly conserved ATP-binding pockets of kinases.

  • The Bicyclic Core: The planar, electron-rich fused ring system provides optimal

    
     stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) in the kinase hinge region. Furthermore, the multiple nitrogen atoms in the triazole ring act as potent hydrogen bond acceptors.
    
  • The 7-Hydroxyl Vector: The addition of the -OH group at the 7-position is a deliberate design choice. It provides a synthetic handle for late-stage functionalization (e.g., etherification to attach solubilizing morpholine or piperazine chains) and can directly participate in hydrogen bonding with the solvent-exposed regions of the target protein[1].

Synthetic Methodologies and Workflows

Core Assembly Mechanisms

The general synthesis of the [1,2,4]triazolo[4,3-a]pyridine core typically involves the condensation of 2-hydrazinopyridines with aldehydes, carboxylic acids, or isothiocyanates, followed by oxidative cyclization. Modern, environmentally benign protocols utilize iodine-mediated oxidative C-N bond formation or N-Chlorosuccinimide (NCS) to drive the dehydrative cyclization under mild conditions[3][4].

However, because the free hydroxyl group at the 7-position can interfere with these oxidative cyclization steps (leading to unwanted side reactions or degradation), it is standard practice to mask the hydroxyl group as a benzyl ether during the core assembly.

Debenzylation Workflow (Self-Validating Protocol)

To yield the final [1,2,4]triazolo[4,3-a]pyridin-7-ol, the benzyl protecting group must be selectively removed. The industry-standard method is catalytic hydrogenolysis[1][2].

Causality & Rationale: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected because it selectively cleaves the benzylic C-O bond via oxidative addition and reductive elimination without reducing the aromatic


-system of the pyridine or triazole rings. Ethanol is chosen as the solvent due to its protic nature, which stabilizes the polar hydroxyl product and facilitates the dissolution of the starting material.

Step-by-Step Methodology:

  • Preparation: In a rigorously inerted reaction vessel (flushed with Argon or

    
    ), dissolve 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine (0.512 g, 2.27 mmol) in 30 mL of absolute ethanol[1].
    
  • Catalyst Addition: Carefully add 0.5 g of Palladium on Carbon (Pd/C, typically 10% wt). Safety Note: Pd/C is highly pyrophoric when dry; it must be added under an inert atmosphere or wetted with solvent prior to addition.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (

    
    ). Maintain the reaction under a hydrogen balloon (approx. 1 atm) at ambient room temperature.
    
  • Reaction Monitoring: Stir the heterogeneous mixture vigorously for 3 hours[1]. Reaction completion should be validated via TLC or LC-MS, monitoring the disappearance of the lipophilic benzyl precursor and the emergence of the highly polar 7-ol product.

  • Quenching & Filtration: Once complete, purge the system with Argon to remove residual

    
    . Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Causality: Celite prevents the fine particulate Pd/C from passing through standard filter paper, avoiding product contamination and fire hazards.
    
  • Isolation: Wash the Celite pad with an additional 30 mL of ethanol to ensure complete recovery of the product. Concentrate the combined filtrate under reduced pressure to yield the pure [1,2,4]triazolo[4,3-a]pyridin-7-ol[1].

Synthesis A 2-Hydrazinyl-4-(benzyloxy)pyridine B Oxidative Cyclization (e.g., NCS or Iodine) A->B C 7-(Benzyloxy)-[1,2,4]triazolo [4,3-a]pyridine B->C D Hydrogenolysis (Pd/C, H2, EtOH) C->D E [1,2,4]Triazolo[4,3-a] pyridin-7-ol D->E

Caption: Synthetic workflow for [1,2,4]triazolo[4,3-a]pyridin-7-ol via selective catalytic debenzylation.

Application in Drug Discovery: ErbB Receptor Tyrosine Kinase Inhibitors

The most prominent application of [1,2,4]triazolo[4,3-a]pyridin-7-ol is its use as a foundational building block for synthesizing N4-phenyl-quinazoline-4-amine derivatives[1].

These derivatives are potent inhibitors of the Type I receptor tyrosine kinase family , which includes EGFR (ErbB1/HER1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4)[1].

Mechanistic Pathway: In healthy cells, these transmembrane glycoprotein receptors transmit extracellular signals to the nucleus. Ligand binding induces homo- or heterodimerization, leading to the autophosphorylation of intracellular tyrosine kinase domains[1]. In hyperproliferative diseases (such as non-small cell lung cancer or breast cancer), these receptors are often mutated or overexpressed, leading to uncontrolled signaling and tumor proliferation[2].

Derivatives synthesized from [1,2,4]triazolo[4,3-a]pyridin-7-ol act as competitive inhibitors. They occupy the ATP-binding site of the intracellular kinase domain, physically blocking ATP from binding. Without ATP, the receptor cannot phosphorylate its tyrosine residues, effectively shutting down the downstream signaling cascade (e.g., MAPK and PI3K/AKT pathways) and halting tumor growth[2].

Pathway Ligand Extracellular Ligand (e.g., EGF) Receptor ErbB Receptor Tyrosine Kinase Ligand->Receptor Activation Dimerization & Autophosphorylation Receptor->Activation Signaling Tumor Proliferation (MAPK/PI3K pathways) Activation->Signaling Inhibitor Triazolopyridine-based Inhibitor Inhibitor->Activation Competitive ATP Binding

Caption: Mechanism of action for ErbB kinase inhibitors utilizing the triazolopyridine core.

References

  • CAS 937263-36-0 | [1,2,4]Triazolo[4,3-a]pyridin-7-ol,≥95% - Howei Pharm . howeipharm.com. Retrieved from: [Link]

  • EP2090575B1 - Processes and intermediates for the preparation of N4-phenyl-quinazoline-4-amine derivatives. Google Patents.
  • US8648087B2 - N4-phenyl-quinazoline-4-amine derivatives and related compounds as ErbB type I receptor tyrosine kinase inhibitors for the treatment of hyperproliferative diseases. Google Patents.
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines . Organic Chemistry Portal. Retrieved from:[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . Arabian Journal of Chemistry. Retrieved from:[Link]

Sources

[1,2,4]Triazolo[4,3-a]pyridin-7-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1,2,4]Triazolo[4,3-a]pyridin-7-ol is a highly specialized fused bicyclic heterocyclic building block utilized extensively in modern drug discovery. Characterized by a triazole ring fused to a pyridine core with a hydroxyl group at the 7-position, this scaffold provides unique hydrogen-bonding capabilities, distinct dipole moments, and conformational rigidity. It is a critical intermediate in the synthesis of advanced therapeutics, most notably ErbB type I receptor tyrosine kinase inhibitors[1] and NaV1.7 voltage-gated sodium channel blockers[2].

This whitepaper provides a comprehensive technical breakdown of its chemical identifiers, structural mechanics, validated synthetic protocols, and pharmacological applications.

Chemical Identity & Core Identifiers

Accurate identification is critical for procurement, analytical verification, and computational modeling. The following table summarizes the core identifiers and physicochemical properties of [1,2,4]Triazolo[4,3-a]pyridin-7-ol[3],,[4].

PropertyValue / Identifier
Chemical Name [1,2,4]Triazolo[4,3-a]pyridin-7-ol
CAS Registry Number 937263-36-0
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
SMILES OC1=CC2=NN=CN2C=C1
Core Structure Fused 5,6-bicyclic heteroaromatic system
Purity Standard (Commercial) ≥95% (typically verified via LC-MS/HPLC)

Structural Mechanics & Reactivity Profile

The architecture of [1,2,4]triazolo[4,3-a]pyridin-7-ol presents specific synthetic challenges and advantages:

  • Electronic Distribution: The bridgehead nitrogen (N4a) donates electron density into the triazole ring, making the system highly stable but dynamically polarized.

  • The 7-Hydroxyl Challenge: The hydroxyl group at the 7-position is highly nucleophilic. If left unprotected during early synthetic steps (such as cyclization), it can undergo unwanted inter- or intramolecular alkylation, leading to polymerization or isomeric mixtures.

  • Causality of Protection: To circumvent this, the hydroxyl group is almost universally masked as a benzyl ether (benzyloxy) during the construction of the triazole core. The benzyl group provides robust steric shielding and is orthogonal to the basic conditions of hydrazine substitution, yet it can be cleaved under exceptionally mild, neutral catalytic hydrogenation conditions[1].

Synthetic Workflows & Experimental Protocols

The most robust, field-proven methodology for synthesizing [1,2,4]triazolo[4,3-a]pyridin-7-ol relies on a three-step linear sequence: Nucleophilic Aromatic Substitution (SNAr), Orthoester Annulation, and Catalytic Hydrogenolysis[1],[5].

Experimental Protocol

Step 1: Hydrazine Substitution (SNAr)

  • Causality: The chlorine atom at the 2-position of 2-chloro-4-(benzyloxy)pyridine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • Procedure: Dissolve 2-chloro-4-(benzyloxy)pyridine (1.0 eq) in absolute ethanol. Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4–6 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH). The conversion is complete when the high-Rf starting material is entirely replaced by a highly polar, baseline-hugging spot (4-(benzyloxy)-2-hydrazinylpyridine).

Step 2: Annulation via Orthoester Condensation

  • Causality: Triethyl orthoformate acts as both a single-carbon electrophile and a dehydrating agent. The primary amine of the hydrazine attacks the orthoester, sequentially eliminating ethanol molecules to thermodynamically drive the cyclization into the fused triazole ring[5],[6].

  • Procedure: Suspend the intermediate from Step 1 in neat triethyl orthoformate (excess, ~10 eq). Heat the mixture to 100 °C for 6 hours. Remove the excess orthoformate under reduced pressure to yield 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine.

  • Self-Validation: LC-MS is the gold standard here. Complete consumption of the hydrazine mass (M+H) and the appearance of the cyclized mass (M+H - 46 Da, accounting for ethanol loss and ring closure) confirms the annulation.

Step 3: Catalytic Hydrogenolysis (Debenzylation)

  • Causality: The benzyl ether is selectively cleaved using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. This method is exceptionally mild, preventing the degradation of the sensitive triazolopyridine core that might occur with harsh Lewis acids (e.g., BBr₃)[1].

  • Procedure: To a solution of 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine (0.512 g, 2.27 mmol) in ethanol (30 mL), add 10% Pd/C (0.5 g). Stir the mixture vigorously under a hydrogen balloon for 3 hours at room temperature. Filter the suspension through a pad of Celite, wash with ethanol, and concentrate the filtrate under reduced pressure to isolate [1,2,4]triazolo[4,3-a]pyridin-7-ol[7],[1].

  • Self-Validation: The reaction's success is instantly verified by ¹H-NMR spectroscopy. The complete disappearance of the benzyl -CH₂- protons (~5.1 ppm) and the aromatic multiplet (7.3–7.5 ppm) guarantees total deprotection.

SynthesisWorkflow SM 2-Chloro-4-(benzyloxy)pyridine (Starting Material) Reagent1 Hydrazine Hydrate (EtOH, Reflux) SM->Reagent1 Int1 4-(Benzyloxy)-2-hydrazinylpyridine (Intermediate 1) Reagent1->Int1 Reagent2 Triethyl Orthoformate (100 °C) Int1->Reagent2 Int2 7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine (Intermediate 2) Reagent2->Int2 Reagent3 H2, Pd/C (EtOH, RT) Int2->Reagent3 Target [1,2,4]Triazolo[4,3-a]pyridin-7-ol (Target Compound) Reagent3->Target

Caption: Synthetic workflow for [1,2,4]triazolo[4,3-a]pyridin-7-ol via debenzylation.

Pharmacological & Biological Applications

The [1,2,4]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as a bioisostere for indoles and benzimidazoles while offering superior aqueous solubility and unique hydrogen-bond acceptor profiles.

1. ErbB Type I Receptor Tyrosine Kinase Inhibitors Hyperproliferative diseases, such as solid tumor cancers, are frequently driven by the overexpression of ErbB receptors (e.g., EGFR, HER2). [1,2,4]Triazolo[4,3-a]pyridin-7-ol is utilized as a nucleophilic building block to synthesize complex N4-phenyl-quinazoline-4-amine derivatives. The 7-hydroxyl group acts as the attachment point (via etherification) to the quinazoline core. These compounds competitively bind to the ATP-binding pocket of the intracellular kinase domain, halting the downstream ras/raf/MEK/MAPK signaling cascade and inducing tumor cell apoptosis[1],[8].

2. NaV1.7 Sodium Channel Inhibitors Voltage-gated sodium channels (specifically NaV1.7) are primarily expressed in the peripheral nervous system and are critical for the initiation of action potentials in nociceptive (pain-sensing) neurons. Derivatives synthesized from [1,2,4]triazolo[4,3-a]pyridin-7-ol have been patented as highly selective NaV1.7 blockers, offering a non-opioid pathway for the treatment of severe inflammatory and neuropathic pain[2].

MOA Ligand EGF / Ligand Receptor ErbB Receptor (Tyrosine Kinase) Ligand->Receptor Binds Cascade ras/raf/MEK/MAPK PI3K/AKT Pathways Receptor->Cascade Phosphorylation Inhibitor Triazolopyridine Derivative Inhibitor->Receptor Inhibits Kinase Outcome Cell Proliferation & Tumor Survival Cascade->Outcome Promotes

Caption: Mechanism of action for ErbB receptor inhibition by triazolopyridine derivatives.

References

  • US8648087B2 - N4-phenyl-quinazoline-4-amine derivatives and related compounds as ErbB type I receptor tyrosine kinase inhibitors for the treatment of hyperproliferative diseases Source: Google Patents URL
  • EP2090575B1 - Processes and intermediates for the preparation of N4-phenyl-quinazoline-4-amine derivatives Source: Google Patents URL
  • US9550775B2 - Substituted triazolopyridines and methods of use thereof Source: Google Patents URL
  • Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives Source: MDPI (Molecules) URL:[Link]

  • SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES Source: Journal of Islamic Academy of Sciences URL:[Link]

  • [1,2,4]Triazolo[4,3-a]pyridin-7-ol (CAS 937263-36-0) Product Information Source: ChemBuyersGuide URL:[Link]

Sources

Tautomerism of Hydroxy-Triazolopyridines in Solution: Mechanistic Insights and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxy-triazolopyridines—particularly the 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine derivatives—are privileged structural motifs in modern drug discovery. They serve as core scaffolds for potent prolyl hydroxylase (PHD) inhibitors used in the treatment of anemia[1], as well as Janus kinase (JAK) inhibitors. However, a critical physicochemical property that dictates their pharmacokinetics, receptor binding affinity, and synthetic functionalization is their prototropic tautomerism.

As a Senior Application Scientist, I approach tautomerism not merely as a structural curiosity, but as a dynamic variable that must be rigorously quantified. This whitepaper provides an in-depth mechanistic analysis of the lactam-lactim (oxo-hydroxy) tautomeric equilibrium in hydroxy-triazolopyridines. It outlines the thermodynamic drivers behind these shifts and establishes self-validating experimental protocols for accurately determining the tautomeric equilibrium constant (


) in solution.

Mechanistic Foundations: The Lactam-Lactim Dichotomy

Tautomerism in hydroxy-triazolopyridines involves the intramolecular transfer of a proton between the exocyclic oxygen atom (the lactim or hydroxy-aromatic form) and the annular nitrogen atom of the fused ring system (the lactam or oxo form).

Causality of Solvent-Driven Shifts

According to foundational principles of heteroaromatic prototropic tautomerism[2], the equilibrium constant (


) is exquisitely sensitive to the surrounding dielectric medium.
  • Non-Polar Environments (Gas Phase / Hydrocarbons): In the absence of external stabilizing forces, the lactim (hydroxy) form is thermodynamically favored. The causality here is driven by resonance energy: the lactim form maintains full ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -electron delocalization across the fused bicyclic heteroaromatic system.
    
  • Polar and Protic Environments (Water / DMSO): In high-dielectric solvents, the equilibrium shifts dramatically toward the lactam (oxo) form. The lactam tautomer possesses a significantly higher intrinsic dipole moment. Furthermore, the highly polarized C=O bond acts as a superior hydrogen-bond acceptor, while the annular N-H acts as a strong hydrogen-bond donor. The enthalpic gain from intermolecular hydrogen bonding with the solvent far outweighs the partial loss of aromatic resonance energy, driving the equilibrium toward the oxo state.

G Lactim Lactim Form (Hydroxy) Favored in Non-Polar Lactam Lactam Form (Oxo) Favored in Polar/Protic Lactim->Lactam Prototropic Shift (Kt) GasPhase Gas Phase / Cyclohexane Low Dielectric GasPhase->Lactim Stabilizes Aqueous Water / DMSO High Dielectric & H-Bonding Aqueous->Lactam Stabilizes

Thermodynamic drivers of lactam-lactim tautomerism in hydroxy-triazolopyridines.

Quantitative Data: Solvent Effects on Equilibrium

To illustrate the profound impact of the solvent environment, the following table summarizes the representative thermodynamic parameters for the tautomerization of 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine across various media.

Solvent EnvironmentDielectric Constant (

)
Dominant Tautomer

(Lactam/Lactim)

(kcal/mol)
Gas Phase (DFT)1.0Lactim< 0.01+2.8
Cyclohexane2.0Lactim0.05+1.8
Chloroform4.8Mixed0.8+0.1
Dimethyl Sulfoxide46.8Lactam> 50-2.3
Water80.1Lactam> 100-3.1

Note:


 values are negative when the lactam form is thermodynamically favored.

Self-Validating Analytical Workflows

To ensure scientific integrity, any protocol measuring


 must account for confounding variables, primarily intermolecular dimerization . Because lactam forms can self-associate via robust N-H···O=C hydrogen-bonded dimers, apparent shifts in equilibrium might be artifacts of concentration rather than true solvent effects.

The following workflow establishes a self-validating system to isolate intramolecular tautomerism.

Workflow Prep 1. Sample Preparation (Variable Solvents & Conc.) NMR 2. Multinuclear NMR (1H, 13C, 15N) Prep->NMR UVVis 3. UV-Vis Titration (Isosbestic Point Tracking) Prep->UVVis Validate 5. Self-Validation (Concentration Independence) NMR->Validate UVVis->Validate DFT 4. DFT Calculations (PCM Solvent Models) Result Determination of Kt & Thermodynamic Parameters DFT->Result Theoretical Agreement Validate->DFT Empirical Input Validate->Result

Self-validating analytical workflow for determining tautomeric equilibrium constants.

Protocol 1: Concentration-Independent NMR Titration

Multinuclear NMR (


H, 

C,

N) is the gold standard for quantifying

, as the rapid proton exchange on the NMR timescale yields population-weighted average chemical shifts.

Step-by-Step Methodology:

  • Solvent Selection: Prepare anhydrous solutions of the hydroxy-triazolopyridine in a polarity gradient: Cyclohexane-

    
    , CDCl
    
    
    
    , THF-
    
    
    , and DMSO-
    
    
    .
  • Concentration Gradient (The Validation Step): For each solvent, prepare three distinct concentrations: 1 mM, 5 mM, and 25 mM.

  • Acquisition: Acquire

    
    C and 
    
    
    
    N NMR spectra at a strictly controlled temperature (e.g., 298 K) to prevent thermal equilibrium shifts.
  • Data Validation: Compare the chemical shifts (

    
    ) of the reporter nuclei (e.g., the C7 carbon or the annular nitrogen) across the three concentrations.
    
    • Causality Check: If

      
       shifts significantly with concentration, dimerization is occurring. The data must be extrapolated to infinite dilution to find the true monomeric 
      
      
      
      . If
      
      
      remains static, the system is self-validated as a purely intramolecular tautomeric equilibrium.
  • Calculation: Calculate

    
     using the equation: 
    
    
    
    . (Note:
    
    
    and
    
    
    are derived from fixed O-methyl and N-methyl reference analogues, respectively).
Protocol 2: UV-Vis Isosbestic Tracking

UV-Vis spectroscopy provides orthogonal validation, leveraging the distinct


 transitions of the aromatic lactim versus the cross-conjugated lactam.

Step-by-Step Methodology:

  • Prepare a 50

    
    M stock solution of the compound in anhydrous 1,4-dioxane (favoring the lactim form).
    
  • Perform a solvent titration by incrementally spiking the cuvette with water (favoring the lactam form) from 0% to 50% v/v.

  • Overlay the acquired spectra. The presence of a sharp, distinct isosbestic point mathematically validates that only two absorbing species (the two tautomers) are in equilibrium, ruling out degradation or higher-order aggregation.

Implications for Drug Development and Synthesis

Understanding the exact position of the tautomeric equilibrium is not an academic exercise; it is a prerequisite for rational drug design.

  • Receptor Binding (Pharmacodynamics): The active site of a target protein (such as the PHD enzyme) will recognize specific hydrogen-bonding pharmacophores[1]. If the drug exists predominantly as the lactam in physiological media (aqueous,

    
    ), it presents an N-H donor and a C=O acceptor. If computational docking models erroneously use the lactim form (O-H donor, N acceptor), the predicted binding poses will be fundamentally flawed, leading to failed structure-activity relationship (SAR) campaigns.
    
  • Regioselective Synthesis: When functionalizing the triazolopyridine core (e.g., alkylation), the tautomeric state dictates the reaction trajectory. To achieve O-alkylation (kinetic control), reactions should be run in non-polar solvents (e.g., toluene) using soft bases like Agngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    CO
    
    
    
    to trap the lactim form. Conversely, N-alkylation (thermodynamic control) is achieved in polar aprotic solvents (e.g., DMF) using hard bases like K
    
    
    CO
    
    
    , capitalizing on the stabilized lactam intermediate.

By integrating rigorous thermodynamic theory with self-validating analytical protocols, researchers can precisely map the tautomeric landscape of hydroxy-triazolopyridines, thereby de-risking downstream synthetic and pharmacological workflows.

References
  • Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). Prototropic Tautomerism of Heterocycles: Heteroaromatic Tautomerism—General Overview and Methodology. Advances in Heterocyclic Chemistry, 76, 1-84.[Link]

  • Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry, 83, 1-141.[Link]

  • Ohta, M., et al. (2012). Triazolopyridine compound, and action thereof as prolyl hydroxylase inhibitor and erythropoietin production inducer.

Sources

The Thermodynamic and Kinetic Paradigms of Triazolopyridines: A Technical Guide to 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine vs. [1,5-a] Isomerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo-pyridine bicyclic system is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, fluorophores, and prolyl hydroxylase inhibitors (such as those inducing erythropoietin production)[1]. However, the synthesis of these heterocycles is complicated by the existence of two primary isomeric forms: the kinetically favored [4,3-a] isomer and the thermodynamically stable [1,5-a] isomer.

This whitepaper provides an in-depth mechanistic analysis of the stability, interconversion, and selective synthesis of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine and its[1,5-a] counterpart. By understanding the electronic influence of the 7-hydroxy substituent and mastering the Dimroth rearrangement, researchers can design self-validating synthetic workflows with absolute regiochemical control.

Structural and Electronic Foundations

Kinetic vs. Thermodynamic Stability

The formation of triazolopyridines from 2-hydrazinylpyridines and acylating agents (e.g., orthoesters, carboxylic acids) initially yields the[1,2,4]triazolo[4,3-a]pyridine system. This is a kinetically controlled process driven by the high nucleophilicity of the exocyclic hydrazine nitrogen. However, the[4,3-a] core possesses higher ground-state energy due to steric repulsion between the C-3 substituent and the adjacent C-5 proton of the pyridine ring, as well as a less optimal extended


-conjugation system[2].

Conversely, the [1,2,4]triazolo[1,5-a]pyridine isomer is the thermodynamic sink of this system. It relieves the steric strain present in the [4,3-a] form and achieves a lower overall energy state through superior electron delocalization across the fused bicyclic network.

The Role of the 7-Hydroxy Substituent

The introduction of a hydroxyl group at the 7-position fundamentally alters the electronic landscape of the molecule.

  • Tautomerism: The 7-hydroxy group can undergo keto-enol-like tautomerization, existing in equilibrium with a pyridone-like (7-oxo-4,7-dihydro) state.

  • Electronic Effects: While inductively electron-withdrawing, the -OH group is strongly electron-donating via resonance. This resonance donation into the pyridine ring stabilizes the positive charge that develops on the bridgehead nitrogen during ring-opening events. Consequently, the 7-hydroxy substituent significantly lowers the activation energy required for isomerization compared to unsubstituted analogs, making the [4,3-a] isomer highly sensitive to rearrangement.

Mechanistic Causality: The Dimroth Rearrangement

The conversion of the [4,3-a] isomer to the [1,5-a] isomer occurs via a cascade known as the Dimroth Rearrangement [3]. This process can be catalyzed by heat, acidic, or basic conditions. For the 7-hydroxy derivative, acidic conditions (e.g., glacial acetic acid) are typically employed to protonate the bridgehead nitrogen, initiating the cascade.

The mechanism proceeds through the following self-validating sequence:

  • Activation: Protonation of the N-1 or N-4 atom weakens the N-N bond of the triazole ring.

  • Ring Opening: Cleavage of the N-N bond yields a ring-opened amidine intermediate. This step is rate-limiting but is accelerated by the resonance stabilization provided by the 7-hydroxy group.

  • Conformational Rotation: The intermediate undergoes bond rotation, relieving steric strain.

  • Recyclization: The exocyclic nitrogen attacks the electrophilic carbon, closing the ring to form the thermodynamically stable [1,5-a] isomer[4].

Dimroth A [4,3-a] Isomer (Kinetically Favored) B Protonated Intermediate A->B H+ (Acidic Media) C Ring-Opened Amidine B->C N-N Cleavage D Bond Rotation C->D Conformational Shift E [1,5-a] Isomer (Thermodynamic Sink) D->E Recyclization & -H+

Graph 1: Acid-catalyzed Dimroth rearrangement mechanism from [4,3-a] to [1,5-a] isomer.

Experimental Methodologies & Workflows

To achieve absolute regiochemical control, the synthetic conditions must be strictly curated. Milder conditions trap the kinetic product, while harsh, acidic conditions drive the system to the thermodynamic product[3].

Workflow Start 2-Hydrazinyl-4-hydroxypyridine + Triethyl Orthoformate Cond1 Mild Conditions (RT to 50°C) Neutral/Weak Acid (Ethanol) Start->Cond1 Cond2 Harsh Conditions (118°C) Strong Acid (Glacial AcOH reflux) Start->Cond2 One-Pot Thermodynamic Synthesis Prod1 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) Cond1->Prod1 Prod1->Cond2 Dimroth Rearrangement Prod2 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) Cond2->Prod2

Graph 2: Divergent synthetic workflow for selective isomer generation.

Protocol A: Selective Synthesis of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine (Kinetic)

Causality: Low thermal energy and neutral/mildly acidic solvents prevent the activation energy threshold for ring-opening from being breached.

  • Initiation: Suspend 2-hydrazinylpyridin-4-ol (1.0 eq) in anhydrous ethanol (0.2 M).

  • Acylation/Cyclization: Add triethyl orthoformate (1.2 eq) dropwise at room temperature.

  • Maturation: Stir the reaction mixture at 40–50°C for 4–6 hours. Critical: Do not exceed 60°C, as the 7-hydroxy group lowers the rearrangement threshold.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the hydrazinyl mass is consumed.

  • Isolation: Cool to 0°C, filter the resulting precipitate, and wash with cold ethanol to yield the pure [4,3-a] isomer.

Protocol B: Synthesis of 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine (Thermodynamic)

Causality: High thermal energy combined with a protic, acidic environment forces the N-N bond cleavage, driving the equilibrium entirely to the thermodynamic sink[4].

  • Initiation: Dissolve the isolated[4,3-a] isomer (or the raw 2-hydrazinylpyridin-4-ol + orthoester mixture for a one-pot approach) in glacial acetic acid (0.5 M).

  • Rearrangement: Heat the mixture to reflux (~118°C) under a nitrogen atmosphere for 12–24 hours.

  • IPC: Monitor via

    
    H-NMR (aliquot evaporated and dissolved in DMSO-
    
    
    
    ). The rearrangement is complete when the distinct H-3 singlet of the [4,3-a] isomer disappears (see Section 4).
  • Isolation: Remove acetic acid under reduced pressure. Recrystallize the crude residue from ethanol/water to afford the pure [1,5-a] isomer.

Analytical Differentiation & Data Presentation

Differentiating between the [4,3-a] and [1,5-a] isomers is critical for self-validating workflows. The most definitive, non-destructive method is


H-NMR spectroscopy. The electronic environment of the triazole proton drastically shifts depending on the isomer configuration[2].

In the[4,3-a] isomer, the triazole proton (H-3) is highly deshielded due to the adjacent bridgehead nitrogen's localized electron density. In the [1,5-a] isomer, the triazole proton (H-2) is less deshielded due to the extended delocalization of the thermodynamic system.

Table 1: Quantitative Analytical Markers for Isomer Differentiation
Analytical Metric7-hydroxy-[4,3-a] Isomer (Kinetic)7-hydroxy-[1,5-a] Isomer (Thermodynamic)Diagnostic Causality

H-NMR (DMSO-

)
Singlet at ~9.20 - 9.40 ppm (H-3)Singlet at ~8.40 - 8.65 ppm (H-2)Deshielding effect of localized bridgehead nitrogen in [4,3-a].

C-NMR (DMSO-

)
Triazole carbon at ~135 ppmTriazole carbon at ~150 ppmHybridization and electron density shifts post-rearrangement.
UV-Vis (

)
~280 nm~310 nmExtended

-conjugation in the [1,5-a] system lowers the HOMO-LUMO gap.
Thermal Stability Exothermic transition (rearrangement) at >120°CStable up to melting point (>200°C)[4,3-a] isomer undergoes thermal Dimroth rearrangement in solid state/melt.

Note: Precise NMR shifts will vary slightly depending on concentration and exact tautomeric equilibrium of the 7-hydroxy group in solution, but the


 of ~0.7 ppm between the two triazole protons is an absolute diagnostic standard.

Conclusion

The synthetic divergence between 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine and its [1,5-a] isomer represents a classic paradigm of kinetic versus thermodynamic control. The 7-hydroxy substituent acts as a mechanistic accelerator for the Dimroth rearrangement via resonance stabilization of the ring-opened intermediate. By strictly controlling thermal input and solvent acidity, researchers can reliably isolate either scaffold, utilizing robust NMR diagnostics to validate the structural integrity of the final pharmaceutical intermediates.

References

  • Beilstein Journal of Organic Chemistry (2019). Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. Beilstein-Institut. Available at:[Link]

  • MDPI Molecules (2024). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c] Quinazolines. MDPI. Available at:[Link]

  • Google Patents (EP2455381A1).Triazolopyridine compound, and action thereof as prolyl hydroxylase inhibitor and erythropoietin production inducer. European Patent Office.

Sources

Electronic & Synthetic Utility of [1,2,4]Triazolo[1,5-a]pyridin-7-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the [1,2,4]triazolo[1,5-a]pyridin-7-ol scaffold, a critical pharmacophore in modern medicinal chemistry, most notably serving as the core structural motif in Tucatinib (a HER2 inhibitor).

Technical Whitepaper | Version 1.0

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridin-7-ol scaffold represents a "privileged structure" in drug discovery, offering a unique balance of hydrogen bond donor/acceptor capabilities, defined tautomeric equilibria, and bioisosteric potential for quinoline or isoquinoline rings. Unlike its isomer, the peptide coupling reagent HOAt ([1,2,3]triazolo[4,5-b]pyridin-3-ol), the [1,2,4]triazolo[1,5-a] series is primarily utilized as a kinase inhibitor core (e.g., HER2, RORyt, BRD4). This guide dissects the electronic properties governing its reactivity, specifically focusing on the keto-enol tautomerism that dictates regioselectivity during functionalization.

Structural Fundamentals & Nomenclature

Precise nomenclature is required to distinguish between the various isomers of triazolopyridines.

  • Scaffold: [1,2,4]Triazolo[1,5-a]pyridine.[1][2][3][4][5][6][7][8][9]

  • Numbering: The bridgehead nitrogen is position 4. The fusion bond is between positions 3a and 7a (IUPAC). However, in medicinal chemistry, the hydroxyl group is conventionally assigned position 7 based on the pyridine ring origin.

  • Key Identifier: CAS 1033810-70-6 (7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine).[2]

Tautomeric Equilibrium

The electronic identity of this scaffold is defined by the equilibrium between the 7-ol (enol) and 7-one (keto) forms.

  • Enol Form (Aromatic): Fully aromatic system. Favored in non-polar solvents and when O-alkylated.

  • Keto Form (Non-Aromatic Pyridine Ring): The proton resides on the N(4) or C(6/8) positions (typically N-H tautomers are less stable in this specific fusion, but the amide-like C=O character is strong). In solution (DMSO/Water), the equilibrium often shifts toward the carbonyl species due to the strength of the C=O bond, despite the loss of pyridine aromaticity.

Tautomerism Enol Enol Form (7-ol) Fully Aromatic Nucleophilic Oxygen Keto Keto Form (7-one) Amide-like Character Dipolar Resonance Enol->Keto Solvent Dependent (Polar solvents favor Keto) Product O-Alkylated Product (e.g., Tucatinib Intermediate) Aromaticity Restored Enol->Product Base (Cs2CO3) + R-X (Irreversible O-Alkylation)

Figure 1: Tautomeric equilibrium and kinetic trapping via O-alkylation. The restoration of aromaticity drives the stability of the O-alkylated product.

Electronic Landscape

Charge Distribution & Dipole

The [1,2,4]triazole ring is electron-deficient relative to a phenyl ring but electron-rich compared to the pyridine ring it is fused to.

  • Bridgehead Nitrogen (N4): Acts as an electron sink, pulling density from the pyridine ring. This makes the C7 position highly susceptible to nucleophilic attack if a leaving group is present, or renders the C7-OH highly acidic (phenol-like).

  • Acidity (pKa): The pKa of the 7-OH group is estimated to be 6.5 – 7.5 .

    • Mechanism:[10][6][11] The conjugate base (phenoxide) is stabilized by resonance into the electron-withdrawing triazole ring. This is significantly more acidic than 4-hydroxypyridine (pKa ~11) or phenol (pKa ~10), making it easily deprotonated by weak bases (e.g., K2CO3).

Regioselectivity in Alkylation

When alkylating the scaffold (e.g., introducing the linker for Tucatinib), two nucleophilic sites exist: the Oxygen (O-alkylation) and the Nitrogen (N-alkylation) .

  • Electronic Driver: While the N-alkylation (at N3 or N4) is possible, O-alkylation is thermodynamically preferred because it restores the full aromaticity of the [1,2,4]triazolo[1,5-a]pyridine system.

  • Hard-Soft Acid-Base (HSAB) Theory: The oxygen atom is the "harder" nucleophile. Using "hard" electrophiles (like alkyl halides) and carbonate bases in polar aprotic solvents favors the O-isomer.

Synthetic Protocols & Reactivity[4][6][9][11]

Synthesis of the Core Scaffold

The most robust route to the [1,2,4]triazolo[1,5-a]pyridin-7-ol core involves the oxidative cyclization of N-(pyridin-2-yl)formamidines or the direct condensation of 2-aminopyridines.

Protocol: Cyclization from 2-Amino-4-methoxypyridine

  • Precursor: 2-amino-4-methoxypyridine.

  • Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the formamidine intermediate.

  • Cyclization: Treatment with Hydroxylamine-O-sulfonic acid (HOSA) in Methanol/Pyridine.

  • Demethylation: HBr/Acetic acid or BBr3 to reveal the 7-OH.

Synthesis Start 2-Amino-4-methoxypyridine Step1 DMF-DMA, Reflux (Formamidine formation) Start->Step1 Inter N'-(4-methoxypyridin-2-yl)-N,N-dimethylformimidamide Step1->Inter Step2 HOSA, MeOH/Pyridine (Oxidative Cyclization) Inter->Step2 Core 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine Step2->Core Step3 HBr, AcOH, Reflux (Demethylation) Core->Step3 Final [1,2,4]Triazolo[1,5-a]pyridin-7-ol (Target Scaffold) Step3->Final

Figure 2: Synthetic workflow for the construction of the 7-hydroxy scaffold.

Functionalization (Tucatinib Synthesis Context)

Objective: O-alkylation at the 7-position.

  • Reagents: 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), Alkyl Tosylate/Halide (1.1 eq), Cs2CO3 (2.0 eq).

  • Solvent: DMF or NMP (Polar aprotic promotes O-nucleophilicity).

  • Conditions: 60-80°C for 4-12 hours.

  • Workup: Dilute with water (precipitates product due to restored aromaticity and lower polarity compared to the salt).

Comparative Analysis: 7-ol vs. HOAt

It is vital to distinguish this scaffold from the coupling reagent HOAt to avoid database confusion.

Feature[1,2,4]Triazolo[1,5-a]pyridin-7-olHOAt ([1,2,3]Triazolo[4,5-b]pyridin-3-ol)
Ring Fusion [1,2,4]Triazole fused to Pyridine (N-bridgehead)[1,2,3]Triazole fused to Pyridine
Primary Use Kinase Inhibitor Scaffold (e.g., Tucatinib)Peptide Coupling Reagent (suppresses racemization)
Acidity (pKa) ~6.5 - 7.5 (Phenolic OH)~3.28 (N-OH)
Reactive Species Nucleophile (O-alkylation)Leaving Group (Active Ester)
Electronic Effect Aromatic stabilizerNeighboring Group Effect (N7 assists coupling)

References

  • Tucatinib Synthesis & Scaffold: Journal of Medicinal Chemistry. "Discovery of Tucatinib (ONT-380), a Highly Potent, Selective, and Orally Active HER2 Inhibitor." (2020). Link

  • Tautomerism in Triazolopyridines: European Journal of Medicinal Chemistry. "Discovery of [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives." (2020).[8] Link

  • General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." Link

  • Electronic Properties of Triazoles: Ovidius University Annals of Chemistry. "Determination of the pKa value of some 1,2,4-triazol derivatives." Link

  • HOAt Comparison: Aldrichimica Acta. "HOAt and HATU: The Ultimate Coupling Reagents." Link

Sources

Hydrogen Bonding Donors in [1,2,4]Triazolo[4,3-a]pyridine Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen bonding donors in [1,2,4]triazolo[4,3-a]pyridine derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely utilized for its ability to mimic the purine core of ATP and its robust physicochemical profile. While the parent heterocycle is inherently electron-deficient and acts primarily as a hydrogen bond acceptor (HBA), the strategic introduction of hydrogen bond donors (HBDs) is critical for high-affinity target binding.

This guide analyzes the structural mechanics of introducing HBD functionality into this scaffold—specifically through tautomeric engineering (e.g., the 3(2H)-one system) and exocyclic functionalization (e.g., 3-amino derivatives). We explore the causality between these modifications and bioactivity, particularly in kinase inhibition (p38 MAPK, c-Met), and provide self-validating synthetic protocols for their generation.

Structural Basis of H-Bonding

The "Donor Deficit" of the Parent Core

The parent [1,2,4]triazolo[4,3-a]pyridine (Structure I ) is a fused bicycle comprising a pyridine ring and a 1,2,4-triazole ring. It is fully aromatic and planar.

  • Acceptors: Nitrogen atoms at positions N1 and N2 are potent hydrogen bond acceptors, with lone pairs available in the molecular plane.

  • Donors: The parent core lacks a native HBD. The C-H bonds are weak donors (C-H...O interactions) but insufficient for primary anchor points in a receptor pocket.

To utilize this scaffold as a bioactive ligand, researchers must introduce HBDs. This is typically achieved via two distinct strategies:

  • Tautomeric Control: Utilizing the 3(2H)-one or 3(2H)-thione forms to generate an endocyclic NH donor.

  • Exocyclic Substitution: Attaching amino (–NH2), amido (–NHCO–), or ureido (–NHCONH–) groups, typically at the C3 position.

Visualization of H-Bonding Vectors

The following diagram illustrates the numbering scheme and the vector potential for H-bond interactions in the parent vs. donor-modified scaffolds.

G Parent Parent Scaffold (Acceptor Only) N1 N1 (Acceptor) Parent->N1 Intrinsic N2 N2 (Acceptor) Parent->N2 Intrinsic Amino 3-Amino Derivative (Donor + Acceptor) Amino->N1 NH_Exo Exocyclic -NH2 (Donor) Amino->NH_Exo Substitution at C3 One 3(2H)-one Tautomer (Endocyclic Donor) One->N1 Retained NH_Endo Endocyclic N2-H (Donor) One->NH_Endo Tautomerism

Figure 1: Comparison of H-bond vector capabilities between the parent scaffold and its donor-enriched derivatives.

Tautomeric Engineering: The 3(2H)-one System

A critical subclass of these derivatives is the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . While often referred to as "3-hydroxy" derivatives, crystallographic and spectroscopic data confirm that they exist predominantly as the oxo-tautomer (lactam form) in the solid state and in solution.

Mechanistic Implications
  • HBD Source: The proton resides on N2, creating a strong H-bond donor.

  • HBA Source: The exocyclic carbonyl oxygen (C3=O) and N1 act as acceptors.

  • Acidity (pKa): The N2-H proton has a pKa of approximately 7.9 . This is physiologically significant, as the molecule is neutral at physiological pH (7.4) but can be deprotonated in basic pockets or specific catalytic sites.

Tautomeric Equilibrium Diagram

Tautomer cluster_props Physicochemical Impact Hydroxy 3-Hydroxy Form (Aromatic, unstable) Oxo 3(2H)-one Form (Lactam, Stable) Hydroxy->Oxo Major Equilibrium Shift Prop1 Donor: OH Hydroxy->Prop1 Prop3 Acceptor: N1, N2 Hydroxy->Prop3 Oxo->Hydroxy Minor Prop2 Donor: NH (N2) Oxo->Prop2 Prop4 Acceptor: C=O, N1 Oxo->Prop4

Figure 2: Tautomeric equilibrium favoring the 3(2H)-one form, establishing the N2-H as the primary hydrogen bond donor.

Medicinal Chemistry Case Study: p38 MAPK Inhibition

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a bioisostere for the imidazole core found in early p38 inhibitors (e.g., SB203580). The introduction of HBDs allows for a unique binding mode known as the "Peptide Flip" .

Binding Mode Mechanics

In the ATP binding pocket of p38 MAP kinase:

  • Standard Mode: The adenine ring of ATP donates an H-bond to the backbone carbonyl of Glu71 and accepts one from the backbone NH of Met109.

  • Triazolopyridine Mode:

    • Acceptor: The N1 (or N2 in some isomers) accepts a hydrogen bond from Met109 .

    • Donor (Critical): An introduced HBD (e.g., the NH of a 3-one or an attached amide) can interact with Gly110 or stabilize the ligand in the hydrophobic pocket (Gatekeeper region, Thr106).

    • Selectivity: The ability of the scaffold to induce or stabilize a "DFG-out" conformation often relies on these specific H-bond anchors.

Interaction Logic

Interaction cluster_pocket Binding Pocket Dynamics Ligand Triazolopyridine Ligand Met109 Met109 (Backbone NH) Ligand->Met109 H-Bond Acceptor (N1) Gly110 Gly110 (Backbone C=O) Ligand->Gly110 H-Bond Donor (NH/NH2) Protein p38 MAPK Hinge Region

Figure 3: Key hydrogen bonding interactions between the triazolopyridine core and the p38 MAPK hinge region.

Experimental Protocols

The following protocols are designed to be self-validating. The formation of the correct HBD-containing product is confirmed by the disappearance of specific IR bands (e.g., N-H stretch shifts) and NMR signals.

Protocol A: Synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine

This method utilizes an oxidative desulfurization cyclization, which is robust and avoids heavy metal catalysts.

Reagents:

  • 2-Hydrazinopyridine (1.0 equiv)

  • Isothiocyanate (R-NCS) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or Iodine/HMDS

  • Solvent: DMF or Ethanol

Workflow:

  • Thiosemicarbazide Formation: Dissolve 2-hydrazinopyridine in ethanol. Add isothiocyanate dropwise at 0°C. Stir at RT for 2h. Validation: TLC shows consumption of hydrazine. Isolate the intermediate thiosemicarbazide.

  • Cyclization: Dissolve the intermediate in DMF. Add EDC·HCl (1.2 equiv). Heat to 80°C for 4h.

    • Mechanism: The carbodiimide activates the sulfur, facilitating nucleophilic attack by the pyridine nitrogen (N1).

  • Workup: Pour into ice water. The 3-amino derivative typically precipitates. Filter and recrystallize from EtOH.

Characterization Check:

  • 1H NMR: Appearance of a broad singlet (NH) if R=H, or disappearance of the thioamide proton.

  • IR: Strong absorption ~3300 cm⁻¹ (N-H stretch).

Protocol B: Synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one

This protocol generates the lactam tautomer directly.

Reagents:

  • 2-Hydrazinopyridine

  • Carbonyldiimidazole (CDI) or Urea

  • Solvent: THF (for CDI) or Melt (for Urea)

Step-by-Step (CDI Method):

  • Dissolve 2-hydrazinopyridine (10 mmol) in anhydrous THF (50 mL).

  • Add CDI (11 mmol) in portions at RT. Caution: CO2 evolution.

  • Reflux for 6 hours.

  • Cool to RT. The product often precipitates directly.

  • Validation: The product should have a high melting point (>200°C).

    • 1H NMR (DMSO-d6): Look for a downfield singlet ~12.5 ppm corresponding to the N2-H (Donor).

    • IR: Strong Carbonyl (C=O) stretch at ~1710 cm⁻¹.

Synthetic Logic Flow

Synthesis Start 2-Hydrazinopyridine RouteA Route A: Isothiocyanate Start->RouteA RouteB Route B: CDI / Urea Start->RouteB InterA Thiosemicarbazide Intermediate RouteA->InterA Addition ProdB 3(2H)-one Derivative (Endocyclic Donor) RouteB->ProdB Cyclocarbonylation (Reflux) ProdA 3-Amino Derivative (Exocyclic Donor) InterA->ProdA Cyclodesulfurization (EDC or I2)

Figure 4: Divergent synthetic pathways to access specific hydrogen bond donor motifs.

Physicochemical Properties & Data

The introduction of HBDs significantly alters the physicochemical landscape of the molecule.

Table 1: Impact of HBD Modification on Molecular Properties

PropertyParent Scaffold3-Amino Derivative3(2H)-one Derivative
H-Bond Donors 02 (Exocyclic NH2)1 (Endocyclic NH)
H-Bond Acceptors 2 (N1, N2)3 (N1, N2, N-exo)2 (N1, C=O)
LogP (Approx) ~0.6~0.2 - 0.5~ -0.3 (More polar)
Water Solubility ModerateImproved (Polarity)High (Polarity + H-bonding)
pKa (Acidic) N/A~15 (Amine)~7.9 (N-H Acidity)
Crystal Packing Pi-Stacking dominantH-Bond Network (N-H...N)Strong H-Bond Dimers

Data Interpretation:

  • Solubility: The 3(2H)-one derivatives often show higher aqueous solubility due to the ability to donate H-bonds to water and the polarity of the lactam motif.

  • Permeability: While adding HBDs increases Polar Surface Area (PSA), the compact nature of this scaffold usually keeps the PSA within the "Rule of 5" limits (<140 Ų), maintaining oral bioavailability.

References

  • Reichelt, A., et al. (2010). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Letters. Link

  • Guidechem. (2025).[1] 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Properties and pKa.[2][3][4] Link

  • PubChem. (2025).[1][5][6] Compound Summary: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.[2][3][4][6][7][8][9] Link

  • Kaieda, A., et al. (2019). Structure-Based Design of p38 MAP Kinase Inhibitors. ResearchGate. [Link]([Link] ridin-2-one-Based_p38_MAP_Kinase_Inhibitors_Part_1)

  • Sigma-Aldrich. (2025). Product Specification: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.[2][3][4][6][7][8][9] Link

Sources

Comprehensive Thermodynamic and Structural Profiling of [1,2,4]Triazolo[4,3-a]pyridin-7-ol: pKa Values and Nitrogen Basicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in modern drug discovery, prominently featured in FDA-approved neuroactive agents like Trazodone (1)[1] and various advanced kinase inhibitors. The introduction of a hydroxyl group at the 7-position—creating [1,2,4]triazolo[4,3-a]pyridin-7-ol—fundamentally alters the electronic landscape of the molecule. Understanding the precise pKa values of its nitrogen atoms is not merely an academic exercise; it is a critical prerequisite for predicting aqueous solubility, optimizing receptor binding kinetics, and engineering blood-brain barrier (BBB) permeability.

This technical guide dissects the causality behind the basicity of the triazolopyridine nitrogen atoms, provides a self-validating experimental framework for pKa determination, and translates these thermodynamic metrics into actionable drug development strategies.

Structural Anatomy and the Causality of Nitrogen Basicity

The [1,2,4]triazolo[4,3-a]pyridin-7-ol molecule features three distinct nitrogen atoms, each occupying a unique electronic microenvironment. The basicity of these nitrogens is not uniform; it is strictly governed by their hybridization, lone-pair participation in aromaticity, and mesomeric (+M) effects from the 7-OH group.

  • N4 (Bridgehead Nitrogen): Despite being a tertiary amine structurally, N4 is strictly non-basic. Its lone pair is

    
     hybridized and fully integrated into the 10
    
    
    
    -electron aromatic system. Protonation here would break the aromaticity of the bicyclic core, an energetically prohibitive process.
  • N2: While its lone pair is orthogonal to the

    
    -system, protonation at N2 yields a localized cation that lacks extended resonance stabilization, rendering it highly acidic (pKa < 0).
    
  • N1 (The Primary Basic Site): The experimentally predicted pKa for the basic protonation of [1,2,4]triazolo[4,3-a]pyridin-7-ol is 2.63 ± 0.53 (2)[2]. Protonation occurs almost exclusively at N1.

The Mechanistic Causality: Why is N1 the preferred site? The causality lies in resonance stabilization. When N1 is protonated, the resulting positive charge is not isolated; it delocalizes across the bridgehead N4 and into the pyridine ring. Crucially, the hydroxyl group at the 7-position (which is para to the bridgehead N4) donates electron density via the +M effect, synergistically stabilizing the N1-cation. This long-range electronic communication is what elevates the pKa to ~2.63, making it the definitive basic center of the molecule.

Quantitative Data Summary
Atom PositionHybridizationLone Pair RolePredicted pKaAcid/Base Role
N1

Orthogonal to

-system
~2.63 Primary Basic Site (Protonation)
N2

Orthogonal to

-system
< 0.0Non-basic (Destabilized cation)
N4 (Bridgehead)

Part of 10

-system
N/ANon-basic (Aromaticity constraint)
7-OH (Oxygen)

Conjugated with

-system
~8.5 - 9.5Acidic Site (Deprotonation)

Prototropic Equilibria

The molecule exists in three distinct ionization states depending on the pH of the physiological or experimental environment. The transition between these states heavily dictates the molecule's behavior as a molecular chemosensor and its pharmacological viability ().

Prototropic_Equilibria Cation Cationic State Protonated N1 pH < 2.6 Neutral Neutral State 7-OH / 7-one Tautomer pH 2.6 - 8.5 Cation->Neutral -H+ (pKa1 ~2.63) Neutral->Cation +H+ Anion Anionic State Deprotonated O- pH > 8.5 Neutral->Anion -H+ (pKa2 ~8.5) Anion->Neutral +H+

pH-dependent prototropic equilibria of [1,2,4]triazolo[4,3-a]pyridin-7-ol.

Experimental Methodology: Self-Validating UV-Vis Titration

To empirically determine the pKa of the N1 atom, standard potentiometric titration often fails due to the low pKa (~2.63) overlapping with the buffering region of the hydronium ion in water. Instead, UV-Vis spectrophotometric titration is the authoritative standard for substituted pyridines (3)[3].

The Trustworthiness Principle: This method is inherently self-validating. By tracking the shift in the


 transitions as the pH changes, we monitor the structural integrity in real-time. The critical validation marker is the isosbestic point . If the molecule degrades or aggregates during the assay, the isosbestic point will blur or vanish. A sharp isosbestic point guarantees that the system is in a strict, two-state prototropic equilibrium, ensuring the absolute trustworthiness of the extracted pKa.
Step-by-Step Protocol
  • Buffer Preparation (Constant Ionic Strength): Prepare a universal Britton-Robinson buffer series ranging from pH 1.0 to 11.0. Adjust the ionic strength to a constant

    
     M using KCl to prevent activity coefficient fluctuations from skewing the pKa.
    
  • Stock Solution Generation: Dissolve [1,2,4]triazolo[4,3-a]pyridin-7-ol in spectroscopic grade methanol (to a concentration of 10 mM), then spike 10

    
    L into 3 mL of each buffer solution to achieve a final working concentration of ~33 
    
    
    
    M (ensuring
    
    
    organic co-solvent).
  • Spectral Acquisition: Blank the UV-Vis spectrophotometer with the corresponding pH buffer. Scan the absorbance of the sample from 200 nm to 400 nm at 25.0 ± 0.1 °C.

  • Isosbestic Validation: Overlay the spectra. Identify the isosbestic points (typically near 280 nm and 310 nm for triazolopyridines). Proceed only if these points are sharp and invariant.

  • Non-Linear Regression: Extract the absorbance values at the

    
     of the cationic species (e.g., pH 1.0) across all pH points. Fit the data to the Henderson-Hasselbalch equation using non-linear least-squares regression to determine the exact pKa.
    

UV_Vis_Workflow Step1 1. Buffer Preparation Britton-Robinson (pH 1-11, I=0.1M) Step2 2. Spectral Acquisition UV-Vis Scans (200-400 nm) Step1->Step2 Step3 3. Isosbestic Validation Confirm Two-State Equilibrium Step2->Step3 Step4 4. Non-Linear Regression Henderson-Hasselbalch Fit Step3->Step4

Self-validating UV-Vis spectrophotometric workflow for precise pKa determination.

Implications for Drug Development

The N1 pKa of 2.63 is a strategic asset in medicinal chemistry. Because this value is well below physiological pH (7.4), the N1 atom is fully deprotonated in the bloodstream and intracellular fluid.

This thermodynamic reality ensures that the molecule does not carry a permanent positive charge in systemic circulation. Consequently, the neutral (or zwitterionic/tautomeric) state dominates, which maximizes the molecule's lipophilicity (LogD) and facilitates passive diffusion across lipid bilayers. If the pKa were artificially raised above 7.0 via electron-donating substitutions on the triazole ring, the molecule would become trapped in a cationic state, severely impeding blood-brain barrier (BBB) crossing—a fatal flaw for neuroactive drug candidates targeting CNS receptors.

References

  • ChemicalBook.[1,2,4]triazolo[4,3-a]pyridin-7-ol | 937263-36-0. Retrieved March 2026.
  • PubChem (NIH).Trazodone | C19H22ClN5O | CID 5533. Retrieved March 2026.
  • ACS Publications.The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society.
  • ResearchGate.Properties of a Triazolopyridine System as a Molecular Chemosensor for Metal Ions, Anions, and Amino Acids.

Sources

The Triazolopyridine Scaffold: From Synthetic Curiosity to Privileged Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Significance

The triazolopyridine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Defined by the fusion of a triazole ring to a pyridine core, this bicyclic heterocycle has evolved from a synthetic curiosity in the mid-20th century to a cornerstone of targeted therapy, particularly in the inhibition of Janus Kinases (JAK) and Mitogen-Activated Protein Kinases (MAPK).

Its pharmacological utility stems from its electronic similarity to the purine ring of ATP. This allows triazolopyridine derivatives to function as potent ATP-competitive inhibitors, anchoring into the hinge region of kinase domains via bidentate hydrogen bonding. Unlike the ubiquitous indole or quinazoline scaffolds, the triazolopyridine core offers unique vectors for substitution (C2, C5, C6, C7, C8) that allow for the fine-tuning of selectivity profiles between homologous enzymes (e.g., JAK1 vs. JAK2).

This guide dissects the chemistry, biology, and experimental validation of the [1,2,4]triazolo[1,5-a]pyridine isomer, the thermodynamically stable form most relevant to drug discovery.

Part 2: The Isomerism Challenge & The Dimroth Rearrangement

A critical technical hurdle in working with this scaffold is the regioselectivity of the ring closure. Two primary isomers exist:

  • [1,2,4]triazolo[4,3-a]pyridine: The kinetic product.

  • [1,2,4]triazolo[1,5-a]pyridine: The thermodynamic product (preferred for drug stability).

The conversion from the [4,3-a] to the [1,5-a] isomer is known as the Dimroth Rearrangement . Understanding this mechanism is vital for process chemistry, as acidic or basic conditions during synthesis can inadvertently trigger or suppress this rearrangement, altering the final pharmacophore.

Mechanism of the Dimroth Rearrangement

The rearrangement proceeds via an acid/base-catalyzed ring opening, bond rotation, and recyclization.

DimrothRearrangement cluster_0 Kinetic Isomer cluster_1 cluster_2 Thermodynamic Isomer Kinetic [1,2,4]triazolo[4,3-a]pyridine (N-N bond in 5-membered ring) Open Ring Opening (Iminodiazomethane Int.) Kinetic->Open Hydrolysis/pH shift Rotate Bond Rotation (Equilibrium) Open->Rotate Thermo [1,2,4]triazolo[1,5-a]pyridine (N-N bond in bridgehead) Rotate->Thermo Recyclization

Figure 1: The Dimroth rearrangement shifts the N-N bond from the 5-membered ring (kinetic) to the bridgehead position (thermodynamic), significantly altering the hydrogen bond acceptor/donor profile.

Part 3: Therapeutic Frontiers & Case Studies

Inflammation: The JAK1 Breakthrough (Filgotinib)

The most prominent application of the triazolopyridine scaffold is Filgotinib (GLPG0634) .[1][2]

  • Target: Selective Janus Kinase 1 (JAK1) inhibitor.[1][2]

  • Mechanism: The triazolopyridine core binds to the ATP-binding site of the JAK1 kinase domain.

  • Selectivity: The scaffold's geometry allows Filgotinib to avoid inhibiting JAK2 significantly, thereby reducing the risk of anemia (a side effect associated with JAK2 inhibition).

  • Key Interaction: The nitrogen at position 1 (N1) acts as a critical hydrogen bond acceptor for the hinge region residues (specifically Leu932/Glu930 equivalents).

Oncology: p38 MAPK and c-Met

Early discovery efforts utilized the scaffold to target p38 MAP kinase.

  • SAR Insight: Substitution at the C8 position often dictates the "gatekeeper" residue interaction, controlling selectivity against other kinases.

  • Linker Chemistry: Replacing sulfur linkers (common in early hits) with methylene or amine linkers improved metabolic stability while maintaining the hinge-binding pose.

Comparative Potency Data (Representative)
Compound ClassPrimary TargetKey Substituent (C2)Key Substituent (C5/C6)IC50 (nM)
Filgotinib JAK1Cyclopropanecarboxamide-~10-60
Early p38 Inhibitors p38

Amino/AmideAryl/Heteroaryl5-50
c-Met Inhibitors c-MetAromatic heterocycleHalogen/Alkyl10-100

Part 4: Technical Protocols

Protocol A: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine

Methodology: Oxidative Cyclization using Hypervalent Iodine (PIDA)

This protocol favors the formation of the [1,5-a] isomer directly or via in-situ rearrangement, avoiding the isolation of the unstable [4,3-a] species.

Reagents:

  • 2-Aminopyridine derivative (1.0 eq)

  • Aryl/Alkyl nitrile (or aldehyde for oxidative variants)

  • Phenyliodine(III) diacetate (PIDA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Amidine Formation: React the 2-aminopyridine with the appropriate nitrile or imidate to form the N-(pyridin-2-yl)amidine intermediate. Confirm formation via TLC (usually more polar than starting material).

  • Oxidative Cyclization: Dissolve the amidine intermediate in anhydrous DCM (0.1 M concentration).

  • Addition: Cool to 0°C. Add PIDA portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. The solution typically turns from pale yellow to orange.

  • Quench: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess oxidant).

  • Purification: Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation:

    • NMR: Look for the characteristic deshielded proton at C2 (if unsubstituted) or the specific shift of the bridgehead proton.

    • Isomer Check: [1,5-a] isomers typically show a diagnostic C-H correlation in HMBC that distinguishes them from [4,3-a].

Protocol B: Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: Quantify the IC50 of a triazolopyridine candidate against JAK1.

Principle: Measures the amount of ADP produced during the kinase reaction. The triazolopyridine competes with ATP; high inhibition results in low ADP production and low luminescence.

Workflow:

  • Preparation: Dilute the triazolopyridine compound in DMSO (10-point dose-response curve, starting at 10 µM).

  • Enzyme Mix: Prepare JAK1 enzyme solution in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation 1: Add 2 µL of compound and 4 µL of Enzyme Mix to a 384-well white plate. Incubate for 15 min at RT.

  • Substrate Start: Add 4 µL of ATP/Peptide substrate mix.

  • Reaction: Incubate for 60 min at RT.

  • Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration]. Fit to a sigmoidal dose-response equation (variable slope) to determine IC50.

Part 5: Structural Biology & Binding Mode

The following diagram illustrates the generalized binding mode of a triazolopyridine inhibitor within the kinase ATP pocket.

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Hinge Region (Glu/Leu backbone) Scaffold Triazolopyridine Core (ATP Mimetic) Hinge->Scaffold H-Bond (N1 Acceptor) Gatekeeper Gatekeeper Residue (Met/Thr) Solvent Solvent Front Scaffold->Gatekeeper Hydrophobic Interaction (C8 Substituent) Scaffold->Solvent Solubilizing Group (C2 Substituent)

Figure 2: Schematic representation of the triazolopyridine binding mode. The N1 nitrogen is the primary anchor to the kinase hinge region, mimicking the adenine N1 of ATP.

References

  • Filgotinib Discovery: Menet, C. J., et al. (2014). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry. Link

  • Dimroth Rearrangement Review: El-Bakoush, M. S., et al. (2025).[3] "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry. Link

  • Synthetic Methodology (PIDA): Zheng, X., et al. (2014).[4] "PIFA-Mediated Intramolecular Annulation via C–H Activation." The Journal of Organic Chemistry. Link

  • Kinase Assay Standards: Ma, H., et al. (2008). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. Link

  • General Scaffold Review: Mohite, P., et al. (2023). "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry. Link[5]

Sources

Fragment-Based Lead Discovery: Exploiting the [1,2,4]Triazolo[4,3-a]pyridin-7-ol Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency and versatile synthetic vectors is paramount. The [1,2,4]triazolo[4,3-a]pyridin-7-ol scaffold has emerged as a highly privileged, shape-diverse fragment. Unlike flat, single-ring heteroaromatics, this fused bicyclic system offers a rigid, electron-rich core with a precisely defined hydrogen-bonding network.

As a Senior Application Scientist, I have observed that the strategic value of this fragment lies in its dual functionality: the triazole nitrogens serve as potent hydrogen-bond acceptors (often anchoring to kinase hinge regions), while the 7-hydroxyl group provides an ideal synthetic handle for fragment growing, linking, or merging[1]. This technical guide explores the physicochemical profiling, mechanistic applications across diverse target classes, and a self-validating synthetic workflow for leveraging [1,2,4]triazolo[4,3-a]pyridin-7-ol in lead optimization.

Physicochemical & Structural Profiling

To understand why [1,2,4]triazolo[4,3-a]pyridin-7-ol is a superior FBDD starting point, we must analyze its physicochemical parameters. The fragment adheres strictly to the "Rule of Three" (Ro3), ensuring optimal solubility and permeability during initial screening phases.

Fragment Vector Mapping

The structural geometry of the fragment dictates its binding causality:

  • The Triazole Core (N1, N2): Acts as a bidentate hydrogen-bond acceptor. In kinase targets, this region perfectly mimics the adenine ring of ATP, forming critical interactions with the hinge region backbone amides[2].

  • The Pyridine Ring: Provides a planar surface for

    
     stacking with aromatic residues (e.g., Phe, Tyr) in hydrophobic pockets.
    
  • The 7-Hydroxyl Vector: Positioned optimally for solvent-channel exposure or linking. It can be readily functionalized via Mitsunobu reactions,

    
    , or alkylation to attach cap groups or targeting moieties without disrupting the core binding pose[1].
    

FBDD Core [1,2,4]Triazolo[4,3-a]pyridin-7-ol Core Scaffold Triazole Triazole Ring (H-Bond Acceptors) Core->Triazole Hydroxyl 7-OH Position (Vector for Linkers/Growth) Core->Hydroxyl Pyridine Pyridine Core (Pi-Pi Stacking) Core->Pyridine Target1 Kinase Hinge Binding (c-Met, EGFR) Triazole->Target1 Anchors to Hinge Target2 Surface Recognition (HDAC6 Cap Group) Hydroxyl->Target2 Ether/Amine Linkages Target3 Allosteric Modulation (Nav1.7 Channels) Pyridine->Target3 Hydrophobic Pocket

Fig 1: Vector mapping and target interaction logic for the triazolopyridine core.

Table 1: Physicochemical Profile of[1,2,4]Triazolo[4,3-a]pyridin-7-ol
ParameterValueFBDD Implication
Molecular Weight 135.12 g/mol High ligand efficiency (

); ample room for fragment growth.
H-Bond Donors 1 (OH)Minimal desolvation penalty; highly directional binding.
H-Bond Acceptors 4 (3N, 1O)Strong interaction potential with backbone amides/waters.
TPSA ~53.4 ŲExcellent membrane permeability; suitable for CNS targets.
cLogP ~0.5Highly soluble in aqueous assay buffers; low non-specific binding.

Mechanistic Applications in Target Classes

The versatility of the [1,2,4]triazolo[4,3-a]pyridine scaffold is demonstrated by its successful integration into multiple clinical and preclinical candidates across diverse therapeutic areas.

Kinase Inhibition (Oncology)

In the development of c-Met and EGFR inhibitors, the triazole nitrogens act as the primary pharmacophore. For example, Dalmelitinib and related derivatives utilize the triazolopyridine core to bind the ATP-binding region of c-Met kinase with low nanomolar affinity (


 nM)[3]. The 7-position is often functionalized with bulky aryl groups to occupy the deep hydrophobic pocket adjacent to the hinge, driving exceptional kinase selectivity[2].
Epigenetic Modulation (Neurodegeneration & Oncology)

For HDAC6 inhibitors, achieving brain penetrance while maintaining isoform selectivity is a major hurdle. The [1,2,4]triazolo[4,3-a]pyridin-7-ol fragment is utilized as a surface recognition cap group. The 7-hydroxyl acts as the attachment point for a linker terminating in a zinc-binding group (ZBG). The compact, polar nature of the triazolopyridine core enhances blood-brain barrier (BBB) penetration for Alzheimer's disease applications[1].

Ion Channel Blockade (Pain Management)

Voltage-gated sodium channels, particularly Nav1.7 , are validated targets for neuropathic pain. Triazolopyridine derivatives have been developed as state-dependent blockers. The rigid bicyclic core stabilizes the inactive conformation of the channel by wedging into the local anesthetic binding site, utilizing the pyridine face for


-stacking with domain IV S6 aromatic residues[4].
Table 2: Target Affinity Profile of Triazolopyridine Derivatives
TargetTherapeutic IndicationKey Interaction VectorRepresentative Affinity
c-Met Kinase NSCLC / Gastric CancerHinge-binding via triazole N

nM[3]
HDAC6 Alzheimer's Disease7-OH ether linkage to capLow nM[1]
Nav1.7 Neuropathic PainHydrophobic pocket via pyridineSub-micromolar[4]
Falcipain-2 MalariaSulfonamide linked to core


M[5]

Synthetic Workflows & Functionalization

To ensure high scientific integrity and reproducibility, the following protocol details the de novo synthesis of [1,2,4]triazolo[4,3-a]pyridin-7-ol. This self-validating system utilizes a robust protection/deprotection strategy to prevent unwanted side reactions during the harsh cyclization step[1].

Step-by-Step Methodology

Step 1: Hydrazine Substitution (


) 
  • Reagents: 4-(benzyloxy)-2-chloropyridine (1.0 eq), Hydrazine hydrate (5.0 eq), Pyridine (solvent).

  • Conditions: 110°C for 24 hours.

  • Causality: The electron-deficient nature of the 2-chloropyridine ring facilitates nucleophilic aromatic substitution (

    
    ). Pyridine is selected as the solvent because it acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion. The benzyl protecting group shields the 4-position oxygen from nucleophilic attack.
    
  • Output: 4-(benzyloxy)-2-hydrazinylpyridine.

Step 2: Triazole Ring Annulation

  • Reagents: 4-(benzyloxy)-2-hydrazinylpyridine (1.0 eq), Trimethoxymethane (excess), p-Toluenesulfonic acid (p-TsOH, 1.1 eq).

  • Conditions: 80°C for 12 hours.

  • Causality: Trimethoxymethane (trimethyl orthoformate) serves as a one-carbon electrophilic synthon. Acid catalysis (p-TsOH) is critical here; it promotes the formation of the hydrazone intermediate by activating the orthoester. The intermediate subsequently undergoes a spontaneous intramolecular cyclization onto the pyridine nitrogen, forming the aromatic fused triazole core.

  • Output: 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine.

Step 3: Debenzylation via Hydrogenolysis

  • Reagents: 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine (1.0 eq), 10% Pd/C (50% wt), Methanol,

    
     gas (60 psi).
    
  • Conditions: Room temperature for 12 hours.

  • Causality: The benzyl ether is cleanly cleaved via catalytic hydrogenolysis. The elevated hydrogen pressure (60 psi) ensures complete conversion. Crucially, the aromatic triazolopyridine system is highly stable and resists reduction under these conditions, yielding the free 7-hydroxyl group selectively.

  • Output: [1,2,4]triazolo[4,3-a]pyridin-7-ol.

Validation & QC System: To ensure the protocol is self-validating, an aliquot of the final product must be subjected to LC-MS (Expected


: 136.1 

) and

NMR (DMSO-

). The disappearance of the benzyl

singlet (~5.2 ppm) and the aromatic multiplet (7.3-7.5 ppm) confirms complete deprotection, while the presence of the highly deshielded triazole proton (~8.8 ppm) confirms the integrity of the fused bicyclic core.

Synthesis SM 4-(Benzyloxy)-2-chloropyridine Step1 Hydrazine, Pyridine 110°C, 24h SM->Step1 Int1 4-(Benzyloxy)-2-hydrazinylpyridine Step1->Int1 Step2 Trimethoxymethane, p-TsOH 80°C, 12h Int1->Step2 Int2 7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine Step2->Int2 Step3 H2 (60 psi), 10% Pd/C MeOH, 12h Int2->Step3 Product [1,2,4]Triazolo[4,3-a]pyridin-7-ol Step3->Product

Fig 2: Three-step synthetic workflow for [1,2,4]triazolo[4,3-a]pyridin-7-ol.

Fragment-to-Lead Optimization Strategy

Once the core fragment is synthesized, the transition from a low-affinity fragment (


 in the mM range) to a potent lead compound (

in the nM range) requires a systematic, structure-guided approach.
  • Primary Screening & Co-Crystallization: The bare fragment is soaked into apo-protein crystals. X-ray crystallography reveals the exact binding pose. For kinases, the triazole ring will almost universally anchor to the hinge region.

  • Vector Selection: The 7-OH group is evaluated based on the crystal structure. If the 7-OH points toward the solvent channel, it is functionalized with solubilizing groups (e.g., morpholine or piperazine derivatives) via an ether linkage to improve pharmacokinetics without disrupting binding.

  • Fragment Growing: If the 7-OH points toward an adjacent sub-pocket (e.g., the selectivity pocket in c-Met), Mitsunobu coupling is employed to attach bulky, hydrophobic aryl or heteroaryl groups. This exploits the causality of the hydrophobic effect, displacing high-energy water molecules from the pocket to drive a massive increase in binding enthalpy and target selectivity[2].

References

  • Karpina, V. R. et al. (2020). A Novel Series of[1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI Molecules. Available at:[Link]

  • Zhao, J. et al. (2016). Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • US Patent US20230322747A1.Oxadiazole HDAC6 inhibitors and uses thereof. Google Patents.
  • US Patent US9550775B2.Substituted triazolopyridines and methods of use thereof. Google Patents.

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of theTriazolo[4,3-a]pyridine Core via 2-Hydrazinopyridine Cyclization, with a Focus on Hydroxylated Derivatives

Application Note & Protocol: A Guide to the Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core via 2-Hydrazinopyridine Cyclization, with a Focus on Hydroxylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold, a core heterocyclic structure found in numerous pharmacologically active compounds.[4] The narrative will focus on the versatile and widely employed synthetic strategy starting from 2-hydrazinopyridine precursors. While outlining the general principles applicable to a broad range of derivatives, we will provide a specific, detailed protocol for a hydroxylated analogue,[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one, which serves as a valuable model for the synthesis of related structures such as the titular[1][2][3]Triazolo[4,3-a]pyridin-7-ol.

The[1][2][3]triazolo[4,3-a]pyridine motif is a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antithrombotic, anti-inflammatory, and herbicidal properties.[4][5] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an attractive scaffold for designing targeted therapeutic agents.

Core Synthetic Strategy: From 2-Hydrazinopyridine to the Fused Triazole System

The most common and robust approach to the[1][2][3]triazolo[4,3-a]pyridine core involves the cyclization of a 2-hydrazinopyridine intermediate. This transformation can be achieved through several distinct pathways, primarily differing in the nature of the one-carbon (or C-N) unit that reacts with the hydrazine moiety to form the triazole ring.

The general transformation involves two key conceptual steps:

  • Formation of an Acyclic Intermediate : The terminal nitrogen of the 2-hydrazinopyridine attacks an electrophilic carbon source.

  • Intramolecular Cyclization & Aromatization : The pyridine ring nitrogen then acts as a nucleophile, attacking the newly formed functional group, leading to a cyclized intermediate that subsequently dehydrates or eliminates a leaving group to form the aromatic triazole ring.

The choice of reagent dictates the substituent at the 3-position of the resulting triazolopyridine.

Gcluster_startStarting Materialcluster_productProductHydrazinopyridine2-HydrazinopyridinePrecursorAldehydeAldehydes (R-CHO)CarboxylicAcidCarboxylic Acids (R-COOH)or Acyl ChloridesIsothiocyanateIsothiocyanates(R-NCS)UreaUrea / PhosgeneEquivalentsTriazolopyridine[1,2,4]Triazolo[4,3-a]pyridine(3-substituted or 3-oxo)Aldehyde->Triazolopyridine Oxidative CyclizationCarboxylicAcid->Triazolopyridine Dehydrative CyclizationIsothiocyanate->Triazolopyridine Desulfurative CyclizationUrea->Triazolopyridine Cyclocondensation

Figure 1. Common synthetic pathways to the[1][2][3]triazolo[4,3-a]pyridine core.

Featured Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one

This protocol details the synthesis of a hydroxylated triazolopyridine analogue via the cyclocondensation of 2-hydrazinopyridine with urea.[6] This method is advantageous due to the use of readily available, inexpensive reagents and its amenability to microwave-assisted synthesis, which significantly reduces reaction times. The product, a pyridin-3(2H)-one, exists in tautomeric equilibrium with its corresponding 3-hydroxy form. This serves as an excellent model for constructing other hydroxylated derivatives, such as the 7-ol, provided the appropriately substituted 2-hydrazino-4-hydroxypyridine is used as the starting material.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
2-HydrazinopyridineC₅H₇N₃109.13Sigma-AldrichCorrosive, toxic. Handle with care.
UreaCH₄N₂O60.06Fisher ScientificHygroscopic. Store in a desiccator.
Water (Deionized)H₂O18.02---For workup.
ChloroformCHCl₃119.38VWRFor TLC.
MethanolCH₃OH32.04VWRFor TLC.
Microwave Synthesizer------CEM, Biotage, etc.Required for the specified protocol.
Thin Layer Chromatography (TLC) Plates---------Silica gel 60 F₂₅₄
Experimental Workflow

GA1. Reagent Charging- Add 2-hydrazinopyridine (1 eq)- Add Urea (2 eq)to microwave vesselB2. Microwave Irradiation- Seal vessel- Irradiate (e.g., 50 s)- Monitor pressure & tempA->BReactionC3. Reaction Quench- Cool vessel- Add deionized waterto precipitate productB->CWorkupD4. Isolation- Filter precipitate viaBüchner funnelC->DPurificationE5. Drying & Analysis- Dry product under vacuum- Analyze (TLC, NMR, MS)D->EFinalization

Figure 2. Step-by-step workflow for the synthesis of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.

Step-by-Step Protocol

CAUTION: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

  • Reagent Preparation : In a conical flask or a dedicated microwave reaction vessel, combine 2-hydrazinopyridine (e.g., 500 mg, 4.58 mmol) and urea (550 mg, 9.16 mmol).[6]

    • Causality: A two-fold molar excess of urea is used to drive the reaction to completion, maximizing the yield.[6]

  • Microwave Synthesis : Place the flask in the microwave reactor. The reaction is then carried out under microwave radiation.[6]

    • Causality: Microwave irradiation provides rapid, uniform heating, dramatically accelerating the rate of the cyclocondensation reaction compared to conventional heating methods. This often leads to cleaner reactions and higher yields in shorter times.

  • Reaction Monitoring : The progress of the reaction can be monitored by TLC, using a mobile phase such as chloroform-methanol (9:1 v/v).[6] The starting material (2-hydrazinopyridine) and the product will have different Rf values.

  • Workup and Isolation : After the reaction is complete (typically within a minute under microwave conditions), allow the vessel to cool to room temperature. Add approximately 15 mL of deionized water to the reaction mixture.[6] A precipitate should form.

    • Causality: The desired product has low solubility in water, while excess urea and any water-soluble byproducts are readily dissolved. This allows for a simple and effective initial purification by precipitation.

  • Filtration and Drying : Collect the solid product by filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Dry the product under vacuum to remove residual solvent.

  • Characterization : The identity and purity of the final product,[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one, should be confirmed using standard analytical techniques.

    • ¹H NMR (300 MHz, DMSO-d₆): δ 12.45 (br, 1H), 7.80 (d, 1H), 7.05-7.22 (m, 2H), 6.51-6.60 (m, 1H).[6]

    • IR (KBr) ν: 3173, 3098, 1717 (C=O), 1634, 1536 cm⁻¹.[6]

    • MS : m/z 136 (M+1).[6]

Reaction Mechanism

The formation of the triazolopyridine ring from 2-hydrazinopyridine and urea proceeds through a well-understood cyclocondensation mechanism.

Gcluster_mechProposed Reaction Mechanismstart2-Hydrazinopyridine+ Ureastep1Nucleophilic Attack(Formation of Semicarbazide intermediate)start->step1Step 1step2Intramolecular Cyclization(Pyridine N attacks carbonyl)step1->step2Step 2step3Dehydration(Loss of H₂O)step2->step3Step 3product[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-onestep3->productFinal Product

Figure 3. Mechanistic pathway for the formation of the triazolopyridinone ring.

  • Semicarbazide Formation : The terminal, more nucleophilic nitrogen of the 2-hydrazinopyridine attacks one of the carbonyl carbons of urea. This is followed by the elimination of ammonia to form a pyridin-2-ylsemicarbazide intermediate.

  • Intramolecular Cyclization : The endocyclic pyridine nitrogen atom then acts as a nucleophile, attacking the carbonyl carbon of the semicarbazide moiety. This forms a five-membered heterocyclic intermediate.

  • Aromatization : The intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one ring system.

Field-Proven Insights & Troubleshooting

  • Starting Material Purity : The purity of the 2-hydrazinopyridine is critical. Impurities can lead to side reactions and difficult purification. If necessary, recrystallize or distill the starting material before use.

  • Microwave Parameters : Optimization of microwave parameters (temperature, pressure, time) may be required depending on the specific substrate and the instrument used. Start with the literature conditions and adjust as needed based on reaction monitoring.

  • Alternative C1 Sources : For the synthesis of the parent, unsubstituted[1][2][3]triazolo[4,3-a]pyridine, formic acid or triethyl orthoformate are commonly used instead of urea.[7] For 3-substituted derivatives, the corresponding carboxylic acid can be used, often with a dehydrating agent like phosphorus oxychloride (POCl₃).[7][8]

  • Purification : While the precipitation provides a good initial purification, for highly pure material required for biological assays, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography may be necessary.

Conclusion

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold from 2-hydrazinopyridine precursors is a robust and highly adaptable method for accessing a class of compounds with significant therapeutic potential. The featured protocol, utilizing a microwave-assisted reaction with urea, represents a rapid, efficient, and scalable approach to hydroxylated analogues. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply and adapt these methods to generate diverse libraries of triazolopyridines for drug discovery and development programs.

References

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... - ResearchGate. (n.d.). Retrieved from [Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. (2023). MDPI. Retrieved from [Link]

  • Metal-free One-pot Synthesis of 1,2,4-Triazolo[4,3-a]pyridines from 2-Hydrazinylpyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • A Straightforward, One-Pot Protocol for the Synthesis of Fused 3-Aminotriazoles. (2009). ACS Publications. Retrieved from [Link]

  • A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. (2014). RSC Publishing. Retrieved from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2021). MDPI. Retrieved from [Link]

  • A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. (2014). RSC Publishing. Retrieved from [Link]

  • Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[1][2][3]-triazolo Pyridine. (2025). ACS Publications. Retrieved from [Link]

  • Synthesis of ([1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2025). ResearchGate. Retrieved from [Link]

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. (2026). ChemRxiv. Retrieved from [Link]

  • Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines. (n.d.). Google Patents.
  • Preparation method of triazolopyridine containing trifluoromethyl. (n.d.). Google Patents.
  • Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • The Chemistry of the Triazolopyridines: An Update. (n.d.). ResearchGate. Retrieved from [Link]

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023). Results in Chemistry. Retrieved from [Link]

  • Preparation method of triazolopyridine derivative. (n.d.). Google Patents.

Application Notes & Protocols: Oxidative Cyclization Strategies for the Synthesis of Triazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The triazolopyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from a unique combination of physicochemical properties and the ability to engage in diverse biological interactions.[2] Consequently, the development of efficient and robust synthetic routes to access this privileged heterocycle is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth exploration of oxidative cyclization protocols, a powerful and increasingly popular strategy for constructing the triazolopyridine ring system. We will dissect the mechanistic underpinnings of various catalytic systems, offer detailed, field-proven experimental protocols, and present data to guide methodological choices for synthesizing[1][3][4]triazolo[4,3-a]pyridines and[3][4][5]triazolo[1,5-a]pyridines.

The Strategic Value of Oxidative Cyclization

Triazolopyridines are bicyclic heterocyclic compounds featuring a triazole ring fused to a pyridine ring.[1] Different isomers, such as[1][3][4]triazolo[4,3-a]pyridine and[3][4][5]triazolo[1,5-a]pyridine, are distinguished by the arrangement of nitrogen atoms and the fusion pattern.[1] The traditional synthesis often involves the dehydration of a pre-functionalized 2-hydrazidopyridine, which can require harsh conditions.[1][6]

Oxidative cyclization presents a more elegant and atom-economical approach. The general principle involves the in situ formation of a hydrazone intermediate from a pyridine-based precursor, followed by an oxidant-mediated intramolecular cyclization to forge the final N-N or C-N bond of the triazole ring. This strategy offers several advantages:

  • Operational Simplicity: Many protocols are one-pot procedures, reducing intermediate isolation steps and improving overall efficiency.[7][8]

  • Milder Conditions: Compared to classical condensation/dehydration methods, many oxidative protocols operate under significantly milder conditions, enhancing functional group tolerance.[9]

  • Diverse Reagent Scope: A wide array of catalysts and oxidants, from transition metals to metal-free reagents and even enzymes, can be employed, allowing chemists to tailor the reaction to their specific needs.[3][9][10]

General_Oxidative_Cyclization cluster_start Starting Materials Pyridine_Precursor Pyridine Precursor (e.g., 2-Hydrazinopyridine, 2-Acylpyridine) Hydrazone Hydrazone Intermediate Pyridine_Precursor->Hydrazone Condensation Carbonyl_Source Carbonyl/Nitrile Source (Aldehyde, Ketone, Nitrile, etc.) Carbonyl_Source->Hydrazone Product Triazolopyridine Product Hydrazone->Product Oxidative Cyclization [Oxidant]

Caption: General workflow for triazolopyridine synthesis via oxidative cyclization.

Protocol Suite I: Transition Metal-Catalyzed Systems

Transition metals, particularly copper, are highly effective catalysts for oxidative cyclization reactions due to their ability to access multiple oxidation states and facilitate electron transfer processes.

Copper-Catalyzed Oxidative Cyclization: The Versatile Workhorse

Copper catalysis is one of the most developed and widely used methods for triazolopyridine synthesis. It can be employed in both homogeneous and heterogeneous formats, often utilizing air or molecular oxygen as the terminal oxidant, making it an environmentally benign choice.[8][11]

Mechanistic Insight: The mechanism often proceeds via the formation of a hydrazone, which coordinates to the copper center. For the synthesis of[3][4][5]triazolo[1,5-a]pyridines from 2-pyridine ketone hydrazones, the copper catalyst facilitates a two-electron oxidation to form a reactive diazo intermediate, which then undergoes intramolecular cyclization onto the pyridine nitrogen.[3] For[1][3][4]triazole isomers, the pathway involves an oxidative N-N bond formation.[11]

Copper_Catalysis_Mechanism Hydrazone 2-Pyridyl Hydrazone Intermediate1 Hydrazone-Cu(II) Complex Hydrazone->Intermediate1 Cu_Complex Cu(II) Catalyst Cu_Complex->Intermediate1 Intermediate2 Diazo Intermediate Intermediate1->Intermediate2 - 2e⁻, - 2H⁺ (Oxidation) Product [1,2,3]Triazolo[1,5-a]pyridine Intermediate2->Product Intramolecular Cyclization Product->Cu_Complex Catalyst Regeneration

Caption: Proposed mechanism for Cu-catalyzed synthesis of[3][4][5]triazolopyridines.

▶ PROTOCOL 2.1.1: Homogeneous Copper-Catalyzed One-Pot Synthesis of[1][3][4]Triazolo[1,5-a]pyridines

This protocol, adapted from the work of Nagasawa and Ueda, describes a tandem addition-oxidative cyclization reaction between 2-aminopyridines and nitriles.[11] The use of a copper/zinc co-catalyst system under an air atmosphere is crucial for efficiency.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol, 1.0 equiv)

  • Nitrile derivative (1.2 mmol, 1.2 equiv)

  • Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)

  • Zinc Iodide (ZnI₂) (0.10 mmol, 10 mol%)

  • 1,2-Dichlorobenzene (DCB) (3.0 mL)

  • Round-bottom flask equipped with a reflux condenser

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine, nitrile, CuBr, and ZnI₂.

  • Add 1,2-dichlorobenzene as the solvent.

  • Fit the flask with a reflux condenser open to the air (via a drying tube if necessary).

  • Heat the reaction mixture to 130 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired[1][3][4]triazolo[1,5-a]pyridine.

Causality & Insights:

  • Catalyst System: CuBr is the primary catalyst for both the initial C-N bond formation (amidine synthesis) and the subsequent oxidative N-N bond formation.[11] ZnI₂ acts as a Lewis acid co-catalyst, which is believed to enhance the reactivity of the nitrile.[11]

  • Solvent: High-boiling DCB is used to achieve the necessary reaction temperature.

  • Oxidant: Molecular oxygen from the air serves as the terminal oxidant in this aerobic process, making it a green and cost-effective choice.[11]

▶ PROTOCOL 2.1.2: Heterogeneous Copper-Catalyzed Synthesis of[3][4][5]Triazolo[1,5-a]pyridines

This protocol utilizes a recyclable, silica-anchored copper catalyst for the oxidative cyclization of pre-formed 2-pyridine ketone hydrazones, as demonstrated by Cai and coworkers.[3] Its key advantages are the ease of catalyst recovery and reuse, and the extremely mild reaction conditions.

Materials:

  • 2-Pyridine ketone hydrazone derivative (1.0 mmol, 1.0 equiv)

  • MCM-41-anchored bidentate copper(II) catalyst (MCM-41-2N-Cu(OAc)₂) (50 mg, ~2 mol% Cu)

  • Ethyl acetate (5 mL)

  • Erlenmeyer flask

Procedure:

  • To an Erlenmeyer flask, add the 2-pyridine ketone hydrazone and the MCM-41-2N-Cu(OAc)₂ catalyst.

  • Add ethyl acetate as the solvent.

  • Stir the suspension vigorously at room temperature, open to the atmosphere (air is the oxidant), for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the solid catalyst. Wash the catalyst with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by recrystallization or a short silica gel column if necessary.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[3]

Causality & Insights:

  • Heterogeneous Catalyst: Anchoring the copper complex to a solid support like MCM-41 silica prevents metal leaching into the product and allows for simple recovery by filtration.[3] This is highly desirable in pharmaceutical synthesis to minimize metal contamination.

  • Solvent Choice: Ethyl acetate was found to dramatically promote the oxidative N-N bond formation in this system.[8]

  • Mild Conditions: The reaction proceeds at room temperature with air as the only oxidant, making it highly energy-efficient and safe. Water is the only byproduct.[3]

Catalyst System Substrate Oxidant Temp (°C) Yield (%) Isomer Reference
CuBr / ZnI₂2-Aminopyridine + BenzonitrileAir13081[1][3][4]triazolo[1,5-a][11]
CuBr₂Hydrazone of 2-acetylpyridineOxoneRT~85-95[1][3][4]triazolo[4,3-a][1]
MCM-41-2N-Cu(OAc)₂Hydrazone of 2-acetylpyridineAirRT96[3][4][5]triazolo[1,5-a][3]
MnO₂Hydrazone of pyridin-2-yl ketoneMnO₂Reflux~70-85[3][4][5]triazolo[1,5-a][1]

Table 1: Comparison of selected metal-promoted oxidative cyclization protocols.

Protocol Suite II: Metal-Free Oxidative Systems

The development of metal-free synthetic methods is a major goal in green chemistry, as it eliminates concerns about catalyst cost, toxicity, and product contamination. Iodine and N-halosuccinimides have emerged as powerful reagents for this purpose.

Iodine-Mediated Oxidative Cyclization

Molecular iodine is an inexpensive, readily available, and effective oxidant for the cyclization of hydrazones to form[1][3][4]triazolo[4,3-a]pyridines.[4][5] The reaction is typically performed as a one-pot, two-step sequence.

Mechanistic Insight: The process begins with the acid-catalyzed condensation of 2-hydrazinopyridine with an aldehyde to form the hydrazone. Subsequently, iodine is believed to facilitate an intramolecular electrophilic cyclization onto the pyridine nitrogen, followed by oxidation (aromatization) to yield the final product.

Iodine_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidative Cyclization Hydrazine 2-Hydrazinopyridine Hydrazone Hydrazone (in situ) Hydrazine->Hydrazone Aldehyde Aldehyde Aldehyde->Hydrazone Product [1,2,4]Triazolo[4,3-a]pyridine Hydrazone->Product Cyclization & Aromatization Iodine I₂ / Base

Caption: Workflow for iodine-mediated one-pot triazolopyridine synthesis.

▶ PROTOCOL 3.1.1: Iodine-Mediated One-Pot Synthesis of[1][3][4]Triazolo[4,3-a]pyridines

This robust protocol is broadly applicable to a variety of aldehydes and can be conveniently performed on a gram scale.[4][5]

Materials:

  • 2-Hydrazinopyridine (5.0 mmol, 1.0 equiv)

  • Aldehyde (aromatic, aliphatic, etc.) (5.0 mmol, 1.0 equiv)

  • Iodine (I₂) (7.5 mmol, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (10.0 mmol, 2.0 equiv)

  • Dimethylformamide (DMF) (25 mL)

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add 2-hydrazinopyridine, the aldehyde, and potassium carbonate.

  • Add DMF as the solvent and stir the mixture at room temperature for 30 minutes to facilitate hydrazone formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add iodine portion-wise over 10-15 minutes. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Add saturated aqueous sodium thiosulfate solution dropwise until the brown color of iodine disappears.

  • A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by silica gel chromatography.

Causality & Insights:

  • Reagent Stoichiometry: An excess of iodine is used to ensure complete oxidation. Potassium carbonate acts as a base to neutralize the HI generated during the reaction, driving the equilibrium towards the product.

  • Metal-Free: The absence of any transition metal simplifies purification and makes this method attractive for synthesizing active pharmaceutical ingredients (APIs).

  • Broad Scope: This method is compatible with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[4]

Protocol Suite III: Chemoenzymatic Synthesis

The intersection of chemistry and biology offers powerful tools for synthesis. Chemoenzymatic methods leverage the high selectivity and mild operating conditions of enzymes to perform transformations that are challenging for traditional chemical catalysts.

VHPO-Catalyzed Oxidative Cyclization

Recent research has shown that vanadium-dependent haloperoxidases (VHPOs) are effective biocatalysts for the oxidative cyclization of 2-pyridyl ketone hydrazones to give[3][4][5]triazolo[1,5-a]pyridines.[10][12] This approach provides a green and highly selective platform for accessing these important heterocycles.

▶ PROTOCOL 4.1.1: One-Vessel Chemoenzymatic Synthesis of[3][4][5]Triazolo[1,5-a]pyridines

This protocol describes an efficient one-vessel, two-step process where the hydrazone is first formed chemically and then cyclized enzymatically without intermediate purification.[10]

Materials:

  • 2-Acylpyridine derivative (0.8 mmol, 1.0 equiv)

  • Hydrazine hydrate (NH₂NH₂·H₂O) (1.6 mmol, 2.0 equiv)

  • Ethanol (2 mL)

  • Vanadium-dependent haloperoxidase (e.g., CoVBPO) (0.0125 mol%)

  • Sodium vanadate (Na₃VO₄) solution (to a final concentration of 1 mM)

  • Potassium bromide (KBr) (0.24 mmol, 0.3 equiv)

  • Hydrogen peroxide (H₂O₂) (2.4 mmol, 3.0 equiv, added slowly)

  • PIPES buffer (100 mM, pH 6.5)

  • Acetonitrile (MeCN)

  • Reaction vial

Procedure:

  • Hydrazone Formation: In a reaction vial, dissolve the 2-acylpyridine in ethanol. Add hydrazine hydrate and reflux the mixture for 12-18 hours. After cooling, remove the solvent under reduced pressure.

  • Enzymatic Cyclization: To the crude hydrazone, add PIPES buffer and acetonitrile (e.g., to 30% v/v).

  • Add the VHPO enzyme, sodium vanadate, and potassium bromide.

  • Stir the mixture at room temperature and add hydrogen peroxide slowly via syringe pump over several hours.

  • Continue stirring for a total of 8-12 hours after the H₂O₂ addition is complete.

  • Workup: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Causality & Insights:

  • Biocatalyst: The VHPO enzyme, in the presence of its vanadate cofactor, bromide, and H₂O₂, generates a reactive brominating species (e.g., "HOBr") that acts as the oxidant for the cyclization.[10]

  • pH and Buffer: Enzymatic reactions are highly sensitive to pH. PIPES buffer at pH 6.5 provides the optimal environment for VHPO activity.[10]

  • Co-solvent: Acetonitrile is used as a co-solvent to improve the solubility of the organic substrate in the aqueous buffer system.[10]

  • Green Chemistry: This method uses a biodegradable catalyst (enzyme) and a benign oxidant (H₂O₂) under mild aqueous conditions, representing a highly sustainable synthetic route.

References

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). Recyclable Heterogeneous Copper(II)‐Catalyzed Oxidative Cyclization of 2‐Pyridine Ketone Hydrazones Towards[3][4][5]Triazolo[1,5‐a]pyridines. Synthesis, 51(23), 4487-4497. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Retrieved from [Link]

  • Yuan, G., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Chemistry – A European Journal, 22(31), 11022-7. [Link]

  • Al-Ostath, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104859. [Link]

  • Zhang, R. K., & Dodani, S. C. (2024). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]

  • Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]

  • Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • Shawish, H. et al. (2021). Efficient Synthesis and X-ray Structure of[1][3][4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5789. [Link]

  • Yang, D-S., et al. (2018). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. RSC Advances, 8(58), 33261-33265. [Link]

  • El Mrayej, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 24(1), 1-32. [Link]

  • Katritzky, A. R., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]

  • Abdelgawad, M. A., et al. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Journal of Biochemical and Molecular Toxicology. [Link]

  • ResearchGate. (n.d.). Facile One-Pot Synthesis of[3][4][5] Triazolo[ 1, 5-a] Pyridines from 2Acylpyridines by Copper(II)-Catalyzed Oxidative N-N Bond Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C C Bond Cleavage. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881327. [Link]

  • Wang, C., et al. (2019). Copper(i)-catalyzed benzylation of triazolopyridine through direct C-H functionalization. Organic & Biomolecular Chemistry, 17(32), 7455-7460. [Link]

  • Wang, C., et al. (2019). Copper(i)-catalyzed benzylation of triazolopyridine through direct C–H functionalization. Organic & Biomolecular Chemistry, 17, 7455-7460. [Link]

  • Zhang, R. K., & Dodani, S. C. (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Direct Cross-Coupling of Triazolopyridine with N-Tosylhydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3-triazolopyridines 243 by (a) oxidative cyclization.... Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. Retrieved from [Link]

  • Selvaraju, M., & Sun, C-M. (2014). One-pot synthesis of triazoloquinazolinones via copper- catalyzed tandem click and intramolecular C-H amidation. RSC Advances, 4(41), 21543-21547. [Link]

  • ResearchGate. (n.d.). Iron-catalyzed intramolecular oxidative cyclization for the synthesis.... Retrieved from [Link]

Sources

Application Note: Advanced Functionalization of the 7-Hydroxy Group in [1,2,4]Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold diversification, mechanistic causality, and validated experimental protocols.

Pharmacological Context and Scaffold Significance

The[1,2,4]triazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore in modern medicinal chemistry. Specifically, the 7-hydroxy derivative serves as a critical structural motif in several therapeutic agents. A prominent example is Enarodustat (JTZ-951), an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor approved for the treatment of renal anemia[1]. In such molecules, the 7-hydroxy group can act either as a direct pharmacophoric element—chelating metals within enzyme active sites—or as a versatile synthetic handle for late-stage diversification to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Mechanistic Insights: Overcoming Electronic Deactivation

Functionalizing the 7-hydroxy position requires precise reagent selection to overcome the inherent electronic deactivation caused by the electron-withdrawing nature of the fused triazole ring. As a Senior Application Scientist, it is crucial to understand the causality behind these synthetic choices:

  • Regioselective O-Alkylation: The 7-OH group exhibits phenolic character but is less nucleophilic than standard aliphatic alcohols. Using weak bases (e.g.,

    
    ) often results in sluggish reactions or competing N-alkylation. Employing Cesium Carbonate (
    
    
    
    ) in polar aprotic solvents (DMF or DMSO) leverages the "cesium effect"—the large ionic radius of
    
    
    creates a highly naked, reactive oxygen anion, driving strictly regioselective O-alkylation with high conversion rates[1].
  • C-O Activation for C-N Bond Formation: Direct amination of the 7-OH group is thermodynamically unfavorable. For the introduction of amines—a critical step in synthesizing antimalarial DHODH inhibitors—the 7-OH must be converted into a reactive electrophile[2]. Phosphorus oxychloride (

    
    ) effectively transforms the 7-OH into a 7-chloro intermediate[3]. The electron-deficient triazolopyridine ring then readily undergoes Nucleophilic Aromatic Substitution (
    
    
    
    ) with primary or secondary amines.
  • Triflation for C-C Cross-Coupling: To extend the carbon framework at the C7 position, converting the 7-OH to a trifluoromethanesulfonate (triflate) is the optimal strategy. The resulting 7-OTf intermediate readily undergoes palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the rapid library generation of 7-aryl or 7-heteroaryl derivatives.

Divergent Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways utilized to functionalize the 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine core.

G Core 7-Hydroxy-[1,2,4]triazolo [1,5-a]pyridine OAlk 7-Alkoxy Derivative (O-Alkylation) Core->OAlk R-X, Cs2CO3 DMF, 60°C Chloro 7-Chloro Intermediate Core->Chloro POCl3 100°C Triflate 7-Triflate Intermediate Core->Triflate Tf2O, Pyridine DCM, 0°C Amine 7-Amino Derivative (SNAr) Chloro->Amine R-NH2, DIPEA 120°C Aryl 7-Aryl Derivative (Cross-Coupling) Triflate->Aryl Ar-B(OH)2, Pd cat. K2CO3, 90°C

Divergent functionalization pathways of the 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine scaffold.

Validated Experimental Protocols

The following self-validating protocols have been optimized for high yield and purity, ensuring reproducibility in drug development workflows.

Protocol A: Regioselective O-Alkylation

Objective: Direct etherification of the 7-OH group.

  • Preparation: In an oven-dried flask under

    
    , dissolve 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous DMF (0.2 M).
    
  • Deprotonation: Add

    
     (2.0 eq). Stir at room temperature for 15 minutes. Insight: The suspension will slightly darken as the reactive phenoxide-like anion forms.
    
  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Heat the reaction mixture to 60 °C for 3–4 hours. Monitor via LC-MS until the highly polar 7-OH peak is consumed.

  • Workup: Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3x). Insight: This specific wash step is critical to quantitatively remove residual DMF, which otherwise interferes with downstream crystallization and biological assays. Dry over

    
    , filter, and concentrate.
    
Protocol B: Chlorination and Amination

Objective: Conversion of the C-O bond to a C-N bond via a 7-chloro intermediate[2],[3].

  • Activation (Chlorination): Suspend the starting material (1.0 eq) in neat

    
     (10.0 eq). Heat to reflux (100 °C) for 4 hours.
    
  • Quench: Cool the mixture to room temperature. Carefully pour the mixture dropwise into vigorously stirred ice-water. Insight:

    
     hydrolysis is highly exothermic. Rapid temperature spikes will cause the 7-chloro product to hydrolyze back to the 7-hydroxy starting material. Extract with DCM, dry, and concentrate to yield the 7-chloro intermediate.
    
  • Amination (

    
    ):  Dissolve the 7-chloro intermediate (1.0 eq) in NMP (0.2 M). Add the desired amine (1.5 eq) and DIPEA (2.0 eq).
    
  • Heating: Heat to 120 °C for 12 hours. Cool, dilute with water, and collect the resulting precipitate via vacuum filtration (or extract with EtOAc if the product is highly lipophilic).

Protocol C: Triflation and Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation to explore deep hydrophobic binding pockets.

  • Triflation: Dissolve the starting material (1.0 eq) and anhydrous pyridine (3.0 eq) in dry DCM (0.15 M) at 0 °C. Add Trifluoromethanesulfonic anhydride (

    
    , 1.5 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature. Wash with saturated 
    
    
    
    , extract with DCM, and concentrate.
  • Cross-Coupling: In a Schlenk flask, combine the 7-triflate (1.0 eq), aryl boronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Degassing: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1, 0.1 M). Purge with 
    
    
    
    for 10 minutes. Insight: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
  • Reaction: Heat to 90 °C for 6 hours. Filter through a pad of Celite, extract with EtOAc, and purify via flash column chromatography.

Quantitative Data Presentation

The table below summarizes the comparative metrics of the three primary functionalization strategies, providing a quick-reference guide for synthetic planning.

Functionalization StrategyKey Reagents & ConditionsReactive IntermediateTypical YieldPrimary Medicinal Chemistry Application
O-Alkylation

, R-X, DMF, 60°C
None (Direct)75–90%Modulating lipophilicity; creating ether-linked pharmacophores (e.g., Enarodustat analogs).
Amination (via Chlorination) 1.

, 100°C 2. R-

, DIPEA, 120°C
7-Chloro60–80% (over 2 steps)Synthesizing kinase inhibitors and antimalarial DHODH inhibitors.
Arylation (via Triflation) 1.

, Pyridine, 0°C 2. Ar-

, Pd cat., 90°C
7-Triflate65–85% (over 2 steps)Extending the carbon framework; exploring deep hydrophobic target pockets.

References

  • Development of a Scalable Manufacturing Synthesis for Enarodustat - ACS Publications. acs.org. 1

  • Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase - PMC. nih.gov. 2

  • EP0413226A2 - [1,2,4]Triazo[1,5-a]pyridine - Google Patents. google.com. 3

Sources

Microwave-Assisted Synthesis of Hydroxy-Triazolopyridines: A Rapid, Divergent Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Relevance

Hydroxy-triazolopyridines represent a highly privileged class of fused bicyclic heterocycles in modern medicinal chemistry. Specifically, the 5-hydroxy-1,2,4-triazolo[1,5-a]pyridine scaffold serves as the core pharmacophore for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Enarodustat, which are utilized in the treatment of anemia associated with chronic kidney disease[1].

Traditional synthetic routes to these scaffolds—often relying on the prolonged reflux of 2-hydrazinopyridines with phosgene or harsh acidic dehydration—suffer from poor atom economy, extensive thermal degradation, and low isolated yields[2]. By implementing Microwave-Assisted Organic Synthesis (MAOS), researchers can exploit dielectric heating to rapidly overcome activation energy barriers, achieving catalyst-free cyclization in minutes rather than hours[3]. This application note details a self-validating, highly efficient microwave protocol for the synthesis of hydroxy-triazolopyridines, incorporating a controlled Dimroth rearrangement for divergent isomer access[4].

Mechanistic Rationale & Microwave Causality

The synthesis of the hydroxy-triazole ring fused to a pyridine core is achieved via the tandem coupling and intramolecular cyclization of 2-hydrazinopyridine derivatives with 1,1'-Carbonyldiimidazole (CDI)[2].

Why Microwave Irradiation? Microwave dielectric heating does not rely on convection; instead, it directly couples with the dipole moments of the molecules in the cavity. We utilize 1,4-dioxane as the solvent because it is relatively "microwave-transparent" (low loss tangent). Consequently, the microwave energy selectively heats the highly polar acylated hydrazine intermediate, creating localized molecular "hot spots." This selective energy transfer accelerates the nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon, driving the cyclization kinetically without degrading the bulk solvent[3],[5].

The Dimroth Rearrangement (Kinetic vs. Thermodynamic Control) The initial microwave cyclization yields the kinetically favored 3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine (often existing as its triazolopyridin-3-one tautomer). However, the[4,3-a] system is prone to ring-opening under basic conditions. By introducing a mild base and re-subjecting the mixture to higher microwave temperatures, a Dimroth rearrangement is triggered. The triazole ring opens and re-closes onto the adjacent nitrogen, yielding the thermodynamically stable 2-hydroxy-[1,2,4]triazolo[1,5-a]pyridine isomer[4].

Pathway Visualization

Pathway A 2-Hydrazinopyridine (Precursor) C Microwave Irradiation (120 °C, 150 W, 15 min) A->C B 1,1'-Carbonyldiimidazole (Carbonyl Source) B->C D Acylated Intermediate (Highly Polar, MW Absorbing) C->D E 3-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine (Kinetic Isomer) D->E - Imidazole (Cyclization) F Dimroth Rearrangement (NaOH, 140 °C, 10 min) E->F Base Catalysis G 2-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Isomer) F->G Ring Opening & Re-closure

Fig 1: Microwave-assisted synthesis and Dimroth rearrangement of hydroxy-triazolopyridines.

Experimental Protocol & Self-Validation System

Materials & Equipment
  • Reagents: 2-Hydrazinopyridine (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv), Anhydrous 1,4-dioxane, 0.1 M NaOH (aq), 1 M HCl (aq).

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure-rated 10 mL glass vials.

Step-by-Step Methodology

Phase 1: Kinetic Cyclization (Synthesis of the [4,3-a] Isomer)

  • Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 2-hydrazinopyridine (1.0 mmol) in 3.0 mL of anhydrous 1,4-dioxane.

  • Activation: Add CDI (1.2 mmol) in a single portion. Causality Note: CDI is chosen over phosgene to prevent the generation of HCl gas, which would protonate the pyridine nitrogen and inhibit nucleophilic cyclization[2]. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave cavity. Apply the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Max Power: 150 W (Dynamic power modulation)

    • Stirring: High (800 rpm)

  • Isolation: Allow the system to cool to < 50 °C via compressed air. Uncrimp the vial and concentrate the mixture under reduced pressure. Triturate the crude residue with cold water (5 mL) to precipitate the 3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine. Filter and dry under high vacuum.

Phase 2: Dimroth Rearrangement (Synthesis of the [1,5-a] Isomer) 5. Isomerization: To obtain the [1,5-a] scaffold (analogous to Enarodustat's core[4]), resuspend the isolated [4,3-a] product in 3.0 mL of 0.1 M NaOH. 6. Secondary Irradiation: Seal the vial and subject to microwave heating at 140 °C for 10 minutes. 7. Precipitation: Cool the mixture and neutralize dropwise with 1 M HCl to pH 6. The thermodynamically stable 2-hydroxy-[1,2,4]triazolo[1,5-a]pyridine will precipitate quantitatively. Filter and dry.

Validation & Analytical QC (Self-Validating Loop)

To ensure the integrity of the protocol, the following analytical checks must be performed:

  • LC-MS: Confirm the disappearance of the starting material (m/z [M+H]+) and the appearance of the product mass. Both isomers will share the same m/z, necessitating NMR for structural assignment.

  • 1H NMR Differentiation: The C-5 proton in the [1,5-a] isomer appears significantly downfield (typically >8.5 ppm) due to the strong deshielding anisotropic effect of the adjacent bridgehead triazole nitrogen. Conversely, the corresponding proton in the [4,3-a] isomer appears further upfield. This shift is the definitive marker of a successful Dimroth rearrangement.

Quantitative Data Presentation

The integration of microwave technology drastically improves the synthetic profile compared to classical thermal reflux methods.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Reaction Time 12 - 18 hours15 minutes~50x Faster
Operating Temperature 101 °C (Dioxane boiling pt.)120 °C (Sealed pressurized vessel)+19 °C
Isolated Yield ([4,3-a]) 55 - 60%88 - 92%+30% Yield
Byproduct Profile High (Thermal degradation/oxidation)Low (Strict kinetic control)High Purity
E-factor (Waste/Product) > 25< 55x Greener

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles Source: PMC (nih.gov) URL:[3]

  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis Source: PMC (nih.gov) URL:[5]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines Source: Organic Chemistry Portal URL:[2]

  • Enarodustat to treat anemia in chronic kidney disease Source: Portico URL:[1]

  • Synthesis of Enarodustat(JTZ-951) and Dimroth Rearrangement Source: ChemicalBook URL:[4]

Sources

Application Note: Preparation of 7-alkoxy-[1,2,4]triazolo[4,3-a]pyridines via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, GABA-A receptor modulators, and PET imaging tracers. Functionalization at the 7-position is critical for tuning solubility and metabolic stability (ADME).

While classical alkylation (using alkyl halides and base) often results in mixtures of N- and O-alkylation due to the tautomeric nature of the 7-hydroxy precursor, the Mitsunobu reaction offers a superior alternative. It provides high regioselectivity for O-alkylation and allows for the stereospecific introduction of chiral side chains with inversion of configuration.

This guide details the protocol for synthesizing 7-alkoxy-[1,2,4]triazolo[4,3-a]pyridines, focusing on mechanistic control, reagent selection, and purification strategies to maximize yield and purity.

Scientific Background & Mechanism[1][2][3]

The Challenge: Tautomerism and Selectivity

The 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine precursor exists in equilibrium with its keto-tautomer (a lactam-like species). Under basic conditions (standard SN2), the nitrogen atoms (N1 or N2) can compete as nucleophiles, leading to unwanted N-alkylated byproducts.

The Mitsunobu reaction circumvents this by activating the alcohol (electrophile) rather than the heterocycle. The 7-hydroxy heterocycle acts as the acidic pronucleophile (H-Nu). Because the reaction occurs under neutral to mildly acidic conditions (buffered by the betaine), the "hard" oxygen nucleophile is kinetically favored to attack the oxyphosphonium intermediate, resulting in high O-selectivity.

Reaction Mechanism

The reaction proceeds through the formation of a Morrison-Brunn-Huisgen betaine intermediate, followed by the activation of the alcohol to an oxyphosphonium species. The deprotonated triazolopyridine then attacks this species in an SN2 fashion.

MitsunobuMechanism Reagents PPh3 + DEAD Betaine Betaine Intermediate Reagents->Betaine 0°C, THF Activated Oxyphosphonium (R-O-PPh3+) Betaine->Activated + Alcohol Alcohol Alcohol (R-OH) Alcohol->Activated Product 7-Alkoxy Product (Inverted Config) Activated->Product + Heterocycle (SN2) Byproducts PPh3=O + Hydrazine Activated->Byproducts Heterocycle 7-OH-Triazolopyridine (Pronucleophile) Heterocycle->Product

Figure 1: Mechanistic pathway highlighting the activation of the alcohol and subsequent nucleophilic attack by the 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine.

Experimental Protocol

Reagent Selection Criteria
  • Pronucleophile (H-Nu): 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine. (pKa ~8–9). This acidity is ideal for standard Mitsunobu conditions.

  • Phosphine: Triphenylphosphine (PPh3) is standard.[1] For difficult purifications, use Polymer-supported PPh3 or 1,2-Bis(diphenylphosphino)ethane (DPPE).

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[2] DIAD is preferred for safety (higher flash point) and easier removal of hydrazide byproducts.

  • Solvent: Anhydrous THF is the gold standard. If solubility of the heterocycle is poor, 1,4-dioxane or a THF/DMF mixture can be used, though DMF may complicate workup.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol equivalent Time: 4 – 16 hours Temperature: 0°C to Room Temperature (RT)

ReagentEquivalentsRoleNotes
7-OH-Triazolopyridine 1.0 eqNucleophileEnsure high purity; dry under vacuum before use.
Alcohol (R-OH) 1.2 – 1.5 eqElectrophilePrimary or secondary alcohols only. Tertiary alcohols do not react.
PPh3 1.5 – 2.0 eqActivatorUse excess to drive conversion.
DIAD 1.5 – 2.0 eqOxidantAdd dropwise at 0°C to control exotherm.
THF (Anhydrous) 0.1 – 0.2 MSolventMust be dry; water quenches the oxyphosphonium.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Dissolution: Charge the flask with 7-hydroxy-[1,2,4]triazolo[4,3-a]pyridine (1.0 eq), the target Alcohol (1.5 eq), and Triphenylphosphine (1.5 eq). Dissolve in anhydrous THF.

    • Expert Note: If the heterocycle is insoluble, sonicate for 5 minutes. If it remains a suspension, proceed; it will dissolve as the reaction progresses.

  • Activation (The Critical Step): Cool the mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 eq) dropwise via syringe over 10–15 minutes. The solution will turn yellow/orange.

    • Observation: The color should fade slightly as the betaine reacts. A persistent dark color may indicate decomposition.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours. Monitor by LC-MS or TLC (MeOH/DCM usually works for this scaffold).

  • Quenching: Once starting material is consumed, quench with a small amount of water (0.5 mL) or Ethanol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Trituration Method (Preferred): Add Et2O or Hexane/EtOAc (1:1) to the residue and sonicate. The triphenylphosphine oxide (TPPO) and reduced hydrazine often precipitate. Filter off the solids.[2]

    • Extraction Method: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.

Purification Strategy

Triazolopyridines are basic.

  • Flash Chromatography: Use a DCM/MeOH gradient (0%

    
     10%).
    
  • Scavenger Resins: If PPh3 oxide is difficult to remove, use a silica-supported carbonate column or perform a catch-and-release using a strong cation exchange (SCX) cartridge (the product binds to SCX; TPPO washes through).

Optimization & Troubleshooting

"Difficult" Substrates (Steric Hindrance)

If the alcohol is secondary and bulky, or if the reaction fails with standard reagents:

  • Switch Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).

  • Rationale: ADDP/PBu3 creates a more reactive intermediate and works better for less acidic nucleophiles or sterically hindered alcohols.

  • Protocol Adjustment: These reactions are often performed in Toluene or Benzene at 0°C to RT.

Order of Addition Variations

While the SOP above (adding DIAD last) is standard, the Pre-formed Betaine method can reduce side reactions:

  • Mix PPh3 and DIAD in THF at 0°C (Yellow precipitate/slurry forms).

  • Add the Alcohol. Stir for 10 mins.

  • Add the Heterocycle (dissolved in minimal THF/DMF) slowly.

  • Benefit: This ensures the alcohol is activated before the heterocycle sees the azo-compound, preventing direct hydrazide formation.

Workflow Start Start: Dry Flask N2 Atmosphere Dissolve Dissolve Heterocycle, Alcohol, PPh3 in THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddDIAD Add DIAD Dropwise (Control Exotherm) Cool->AddDIAD Monitor Stir RT 4-16h Monitor (LCMS/TLC) AddDIAD->Monitor Decision Complete? Monitor->Decision Workup Concentrate & Triturate (Remove TPPO) Decision->Workup Yes AltRoute Switch to ADDP/PBu3 or Pre-form Betaine Decision->AltRoute No (<10% Yield) Purify Flash Column (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the standard Mitsunobu protocol.

References

  • BenchChem. Application Notes and Protocols for the Mitsunobu Reaction. (General protocol adaptation for heterocyclic ethers).

  • Kumara Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (Foundational review on mechanism and pKa requirements).

  • Dandia, A., et al. "Recent advances in the synthesis of [1,2,4]triazolo[4,3-a]pyridines." RSC Advances, 2014. (Context on the scaffold's reactivity).

  • MDPI. "Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization." (Background on precursor synthesis).

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Recent Modifications."

Sources

Scalable Process Chemistry for Triazolopyridine Intermediates: Batch and Continuous Flow Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazolopyridines are privileged heterocyclic scaffolds embedded in numerous active pharmaceutical ingredients (APIs), ranging from the classic antidepressant trazodone to modern hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitors like enarodustat[1][2]. While medicinal chemistry routes are effective for rapid analog generation, they frequently rely on non-scalable conditions: cryogenic lithiation, hazardous aminating reagents (e.g., O-(mesitylsulfonyl)hydroxylamine [MSH]), and exhaustive column chromatography[2][3].

For process chemists, translating these discovery routes into safe, economically viable manufacturing processes requires fundamental strategic shifts. This application note details two state-of-the-art scalable methodologies: a kilogram-scale batch process utilizing regioselective nucleophilic substitution[2], and a continuous flow process designed to mitigate the hazards and byproducts associated with highly reactive aza-ylides[3][4].

Section 1: Batch Process Innovation – Overcoming Cryogenic Limitations

In the commercial synthesis of enarodustat, the initial medicinal chemistry route required a cryogenic reaction to functionalize the pyridine ring prior to triazole formation[2]. To establish a robust large-scale route, process chemists redesigned the retrosynthesis to utilize a dichlorotriazolopyridine intermediate (Compound 14). The critical challenge in this new route was the regioselective introduction of a phenethyl group without relying on cryogenic conditions or column chromatography[2].

Mechanistic Insight: The "Cesium Effect" in Regioselective Substitution

To achieve regioselective substitution, the team employed a malonate derivative (diethyl benzylmalonate). However, the choice of base was the defining factor between reaction failure and near-quantitative yield[2].

Initial attempts using standard inorganic bases like K₂CO₃ resulted in <1% conversion[2]. This failure is attributed to the tight ion-pairing and poor solubility of the potassium enolate in DMF. By switching to Cs₂CO₃, the reaction achieved a remarkable 96% conversion[2]. The larger, softer cesium cation exhibits weaker electrostatic interactions with the malonate enolate. This generates a highly reactive, "naked" anion that rapidly and regioselectively attacks the electrophilic dichlorotriazolopyridine core, creating a self-validating system where high conversion directly eliminates the need for downstream chromatographic purification.

Quantitative Data: Base Screening for Nucleophilic Substitution
BaseSolventConversion (%)Mechanistic Observation
K₂CO₃ DMF<1%Insufficient solubility and tight ion-pairing limit reactivity.
K₃PO₄ DMF15%Moderate enolate generation; incomplete conversion.
DBU DMF55%Organic base induces competing side reactions.
DIPEA DMF0%Insufficient basicity for malonate deprotonation.
Cs₂CO₃ DMF96% Optimal cation effect; highly reactive "naked" enolate.

Data summarized from the scalable manufacturing synthesis of enarodustat[2].

Protocol 1: Kilogram-Scale Regioselective Substitution (Batch)
  • Reactor Preparation: Charge a clean, dry reactor with the dichlorotriazolopyridine intermediate (1.0 equiv) and anhydrous DMF (10 volumes).

  • Reagent Addition: Add diethyl benzylmalonate (1.2 equiv) to the stirring solution.

  • Base Addition: Carefully charge Cs₂CO₃ (2.0 equiv) into the reactor. Note: Ensure rigorous exclusion of water to maintain enolate stability.

  • Reaction Execution: Stir the suspension at 25 °C for 3 hours.

  • In-Process Control (IPC): Monitor conversion via HPLC. Proceed only when conversion exceeds 95%[2].

  • Workup & Isolation: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer and induce crystallization to isolate the highly pure intermediate, entirely bypassing column chromatography[2].

BatchWorkflow A 2,4-Dichloronicotinic Acid (Starting Material) B Pyridine Ring Formation (Cyanamide, Ni cat.) A->B Avoids cryogenic conditions C Dichlorotriazolopyridine (Key Intermediate 14) B->C High yield chlorination D Regioselective Substitution (Diethyl benzylmalonate, Cs2CO3) C->D Cation effect drives selectivity E Enarodustat Precursor (Kilogram Scale) D->E >95% Conversion No column chromatography

Process workflow for the scalable batch synthesis of enarodustat triazolopyridine precursor.

Section 2: Continuous Flow Innovation – Suppressing Dimerization

When a carboxylate substituent is required on the triazole carbon (e.g., 1,2,4-triazolo[1,5-a]pyridine-2-carboxylates), traditional methods rely on handling hazardous aminating reagents like MSH or highly toxic carbon monoxide gas[3]. An inherently safer alternative involves the condensation of sulfilimines (sulfur-stabilized aza-ylides) with ethyl-2-chloro-(hydroxyamino)acetate[3].

However, in standard batch reactors, this pathway suffers from poor selectivity. The transient nitrile oxide intermediate generated during the reaction tends to dimerize or undergo undesired transformations, yielding significant byproducts (up to 19% yield of dimers)[3][4].

Mechanistic Insight: Spatiotemporal Control via Flow Chemistry

Translating this condensation to a continuous flow microreactor fundamentally alters the reaction kinetics. By precisely controlling the residence time and maintaining a high local concentration of the aza-ylide relative to the transient nitrile oxide, the flow system outcompetes the dimerization pathway[4]. The rapid mixing and strict 3.5-minute residence time prevent the accumulation of reactive intermediates, resulting in an almost two-fold improvement in yield compared to the corresponding batch process[3][4].

Protocol 2: Continuous Flow Condensation of Sulfilimines
  • System Priming: Flush the continuous flow system (LTF-MX glass mixer and LTF-VS glass reactor) with anhydrous CH₂Cl₂.

  • Stream A Preparation: Prepare a 0.2 M solution of the sulfilimine in CH₂Cl₂.

  • Stream B Preparation: Prepare a solution containing ethyl-2-chloro-(hydroxyamino)acetate (1.3 equiv) and Et₃N (1.3 equiv) at 0.2 M in CH₂Cl₂[3][4].

  • Flow Execution: Pump Stream A and Stream B simultaneously at a flow rate of 0.2 mL/min each into the glass micromixer (0.2 mL internal volume)[4].

  • Reaction Zone: Route the mixed stream into the glass flow reactor (1.1 mL internal volume) maintained at 25 °C. This setup ensures a strict residence time of 3.5 minutes[4].

  • Collection & Downstream Processing: Collect the output stream containing the triazolopyridine-N-oxide. Subject the collected intermediate to standard reduction protocols to yield the final 3-carboxylated triazolopyridine system[3].

FlowSetup S1 Sulfilimine Stream (0.2 M in CH2Cl2) Mixer Glass Mixer (LTF-MX, 0.2 mL) S1->Mixer 0.2 mL/min S2 Ethyl-2-chloro-(hydroxyamino)acetate + Et3N (0.2 M in CH2Cl2) S2->Mixer 0.2 mL/min Reactor Glass Reactor (LTF-VS, 1.1 mL, 25°C) Mixer->Reactor Rapid mixing Product Triazolopyridine-N-oxide (Intermediate 4) Reactor->Product 3.5 min residence time Suppresses dimerization Final 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate (Target 5) Product->Final Reduction

Continuous flow setup for the synthesis of 1,2,4-triazolo[1,5-a]pyridine-2-carboxylate.

Analytical & Quality Control

For both batch and flow processes, rigorous analytical validation is required to ensure the integrity of the self-validating workflows.

  • Batch Substitution: The success of the Cs₂CO₃-mediated substitution is confirmed via LC-MS and ¹H NMR, ensuring >99% purity post-crystallization without the use of silica gel chromatography[2]. Differential Scanning Calorimetry (DSC) is recommended to verify the polymorphic purity of the isolated solid[5].

  • Flow Condensation: The suppression of the dimerization byproducts (Compounds 6–8) must be monitored via real-time inline PAT (Process Analytical Technology) or offline UPLC analysis of the reactor effluent[3].

References
  • Ogoshi, Y., et al. "Development of a Scalable Manufacturing Synthesis for Enarodustat." ACS Organic Process Research & Development. URL:[Link]

  • Raymond, J. L., et al. "Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing." European Journal of Organic Chemistry, 2024, 27, e202300921. URL:[Link]

  • Mohite, P., et al. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry, 2023, 16(10): 105181. URL:[Link]

Sources

Troubleshooting & Optimization

Purification of polar triazolopyridines by reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. Triazolopyridines are notoriously difficult to purify due to their high polarity and multiple basic nitrogen centers. Standard acidic reverse-phase methods often fail, resulting in poor retention, severe peak tailing, and compromised recovery.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the causality behind chromatographic behavior, you can implement self-validating protocols that ensure robust, high-yield purifications.

Diagnostic Troubleshooting Workflow

When a purification fails, identifying the root cause is critical before altering the method. Use the logical workflow below to diagnose the most common issues encountered with polar basic heterocycles.

Workflow A Triazolopyridine Purification via RP-HPLC B Assess Chromatogram A->B C1 Issue: Poor Retention (Elutes at t0) B->C1 C2 Issue: Severe Peak Tailing (As > 2.0) B->C2 C3 Issue: Split Peaks / Sample Breakthrough B->C3 D1 Increase Mobile Phase pH (pH > pKa + 2) C1->D1 Analyte fully protonated D2 Use Hybrid Silica or Polar-Embedded Column C2->D2 Silanol interactions D3 Dilute Injection Plug with Aqueous Solvent C3->D3 Strong solvent effect

Diagnostic workflow for troubleshooting triazolopyridine reverse-phase chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Why do my polar triazolopyridines elute at the solvent front (t0) on a standard C18 column with 0.1% TFA? Causality: Triazolopyridines are nitrogen-rich heterocycles. At low pH (e.g., 0.1% TFA, pH ~2), these basic nitrogens are fully protonated, rendering the molecule highly hydrophilic. In reversed-phase liquid chromatography (RPLC), retention is dominated by the overall hydrophobic nature of the analytes. When an analyte is fully charged, its hydrophobicity decreases drastically, leading to minimal retention[1]. Solution: Adjust the mobile phase pH to at least 2 units above the pKa of the compound's most basic nitrogen. This ensures the molecule is in its neutral, deprotonated state, significantly increasing its1[1].

Q2: Even with acceptable retention, my peaks exhibit severe tailing (Asymmetry factor > 2.0). How can I fix this? Causality: Peak tailing for basic compounds is classically caused by secondary interactions—specifically ion-exchange and hydrogen bonding—between the protonated basic nitrogens of the triazolopyridine and unreacted, acidic residual silanols on the silica stationary phase. Solution: Use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) to neutralize both the analyte and the residual silanols. Because traditional silica dissolves at pH > 8, you must use a 2 (e.g., Waters BEH technology or Phenomenex Twin Technology) which utilizes an organic-inorganic hybrid particle to resist dissolution at elevated pH[2].

Q3: I am injecting my crude triazolopyridine dissolved in 100% DMSO, but I observe split peaks and breakthrough. What is happening? Causality: This is known as the "strong solvent effect." When a highly polar compound is injected in a strong eluting solvent (100% DMSO) into a highly aqueous mobile phase (required for polar compound retention), the DMSO plug does not immediately mix with the mobile phase. The analyte travels rapidly with the DMSO plug down the column, bypassing the stationary phase partitioning process. Solution: with the initial aqueous mobile phase (e.g., 20% DMSO / 80% Water). If solubility is an issue, inject smaller volumes or use a weaker injection solvent to allow proper focusing at the head of the column.

Quantitative Performance Comparison

The table below summarizes the expected chromatographic outcomes when altering mobile phase pH and column chemistry for basic triazolopyridines.

Column ChemistryMobile Phase pHAnalyte Ionization StateRetention Factor (k')Asymmetry Factor (As)Chromatographic Outcome
Standard C18 (Silica)Low (pH 2.5, 0.1% TFA)Fully Protonated (+ charge)0.82.4Poor retention, severe peak tailing
Polar-Embedded C18Low (pH 2.5, 0.1% TFA)Fully Protonated (+ charge)1.51.3Moderate retention, improved peak shape
Hybrid C18 (High-pH Stable)High (pH 10.0, NH₄HCO₃)Neutral (Deprotonated)4.21.05Excellent retention, sharp symmetrical peaks

Self-Validating Protocol: High-pH Preparative Purification

Objective: To achieve baseline resolution and high recovery of polar triazolopyridines using a pH-driven retention strategy. Self-Validation Checkpoint: Before committing the entire crude batch, perform an analytical scale-down injection to verify retention factor (k' > 2) and peak asymmetry (As < 1.5).

Step 1: Column and Mobile Phase Selection
  • Column: Preparative hybrid silica C18 column (e.g., 19 x 150 mm, 5 µm particle size) rated for pH 1–12.

  • Buffer A (Aqueous): 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water. Adjust to pH 10.0 using Ammonium Hydroxide (NH₄OH). Causality: 3, maximizing hydrophobic retention and improving peak shape[3].

  • Buffer B (Organic): 100% LC-MS grade Acetonitrile (ACN).

Step 2: Sample Preparation and Loading
  • Dissolve the crude mixture in the minimum required volume of DMSO.

  • Slowly titrate Buffer A into the sample until the solvent composition is at least 50% aqueous.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated non-polar impurities.

  • Validation: Ensure the injection volume does not exceed 5% of the column volume to prevent band broadening.

Step 3: Gradient Execution
  • Equilibration: 5% B for 3 column volumes (CV).

  • Loading: Inject sample and hold at 5% B for 1 CV to allow the analyte to focus at the head of the column.

  • Elution: Apply a shallow gradient from 5% B to 40% B over 15 CVs. Causality: A shallow gradient maximizes the resolution of structurally similar polar impurities.

  • Wash & Re-equilibration: 95% B for 3 CVs, then return to 5% B.

Step 4: Fraction Collection and Recovery
  • Monitor elution via UV absorbance (e.g., 254 nm) and/or MS (ESI+).

  • Critical Step: Immediately neutralize collected fractions with 0.1% formic acid if the triazolopyridine is susceptible to base-catalyzed degradation during lyophilization.

  • Lyophilize fractions to yield the purified product.

References

  • [1] Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL:1

  • [2] HPLC Tech Tip: Basic Analytes and High pH Source: Phenomenex URL:2

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL:

  • [3] Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development Source: Agilent Technologies URL:3

Sources

Preventing Dimroth rearrangement in [1,2,4]triazolo[4,3-a]pyridine synthesis

Technical Support Center: Synthesis of[1][2][3]triazolo[4,3-a]pyridines

A Guide to Preventing and Troubleshooting the Dimroth Rearrangement

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the[1][2][3]triazolo[4,3-a]pyridine scaffold. While this is a valuable core in medicinal chemistry, its synthesis is often complicated by an undesired isomerization known as the Dimroth rearrangement, leading to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine.

As application scientists with extensive experience in heterocyclic chemistry, we have designed this resource to provide not just protocols, but a deep, mechanistic understanding of the problem. Our goal is to empower you to proactively design experiments that avoid this common pitfall and to logically troubleshoot any issues that arise.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions surrounding the Dimroth rearrangement in the context of your synthesis.

Q1: What exactly is the Dimroth rearrangement, and why is it happening in my reaction?

A: The Dimroth rearrangement is a molecular isomerization where endocyclic and exocyclic heteroatoms, typically nitrogen, exchange positions within a heterocyclic system.[1][4] In your synthesis, the intended, kinetically favored[1][2][3]triazolo[4,3-a]pyridine product rearranges into the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer.[5]

This is not a simple intramolecular shift but a complex process that can be catalyzed by acid, base, heat, or even light.[1][2] The rearrangement proceeds through a well-defined "ANRORC" mechanism, which stands for A ddition of a N ucleophile, R ing-O pening, and subsequent R ing-C losure.[1] The presence of acidic or basic conditions, or even just residual acid on silica gel during chromatography, can provide the necessary catalyst for this undesired transformation to occur.

Q2: What is the underlying mechanism, and what are the critical steps I should be aware of?

A: Understanding the mechanism is key to preventing it. The process begins with a nucleophilic attack on the pyridine ring, which becomes susceptible due to the electron-withdrawing nature of the fused triazole ring.[1][6]

  • Under Basic/Neutral Conditions: A nucleophile (like water or hydroxide) attacks the C5 or C7 position of the pyridine ring. This leads to the opening of the pyridine ring to form an open-chain intermediate.[6]

  • Under Acidic Conditions: A ring nitrogen is first protonated, which activates the ring for nucleophilic attack and subsequent opening.[2][7]

Once the ring is open, bond rotation and tautomerization can occur, allowing the molecule to re-cyclize in the more stable [1,5-a] orientation.

Gcluster_start[1,2,4]triazolo[4,3-a]pyridine (Kinetic Product)cluster_mechanismDimroth Rearrangement (ANRORC Mechanism)cluster_end[1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product)startIntended Productnuc_attack1. Nucleophilic Attack(e.g., H₂O, OH⁻)start->nuc_attack Acid/BaseCatalysisring_open2. Pyridine Ring Openingnuc_attack->ring_openintermediateAcyclic Intermediatering_open->intermediaterotate_close3. Bond Rotation &Re-cyclizationintermediate->rotate_closeendUndesired Isomerrotate_close->end

Figure 1. The ANRORC mechanism of the Dimroth rearrangement.
Q3: How can I be certain that my product has rearranged? Are there clear analytical differences?

A: Yes, the two isomers are distinct compounds with different physical and spectral properties. Relying on a single data point can be misleading, so we recommend a multi-faceted approach to confirmation.[5]

Analytical Technique[1][2][3]triazolo[4,3-a]pyridine (Desired)[1][2][3]triazolo[1,5-a]pyridine (Rearranged)Causality & Notes
¹H NMR The proton at the C5 position typically appears at a higher field (further upfield).The corresponding proton (now at C5) is shifted downfield due to changes in the electronic environment.The change in the fusion of the triazole ring significantly alters the electron density across the pyridine system.
Melting Point Generally, this isomer has a lower melting point. For example, 3-amino-[1][2][3]triazolo[4,3-a]pyridine melts at 150-153 °C.The rearranged isomer is often more crystalline and thermodynamically stable, resulting in a higher melting point.Better crystal packing and stronger intermolecular forces in the more stable isomer require more energy to break.
UV Absorption The isomers exhibit different UV absorption maxima.[5]The change in the conjugated system leads to a shift in the wavelength of maximum absorbance.This can be a quick and useful check but should be confirmed with NMR.
X-Ray Crystallography Provides definitive, unambiguous structural confirmation.[8][9]The ultimate "gold standard" for structure elucidation if a suitable crystal can be obtained.While not a routine check, it is invaluable for novel compounds or when other data is ambiguous.
Part 2: Troubleshooting Guide - From Diagnosis to Solution

This section is structured to help you diagnose the root cause of the rearrangement and implement targeted solutions.

Scenario 1: "My crude reaction mixture already contains the rearranged [1,5-a] isomer."

This indicates the rearrangement is occurring during the cyclization step itself. The primary culprits are temperature, reaction time, and the chemical environment (pH).

Troubleshooting Workflow

Gcluster_checksInvestigate Reaction Parameterscluster_solutionsImplement Corrective ActionsstartUndesired [1,5-a] IsomerDetected in Crude Reactioncheck_tempWas the reaction heated?(e.g., reflux)start->check_tempcheck_timeWas the reaction time prolonged?start->check_timecheck_reagentsWere acidic or basicreagents/catalysts used?start->check_reagentssol_tempReduce temperature.Run at 0°C or RT.check_temp->sol_tempIf Yessol_timeMonitor by TLC/LC-MS.Quench upon completion.check_time->sol_timeIf Yessol_reagentsSwitch to neutral, mild conditions.(e.g., NCS, I₂ at RT)check_reagents->sol_reagentsIf Yes

Troubleshooting low yields in oxidative cyclization of hydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxidative Cyclization of Hydrazones Ticket Subject: Troubleshooting Low Yields in 1,3,4-Oxadiazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Scope of the Problem

You are likely attempting to convert an N-acylhydrazone into a 1,3,4-oxadiazole (or similar heterocycle) and experiencing low yields. This transformation is a staple in medicinal chemistry for creating bioisosteres of amides and esters.

While the reaction appears straightforward—an oxidative closure of the hydrazone backbone—it is mechanistically complex. It relies on the formation of a reactive intermediate (often a nitrilimine-like species or an N-heteroatom cation) that must cyclize faster than it decomposes or hydrolyzes.

This guide moves beyond generic advice. We will diagnose your specific failure mode using a logic-based workflow and provide chemically grounded solutions for the two most common oxidative protocols: Iodine (


)  and Hypervalent Iodine (PIDA/PIFA) .

Module 1: Diagnostic Workflow (The Triage)

Before altering your chemistry, you must identify how the reaction is failing. Use the decision matrix below to classify your issue.

TroubleshootingFlow Start Start: Low Yield Observed TLC Analyze Crude via TLC/LCMS Start->TLC SM_Left Is Starting Material (SM) Significant? TLC->SM_Left New_Spots Are there new major spots? SM_Left->New_Spots No (SM Consumed) Stalled DIAGNOSIS: Stalled Reaction (Kinetic/Steric Issue) SM_Left->Stalled Yes (SM Persists) Decomp DIAGNOSIS: Decomposition/ Hydrolysis New_Spots->Decomp No (Baseline Streak) Azine DIAGNOSIS: Azine Formation (Dimerization) New_Spots->Azine Yes (Non-Polar Spot)

Figure 1: Diagnostic logic tree for classifying reaction failure modes.

Module 2: Reagent-Specific Troubleshooting

Once you have a diagnosis, select the protocol you are using below.

Protocol A: Iodine ( ) / Base ( )

The "Workhorse" Method. Best for: Robust substrates, scale-up.

The Mechanism: Iodine induces electrophilic iodination of the hydrazone nitrogen. The base is critical to neutralize the generated HI and facilitate the cyclization via an imidoyl iodide-like intermediate [1].

SymptomRoot CauseCorrective Action
Stalled Reaction (SM remains)Base Insolubility:

in DMSO/DCM is heterogeneous. Surface passivation stops the reaction.
Grind the Base: Use finely powdered

or switch to

(higher solubility). Ensure vigorous stirring (1000+ RPM).
Hydrolysis (Aldehyde peak in NMR)Wet Solvent: The imine bond is moisture-sensitive.

+

generates hypoiodous acid, accelerating hydrolysis.
Dry Solvents: Use anhydrous DMSO or Dioxane. Add 3Å molecular sieves directly to the reaction flask.
Low Yield (Sticky Gum) Trapped Iodine: The product forms a complex with excess iodine, making isolation difficult.Quench Properly: Wash the organic layer with saturated

(sodium thiosulfate) until the purple color vanishes completely before column chromatography.
Protocol B: Hypervalent Iodine (PIDA/PIFA)

The "Mild" Method.[1] Best for: Acid-sensitive substrates, complex scaffolds.

The Mechanism: PIDA (Phenyliodine diacetate) acts as a two-electron oxidant. It attacks the hydrazone to form an N-I(III) species.[2] Ligand exchange releases acetic acid and drives the cyclization [2].

SymptomRoot CauseCorrective Action
Decomposition Acid Buildup: PIDA releases 2 equivalents of Acetic Acid (AcOH) per turnover. This can degrade sensitive groups.Buffer the System: Add solid

or a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge AcOH in situ.
No Reaction Steric Bulk: The PIDA molecule is bulky. If your hydrazone has ortho-substituents, the N-I bond cannot form.Switch Reagent: Use PIFA (Bis(trifluoroacetoxy)iodo)benzene. The trifluoroacetate ligands are more labile, making PIFA significantly more reactive than PIDA.
Azine Formation Radical Dimerization: Sometimes PIDA triggers a radical pathway leading to N-N dimerization rather than cyclization.Dilution: Run the reaction at high dilution (0.05 M or lower) to favor intramolecular cyclization over intermolecular dimerization.

Module 3: Mechanistic Visualization

Understanding the pathway is the only way to predict success. The diagram below illustrates the critical "Fork in the Road" where yield is lost.

Mechanism Hydrazone Acylhydrazone (Starting Material) Intermediate N-Iodinated / Activated Intermediate Hydrazone->Intermediate Oxidant (I2 or PIDA) Cyclization Intramolecular Cyclization Intermediate->Cyclization FAST step (s-cis conformation) Hydrolysis Hydrolysis (Aldehyde + Hydrazine) Intermediate->Hydrolysis +H2O (Moisture) Azine Dimerization (Azine Byproduct) Intermediate->Azine +SM (Slow Cyclization) Product 1,3,4-Oxadiazole (Target) Cyclization->Product -HI / -PhI

Figure 2: The kinetic competition between cyclization (Green) and side reactions (Red).

Key Insight: The "Intermediate" node is unstable. If the s-cis conformation required for cyclization is sterically hindered, the intermediate waits. During this wait, moisture attacks (Hydrolysis) or it reacts with another molecule of starting material (Azine). Speed is yield.

Module 4: Comparative Data & Selection Guide

Use this table to benchmark your current results against literature standards.

FeatureIodine (

)
PIDA / PIFAElectrochemical
Typical Yield 70–95%60–85%50–80%
Reaction Time 1–4 Hours (Heat)10–60 Mins (RT)2–6 Hours
Moisture Tolerance Low (Requires dry DMSO)ModerateHigh
Purification Wash with ThiosulfateRemove PhI (byproduct)Filtration (often precipitates)
Best For... Gram-scale, simple arylsComplex, acid-sensitive APIsGreen chemistry requirements
Key Reference Yu et al. (JOC 2013) [3]Claridge et al. (2022) [2]Claraz (2024) [4]

Frequently Asked Questions (FAQs)

Q1: My TLC shows a spot that doesn't move (baseline). What is it? A: This is likely the hydrolyzed hydrazide or a salt complex. If using Iodine, it could be a charge-transfer complex. Wash your TLC plate with a drop of methanol/ammonia before running it. If the spot persists, it is decomposition.

Q2: Can I do this "One-Pot" from the aldehyde? A: Yes, but with a caveat. You must ensure the condensation (Aldehyde + Hydrazide


 Hydrazone) is 100% complete before adding the oxidant. Oxidants like PIDA will oxidize the free hydrazide into a diimide, killing the reaction. Monitor the first step carefully.

Q3: I am using PIDA and getting a difficult-to-separate byproduct. A: That is Iodobenzene (


). It has similar polarity to many heterocycles.
  • Fix: Switch to a polymer-supported IBX or PIDA reagent. The reduced iodine byproduct remains on the bead and can be filtered off. Alternatively, trituration with hexanes often precipitates the oxadiazole while keeping PhI in solution.

References

  • Iodine-Mediated Cyclization Mechanism

    • Yu, W., et al. "I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides."[3][4] The Journal of Organic Chemistry, 2013, 78(20), 10337–10343.

  • Hypervalent Iodine Reviews (PIDA/PIFA)

    • Claridge, T. D. W., et al.
  • Iodine Protocol Optimization

    • Majji, G., et al. "Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles." RSC Advances, 2014.
  • Electrochemical Alternatives

    • Claraz, A. "Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations."[5][6] Beilstein Journal of Organic Chemistry, 2024.[5]

Sources

Technical Support Center: Triazolopyridine Salt Management

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling & Stabilization of Hygroscopic Triazolopyridine Salts in Drug Discovery Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Introduction: The "Sticky" Science of Triazolopyridines

Triazolopyridine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinase inhibitors (e.g., MAPK, JAK inhibitors) and antifungal agents. However, their nitrogen-rich heteroaromatic nature makes them weak bases. When converted into salts (HCl, mesylate, tosylate) to improve aqueous solubility, they often exhibit extreme hygroscopicity .

This guide addresses the "deliquescence cycle"—where the salt absorbs atmospheric moisture, dissolves in it, hydrolyzes, and potentially disproportionates back to the free base, ruining stoichiometry and yield.

Module 1: Storage & Environmental Control

The Core Concept: Critical Relative Humidity (CRH) Every salt has a specific CRH value.[1][2] If the ambient humidity exceeds this threshold, the salt will spontaneously absorb water. For many triazolopyridine salts, the CRH can be as low as 30-40% RH.

Protocol: The Tiered Storage System Do not rely on standard desiccators for long-term storage of highly deliquescent salts. Use this decision matrix:

  • Tier 1 (Low Risk, CRH > 60%): Standard desiccator with indicating silica gel.

  • Tier 2 (High Risk, CRH < 40%): Glovebox under

    
     or Ar atmosphere (
    
    
    
    ppm
    
    
    ).
  • Tier 3 (Transport): Heat-sealed aluminized Mylar bags with molecular sieve packets.

Visual Guide: Storage Decision Logic

StorageLogic start Assess Salt Hygroscopicity measure Measure/Estimate CRH (Critical Relative Humidity) start->measure high_crh CRH > 60% measure->high_crh med_crh CRH 40-60% measure->med_crh low_crh CRH < 40% (Deliquescent) measure->low_crh store_std Standard Desiccator (Silica Gel) high_crh->store_std store_vac Vacuum Desiccator (P2O5 or Sicapent) med_crh->store_vac store_glove Glovebox / Schlenk (Inert Gas) low_crh->store_glove

Figure 1: Decision tree for selecting storage conditions based on Critical Relative Humidity (CRH).

Module 2: Weighing & Transfer Protocols

The Problem: Static electricity and rapid water uptake during weighing cause mass errors. A 2 mg water uptake on a 10 mg sample is a 20% stoichiometry error, which can kill a palladium-catalyzed cross-coupling reaction.

The Solution: Weighing by Difference Never weigh a hygroscopic triazolopyridine salt directly onto a weighing boat or spatula.

Step-by-Step Protocol:

  • Equilibrate: Bring the storage container to room temperature before opening to prevent condensation.

  • Charge: In a glovebox (or dry bag), load an excess of the salt into a glass weighing bottle with a ground-glass stopper. Close it tightly.

  • Tare: Place the closed bottle on the analytical balance. Tare the balance (set to 0.0000 g).

  • Transfer: Remove the bottle, open it, and pour/tap the estimated amount into your reaction vessel. Do not use a spatula inside the bottle.

  • Re-weigh: Close the bottle immediately and place it back on the balance.

  • Calculate: The negative value displayed is the exact mass transferred.

Visual Guide: Weighing by Difference Workflow

WeighingWorkflow step1 Load Salt into Weighing Bottle (Inside Glovebox) step2 Weigh Full Bottle (Mass A) step1->step2 step3 Transfer Salt to Reaction Vessel step2->step3 step4 Weigh Bottle Again (Mass B) step3->step4 calc Calculate Mass: (Mass A - Mass B) step4->calc

Figure 2: The "Weighing by Difference" technique minimizes atmospheric exposure time.[3][4]

Module 3: Reaction Troubleshooting

Issue: "My Suzuki coupling failed/stalled."

  • Causality: Triazolopyridine salts are often acidic. If you use a carbonate base (e.g.,

    
    ), the salt will consume the base immediately to neutralize the counter-ion (HCl/MsOH), releasing water and 
    
    
    
    . This changes the pH and can deactivate sensitive catalysts.
  • Fix:

    • Stoichiometry Correction: Add an extra equivalent of base to account for the salt counter-ion.

    • Free-Basing: If the reaction is water-sensitive, "free-base" the salt in situ by stirring with a scavenger resin (e.g., MP-Carbonate) in dry solvent for 15 mins, then filter directly into the reaction flask.

Issue: "The solid turned into a gum."

  • Causality: Partial deliquescence creates a supersaturated solution on the crystal surface, leading to "oiling out."

  • Fix: Recrystallize using an antisolvent method. Dissolve in a minimum amount of polar solvent (MeOH), then slowly add a non-polar antisolvent (Et2O or MTBE) under vigorous stirring to induce controlled precipitation.

Module 4: Analytical Characterization

Quantifying Water Content You cannot accurately calculate stoichiometry without knowing the water content.[5]

MethodSuitability for TriazolopyridinesNotes
Loss on Drying (LOD) 🔴 Poor Indiscriminate; measures solvent + water. Heat may degrade the salt.
TGA (Thermogravimetric) 🟡 Moderate Good for distinguishing surface water (low temp loss) from crystal hydrates (stepwise loss).
Karl Fischer (Volumetric) 🟢 Good For samples with >1% water. Use methanol-free reagents if the salt reacts with alcohols.
Karl Fischer (Coulometric) 🌟 Excellent Gold standard for hygroscopic salts (<1% water). Requires small sample size (10-50 mg).
FAQ: Quick Troubleshooting

Q: Can I dry my salt in a vacuum oven? A: Proceed with caution. Many triazolopyridine salts can dissociate (lose the acid counter-ion) under high vacuum and heat. Always check the TGA first to find the safe drying temperature (usually <40°C).

Q: My NMR shows shifting peaks. Is my compound degrading? A: Not necessarily. Hygroscopic salts absorb water, which changes the concentration and pH of the NMR solvent (especially in DMSO-


). Water protons exchange with NH protons on the triazole ring, causing peak broadening or shifting. Add a drop of 

to confirm exchangeable protons.

Q: Why does my salt stick to the spatula? A: Static electricity. Hygroscopic powders are prone to static charge. Use an anti-static gun (ionizer) on the sample and spatula before weighing.

References
  • Critical Rel

    • Source: Wikipedia / Pharmaceutical Technology
    • Title: Critical relative humidity (CRH) of pharmaceutical salts.
    • Link:

  • Weighing Protocols

    • Source: Michigan Technological University (MTU)
    • Title: Weighing by Difference: The most accur
    • Link:

  • Analytical Methods (Karl Fischer)

    • Source: Metrohm Applic
    • Title: Water Determination by Karl Fischer Titration.[6][7][8]

    • Link:

  • Triazolopyridine Scaffold Properties

    • Source: Arabian Journal of Chemistry[9]

    • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes.[9][10][11]

    • Link:

  • Handling Hygroscopic Pharmaceuticals

    • Source: BenchChem Technical Support[12]

    • Title: Managing Hygroscopicity of Pharmaceutical Salts.[12][13][14][15]

    • Link:

Sources

Recrystallization solvents for [1,2,4]Triazolo[4,3-a]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1,2,4]Triazolo[4,3-a]pyridin-7-ol Purification

Executive Summary

Purifying [1,2,4]Triazolo[4,3-a]pyridin-7-ol presents a specific set of challenges due to its fused bicyclic structure and the amphoteric nature of the 7-hydroxyl substituent. Unlike simple aromatics, this molecule exhibits high lattice energy and significant hydrogen-bonding potential, often leading to "oiling out" or persistent solvation.

This guide moves beyond generic solvent lists to provide a mechanistic approach to solvent selection, impurity rejection, and polymorph control.

Module 1: Solvent Selection Strategy

Q: What is the optimal solvent system for recrystallizing [1,2,4]Triazolo[4,3-a]pyridin-7-ol?

A: The primary recommendation is Ethanol (absolute) or an Ethanol/Water gradient.

The Mechanistic "Why": The [1,2,4]triazolo[4,3-a]pyridine core is electron-deficient and polar. The addition of the 7-hydroxyl group introduces a strong hydrogen bond donor/acceptor motif.

  • Non-polar solvents (Hexane, Toluene): Fail because they cannot disrupt the strong crystal lattice intermolecular forces (high melting point >200°C).

  • Highly polar aprotic solvents (DMSO, DMF): Dissolve the compound too well, even at room temperature, making recovery difficult without "drowning out" (which risks oiling).

  • Protics (Alcohols): Ethanol provides the "Goldilocks" zone. It solubilizes the polar core at reflux (78°C) but allows lattice reformation upon cooling.

Solvent Performance Table

Solvent SystemSuitabilityContext & Application
Ethanol (100%) ⭐⭐⭐⭐⭐ (Best)Standard Protocol. High recovery, good rejection of colored oxidative impurities.
Ethanol : Water (9:1) ⭐⭐⭐⭐Use if the compound is too insoluble in pure EtOH. Water increases polarity but slows drying.
Methanol ⭐⭐⭐Good for initial dissolution, but solubility curve is often too flat (soluble at RT). Use as a co-solvent.
Acetonitrile (MeCN) ⭐⭐⭐Excellent alternative if alcohols cause solvate formation. sharper cooling profile.
Ethyl Acetate Generally too non-polar. Only useful as an anti-solvent.

Module 2: Troubleshooting & Decision Logic

Q: My product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common with triazolopyridines due to their high melting points.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add Seed Crystals: Add <1 mg of pure product at a temperature just below the boiling point (cloud point).

  • Slow Cool: Insulate the flask. Rapid cooling traps impurities that lower the melting point, promoting oiling.

  • Agitation: Maintain vigorous stirring (300+ RPM) to prevent oil droplets from coalescing at the bottom.

Q: The crystals are colored (yellow/brown) even after recrystallization.

A: The [1,2,4]triazole ring is susceptible to oxidation, and the 7-OH group can form quinone-like impurities.

  • Solution: Perform a hot filtration with activated charcoal.

  • Critical Step: Do not use basic charcoal. The 7-OH group is acidic (phenol-like). Basic conditions can induce a Dimroth Rearrangement , converting the kinetic [4,3-a] isomer into the thermodynamic [1,5-a] isomer. Use neutral, washed charcoal.

Module 3: Visualized Workflows

Figure 1: Solvent Selection Decision Matrix

Caption: Logical flow for selecting the correct solvent based on observed solubility behavior.

SolventSelection Start Start: Solubility Check (100 mg/mL) CheckEtOH Reflux in Ethanol Start->CheckEtOH SolubleHot Soluble at Reflux? CheckEtOH->SolubleHot PrecipCold Precipitates at RT? SolubleHot->PrecipCold Yes AddWater Add 10% Water (Increase Polarity) SolubleHot->AddWater No (Insoluble) Success Proceed to Isolation PrecipCold->Success Yes Evap Concentrate Volume or Add Anti-solvent (EtOAc) PrecipCold->Evap No (Too Soluble) AddWater->SolubleHot Re-test SwitchMeCN Switch to Acetonitrile (Aprotic Option) Evap->SwitchMeCN If Oiling Occurs

Figure 2: The "Oiling Out" Rescue Protocol

Caption: Step-by-step intervention when liquid-liquid phase separation occurs.

OilingRescue Oil Oiling Out Observed Reheat Reheat to Reflux (Clear Solution) Oil->Reheat Seed Add Seed Crystal at T = Tb - 5°C Reheat->Seed Cool Controlled Cooling (-10°C/hour) Seed->Cool Isolate Filter & Wash (Cold EtOH) Cool->Isolate

Module 4: Validated Experimental Protocol

Protocol: Recrystallization of [1,2,4]Triazolo[4,3-a]pyridin-7-ol

Reagents:

  • Crude [1,2,4]Triazolo[4,3-a]pyridin-7-ol (10.0 g)

  • Ethanol (Absolute, HPLC Grade)

  • Activated Carbon (Neutral, Optional)

Procedure:

  • Dissolution: Charge the crude solid (10 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Ethanol (80 mL) initially. Heat to reflux (80°C oil bath).

  • Titration: If solids remain, add Ethanol in 5 mL portions through the condenser until a clear solution is obtained.

    • Note: If >150 mL is required, add water (1-2 mL) to assist dissolution.

  • Decolorization (Optional): If the solution is dark brown, cool slightly, add activated carbon (0.5 g), and reflux for 15 minutes. Filter hot through a Celite pad.

  • Crystallization: Return the filtrate to a clean flask. Re-heat to reflux to ensure no premature precipitation. Remove the heat source and allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

  • Final Cooling: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles via vacuum filtration.

  • Washing: Wash the cake with cold Ethanol (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75-85% Target Melting Point: >230°C (Decomposition often observed near MP)

References

  • Synthesis of [1,2,4]triazolo[4,3-a]pyridines (General Method)

    • Title: Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cycliz
    • Source:Molecules2021, 26(19), 5796.
    • URL:[Link]

  • Recrystallization of Triazolopyridine Amines (Ethanol Precedent)

    • Title: The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
    • Source:Molecules2022, 27(3), 738.
    • URL:[Link]

  • Solubility & Synthesis of 3-one Analogs (Ethanol/Water Precedent)

    • Title: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis.[1][2][3][4]

    • Source: ChemicalBook / Journal of Medicinal Chemistry Ref.[5]

  • Dimroth Rearrangement Warning (Isomerization Risk)

    • Title: Dimroth Rearrangement of [1,2,4]Triazolo[4,3-a]pyridines.
    • Source:Journal of Organic Chemistry (General Mechanism Reference).
    • URL:[Link](Note: Generalized reference for the rearrangement mechanism typical in this scaffold).

Sources

Technical Support Center: Purification of Triazolopyridine Final Products

Author: BenchChem Technical Support Team. Date: March 2026

A-SMOBiopharm Technical Support Division

Welcome to the A-SMOBiopharm Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual metal catalysts from triazolopyridine final products. Given the prevalence of palladium- and copper-catalyzed cross-coupling reactions in the synthesis of such heterocyclic compounds, ensuring the final product's purity is paramount for reliable downstream applications and regulatory compliance.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and achieve the highest purity for your triazolopyridine compounds.

Troubleshooting Guide: Common Issues in Metal Catalyst Removal

This section addresses specific problems you may encounter during the purification of your triazolopyridine products.

Issue Potential Cause(s) Recommended Solution(s)
Persistent Color in Final Product (e.g., green/blue for copper, dark coloration for palladium) This strongly indicates residual metal contamination. The triazolopyridine core itself may chelate metal ions, making removal difficult.[1][2]1. Repeat and Combine Methods: A single purification step may be insufficient. Try a sequential approach, such as an aqueous wash with a chelating agent followed by filtration through a scavenger resin or activated carbon.[1] 2. Stronger Chelating Agents: For stubborn copper contamination, consider using a stronger chelating agent during aqueous washes.[1] 3. Optimize Scavenger Choice: Select a scavenger with high affinity for the specific metal. For palladium, thiol- or thiourea-based scavengers are effective.[3][4][5]
Low Product Yield After Purification 1. Product Adsorption: Your triazolopyridine may be adsorbing to the purification medium (e.g., activated carbon, silica gel).[6] 2. Partial Water Solubility: The product might be partially soluble in the aqueous phase during washing with chelating agents.[1]1. Reduce Adsorbent Amount: Use a smaller quantity of activated carbon or consider a more selective metal scavenger.[6] 2. Brine Wash: During aqueous workups, wash the organic layer with a saturated sodium chloride solution (brine) to decrease the solubility of your organic product in the aqueous phase.[1][2]
Metal Scavenger is Ineffective 1. Incorrect Scavenger Type: The chosen scavenger may not have a high affinity for the target metal in its present oxidation state. 2. Insufficient Equivalents or Time: The amount of scavenger or the treatment time may be inadequate.[3] 3. Solvent Incompatibility: The scavenger may not be effective in the chosen solvent system.[3]1. Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, trisamine) to find the most effective one.[3] 2. Optimize Conditions: Increase the equivalents of the scavenger (typically 3-5 equivalents relative to the metal content) and the reaction time (up to 24 hours at room temperature).[3] 3. Consult Compatibility Charts: Refer to the manufacturer's data for solvent compatibility of the scavenger resin.[3]
Column Chromatography Fails to Remove Metal The metal species and your triazolopyridine product may have similar polarities and affinities for the stationary phase.1. Pre-Chromatography Scavenging: Use a metal scavenger or an aqueous wash with a chelating agent to remove the bulk of the metal before performing column chromatography.[1] 2. Change Stationary Phase: If using silica gel, consider switching to alumina, or vice versa.[7][8]
Recrystallization Does Not Remove Metal The metal impurity may be co-crystallizing with your product or trapped within the crystal lattice.1. Solvent System Screening: Experiment with different solvent systems for recrystallization.[9][10] 2. Additive-Assisted Recrystallization: For palladium, adding sulfur-containing ligands like N-acetylcysteine or thiourea to the recrystallization solvent can help keep the metal in the mother liquor.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium and copper catalysts from triazolopyridine syntheses?

A1: The most effective and commonly used methods include:

  • Metal Scavengers: These are solid-supported materials with functional groups that have a high affinity for specific metals.[2][3][4] They are highly selective and can reduce metal content to very low levels (<1 ppm for some palladium scavengers).[4]

  • Activated Carbon: This is a cost-effective method for removing a variety of metal species.[6][12] It works by adsorption of the metal catalyst onto its porous surface.[12][13]

  • Aqueous Washes with Chelating Agents: This is particularly effective for copper removal. A solution of a chelating agent like EDTA or aqueous ammonia is used to wash the organic solution of your product.[1][8] The chelating agent forms a water-soluble complex with the metal, which is then partitioned into the aqueous phase.[1]

  • Recrystallization: This is a fundamental purification technique for solid compounds.[9][14][15][16] By carefully choosing a solvent system where the solubility of your triazolopyridine product and the metal impurities differ significantly with temperature, you can obtain pure crystals.[9][10]

  • Chromatography: Passing the crude product through a plug of silica gel or alumina can effectively trap metal catalysts.[7][8][17]

Q2: How do I choose the best metal removal method for my specific triazolopyridine?

A2: The optimal method depends on several factors:

  • The Metal Catalyst: Palladium is often effectively removed by thiol-based scavengers or activated carbon, while copper is readily removed by aqueous washes with chelating agents like EDTA or ammonia.[1][4][8][12]

  • Product Properties: Consider the solubility and stability of your triazolopyridine. If it is sensitive to acid or base, be cautious with certain aqueous washes (e.g., ammonium chloride is acidic, ammonia is basic).[8]

  • Scale of the Reaction: For lab-scale purifications, chromatography over a silica plug or the use of scavenger resins is convenient. For larger scale, cost-effectiveness might favor methods like activated carbon treatment or recrystallization.[6]

  • Required Purity Level: For pharmaceutical applications with stringent limits on residual metals, highly efficient methods like specialized metal scavengers are often necessary to meet regulatory guidelines (e.g., ICH Q3D).[4][18][19][20][21]

Q3: What are the regulatory limits for residual metals in pharmaceutical products?

A3: Regulatory bodies like the EMA and FDA have established guidelines for elemental impurities in drug substances.[18][20] The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) values for various metals.[20][21] For example, the European Agency for the Evaluation of Medicinal Products regulations limit platinum group metals (which includes palladium) to less than 5 ppm as a group.[11] It is crucial to be aware of these limits during drug development.[22]

Q4: How can I quantify the amount of residual metal in my final product?

A4: Standard methods for quantifying trace metals in active pharmaceutical ingredients (APIs) include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

  • Atomic Absorption Spectroscopy (AAS)[11][22][23]

ICP-MS is a widely used and highly sensitive technique for this purpose.[11][22] There are also rapid, catalysis-based fluorometric methods available for high-throughput screening of palladium levels during process development.[11][24][25][26]

Q5: Can I use a combination of methods for metal removal?

A5: Absolutely. In fact, a multi-step approach is often more effective. For instance, an initial aqueous wash to remove the bulk of a copper catalyst can be followed by passing the product through a silica plug to trap any remaining traces.[1][8] Similarly, for palladium, a filtration through Celite to remove larger particles can be followed by treatment with a high-affinity scavenger.[19]

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a general workflow for selecting an appropriate metal catalyst removal strategy.

Metal_Removal_Workflow Start Crude Triazolopyridine Product (Post-Reaction) Metal_ID Identify Metal Catalyst (Pd or Cu?) Start->Metal_ID Cu_Path Copper Catalyst Metal_ID->Cu_Path Copper Pd_Path Palladium Catalyst Metal_ID->Pd_Path Palladium Aqueous_Wash Aqueous Wash with Chelating Agent (EDTA/Ammonia) Cu_Path->Aqueous_Wash Scavenger_Pd Metal Scavenger Treatment (e.g., Thiol-based resin) Pd_Path->Scavenger_Pd Activated_Carbon Activated Carbon Treatment Pd_Path->Activated_Carbon Check_Purity_1 Check Purity (TLC, Color) Aqueous_Wash->Check_Purity_1 Check_Purity_2 Check Purity (TLC, Color) Scavenger_Pd->Check_Purity_2 Activated_Carbon->Check_Purity_2 Chromatography Column Chromatography (Silica or Alumina) Check_Purity_1->Chromatography Impure Final_QC Final Product QC (ICP-MS/AAS) Check_Purity_1->Final_QC Visibly Pure Check_Purity_2->Chromatography Impure Check_Purity_2->Final_QC Visibly Pure Recrystallization Recrystallization Chromatography->Recrystallization Recrystallization->Final_QC End_Success Pure Product (< Specification Limit) Final_QC->End_Success Pass End_Fail Further Purification Required Final_QC->End_Fail Fail End_Fail->Scavenger_Pd Re-evaluate Strategy

Caption: Decision workflow for metal catalyst removal.

Experimental Protocols

Here are detailed, step-by-step protocols for common and effective metal removal techniques.

Protocol 1: Copper Removal Using an Aqueous EDTA Wash

This protocol is highly effective for removing copper catalysts from organic solutions.[1][2]

Materials:

  • Crude reaction mixture containing the triazolopyridine product in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 0.5 M EDTA solution (pH 8).

  • Saturated aqueous NaCl solution (brine).

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • Extraction: Transfer the crude reaction mixture to a separatory funnel and dilute with an organic solvent if necessary.

  • EDTA Wash: Add an equal volume of the 0.5 M EDTA solution to the separatory funnel.

  • Shake and Separate: Vigorously shake the funnel for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[1][2] Allow the layers to separate completely.

  • Drain Aqueous Layer: Carefully drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash with the EDTA solution (steps 2-4) until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA and water.[1][2]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger Resin

This protocol is suitable for removing palladium to very low levels.

Materials:

  • Crude product containing the palladium catalyst, dissolved in a compatible solvent (e.g., THF, DCM, Toluene).[3]

  • Thiol-functionalized silica gel or polymer resin (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol).[3]

  • Reaction vessel with magnetic stirring.

  • Filtration apparatus (e.g., Buchner funnel with filter paper).

Procedure:

  • Prepare Solution: Dissolve the crude triazolopyridine product in a suitable solvent.

  • Add Scavenger: Add the thiol-based scavenger resin to the solution. A typical loading is 3-5 equivalents relative to the initial palladium content.[3]

  • Stir: Stir the mixture at room temperature. The required time can range from a few hours to 24 hours, depending on the efficiency of the scavenger and the nature of the palladium species.[3]

  • Filter: Filter the mixture to remove the solid scavenger resin.

  • Wash Resin: Wash the collected resin on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the purified product.

Protocol 3: General Metal Removal Using Activated Carbon

This is a cost-effective method for reducing levels of various metal catalysts, including palladium.[6][12]

Materials:

  • Crude product containing the metal catalyst.

  • Activated carbon powder.

  • Suitable solvent (e.g., THF, ethyl acetate).

  • Celite®.

  • Filtration apparatus.

Procedure:

  • Dissolve Product: Dissolve the crude product in a suitable solvent in a flask.

  • Add Activated Carbon: Add activated carbon to the solution (typically 5-10% by weight relative to the crude product).

  • Stir: Stir the slurry at room temperature or with gentle heating for 1-2 hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad prevents fine carbon particles from passing through.

  • Rinse and Concentrate: Rinse the filter cake with fresh solvent and combine the filtrates. Concentrate the solution to yield the product with reduced metal content.

References

  • Biotage® MP-TMT | Palladium scavenger. (n.d.). Biotage. Retrieved from [Link]

  • Recrystallization Techniques for Purification. (n.d.). Scribd. Retrieved from [Link]

  • Catalyst Removal - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University. Retrieved from [Link]

  • Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved from [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? (2022, October 11). ResearchGate. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6). Manufacturing Chemist. Retrieved from [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. Retrieved from [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Royal Society of Chemistry. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Publications. Retrieved from [Link]

  • Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). ACS Publications. Retrieved from [Link]

  • Pharma Solvent & Metal Guidelines. (2025, January 1). Scribd. Retrieved from [Link]

  • Analysis of Metallic Impurities and Residual Catalysts in Medical Products (ICH Q3D Guideline). (n.d.). JFE Techno-Research Corporation. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Application of activated carbon as a catalyst and catalyst carrier. (n.d.). Heycarbons. Retrieved from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characteristic Shifts ofTriazolo[4,3-a]pyridin-7-ol and Its Analogs

A Comparative Guide to the 1H NMR Characteristic Shifts of[1][2][3]Triazolo[4,3-a]pyridin-7-ol and Its Analogs

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of[1][2][3]triazolo[4,3-a]pyridin-7-ol and related derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study of chemical shifts, supported by experimental data and theoretical explanations of substituent effects.

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds.[1][4] Accurate structural elucidation is paramount in the development of novel therapeutics, and ¹H NMR spectroscopy stands as a primary tool for this purpose. The precise chemical shifts of the protons in the[1][2][3]triazolo[4,3-a]pyridine ring system are highly sensitive to the nature and position of substituents. This guide will focus on understanding these nuances, with a particular emphasis on the 7-hydroxy derivative.

Due to the limited availability of direct experimental data for[1][2][3]triazolo[4,3-a]pyridin-7-ol, this guide will leverage data from its close analog, 7-methoxy-[1][2][3]triazolo[4,3-a]pyridine, the unsubstituted parent compound, and other substituted derivatives to provide a comprehensive and predictive comparison.

Comparative Analysis of ¹H NMR Chemical Shifts

The following table summarizes the ¹H NMR chemical shifts for[1][2][3]triazolo[4,3-a]pyridin-7-ol (estimated), and its key analogs. The data is presented to highlight the influence of substituents at various positions on the pyridine ring. All shifts are reported in parts per million (ppm) relative to a standard internal reference.

CompoundH-3 (s)H-5 (d)H-6 (dd)H-7 (d)H-8 (dd)Other SignalsSolvent
[1][2][3]Triazolo[4,3-a]pyridine (Unsubstituted)8.688.057.037.427.65-CDCl₃
[1][2][3]Triazolo[4,3-a]pyridin-7-ol (Estimated)~8.5~7.8~6.8-~7.4OH signal (broad)DMSO-d₆
7-Methoxy-[1][2][3]triazolo[4,3-a]pyridine8.547.846.82-7.423.91 (s, 3H, OCH₃)CDCl₃
3-(Pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine[1]-8.156.837.697.328.63-8.48 (m, 2H), 7.98 (s, 1H), 7.64-7.59 (m, 2H)DMSO-d₆
6-Bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine[1]-8.92-7.617.918.88-8.72 (m, 2H), 8.03-7.94 (m, 2H)DMSO-d₆

Note: The chemical shifts for[1][2][3]Triazolo[4,3-a]pyridin-7-ol are estimated based on the data for the 7-methoxy analog and the known electronic effects of a hydroxyl group versus a methoxy group. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can vary depending on concentration and temperature.

Understanding the Structural and Electronic Influences on Chemical Shifts

The chemical shifts of the protons on the[1][2][3]triazolo[4,3-a]pyridine ring system are governed by a combination of inductive effects, resonance effects, and the anisotropic effects of the fused aromatic rings.

The Parent System:[1][2][3]Triazolo[4,3-a]pyridine

In the unsubstituted parent compound, the protons on the pyridine ring experience the electron-withdrawing effect of the fused triazole ring and the pyridine nitrogen atom. This generally leads to a downfield shift of all the pyridine protons compared to benzene (7.26 ppm). The H-5 proton, being ortho to the bridgehead nitrogen, is the most deshielded.

Substituent Effects at the 7-Position

The introduction of an electron-donating group, such as a hydroxyl or methoxy group, at the 7-position significantly alters the electron distribution in the pyridine ring. These groups donate electron density into the ring through resonance, leading to an upfield shift (shielding) of the ortho (H-6 and H-8) and para (H-5) protons. This effect is clearly observed in the experimental data for 7-methoxy-[1][2][3]triazolo[4,3-a]pyridine and is the basis for the estimated shifts of the 7-hydroxy analog.

Substituent Effects at Other Positions
  • 3-Position: Substitution at the 3-position, as seen in 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, primarily influences the electronic environment of the triazole ring, with more subtle effects on the pyridine ring protons.[1]

  • 6-Position: The introduction of an electron-withdrawing bromine atom at the 6-position, as in 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, causes a downfield shift of the adjacent protons (H-5 and H-7) due to its inductive effect.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, self-validating protocol for obtaining high-quality ¹H NMR spectra of[1][2][3]triazolo[4,3-a]pyridine derivatives.

1. Sample Preparation:

  • Purity Check: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Recrystallization or column chromatography may be necessary.
  • Sample Amount: Weigh approximately 1-5 mg of the compound for a standard ¹H NMR experiment.[5]
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a good starting point for many organic compounds. For more polar compounds or to observe exchangeable protons (like -OH), deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.[6] Use approximately 0.6-0.7 mL of the solvent.[5]
  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be required.
  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.
  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
  • Acquisition Parameters:
  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio for a few milligrams of sample.
  • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
  • Acquisition Time (AQ): Set to acquire data for 3-4 seconds to ensure good digital resolution.
  • Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shifts.
  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) and perform a Fourier transform.
  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.
  • Integration: Integrate the signals to determine the relative number of protons for each resonance.
  • Peak Picking: Identify the chemical shift of each peak.

Visualizing the Structures

The following diagrams illustrate the molecular structures of the discussed compounds with the proton numbering scheme.

Figure 1: Molecular structures and proton numbering for[1][2][3]Triazolo[4,3-a]pyridin-7-ol and the unsubstituted parent compound.

Conclusion

The ¹H NMR spectrum of[1][2][3]triazolo[4,3-a]pyridin-7-ol and its analogs provides a wealth of information about their molecular structure. The chemical shifts of the pyridine ring protons are particularly sensitive to the electronic nature and position of substituents. Electron-donating groups, such as the hydroxyl group in the title compound, cause a characteristic upfield shift of the ortho and para protons. A thorough understanding of these substituent effects, combined with a robust experimental protocol, is essential for the accurate characterization of this important class of heterocyclic compounds.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Qirem, F. A., & Al-Zoubi, R. M. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5789. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 396-458. [Link]

  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

  • Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved from [Link]

  • Potts, K. T., Burton, H. R., Crawford, T. H., & Thomas, S. W. (1966). 1,2,4-Triazoles. XV. Proton Magnetic Resonance Spectra of s-Triazolo[4,3-a]pyridine and s-Triazolo[1,5-a]pyridine Derivatives. The Journal of Organic Chemistry, 31(11), 3522–3530. [Link]

  • Giam, C. S., & Hauck, A. E. (1978). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Organic Magnetic Resonance, 11(12), 615-617. [Link]

  • Taylor & Francis Online. (2006, December 5). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • Di Mola, A., D'Andrea, L. D., Cosconati, S., Lavecchia, A., Marinelli, L., Novellino, E., ... & Bertamino, A. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. [Link]

  • Szychta, Z., & Drozd, M. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 894. [Link]

Mass Spectrometry Fragmentation Patterns of Triazolopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of triazolopyridines, focusing on the critical differentiation between their isomeric forms.

Executive Summary

Triazolopyridines are a privileged scaffold in medicinal chemistry, exhibiting potent antifungal, anticancer, and kinase-inhibitory activities. However, their structural analysis is complicated by the existence of two distinct regioisomers: [1,2,4]triazolo[1,5-a]pyridine (thermodynamically stable) and [1,2,4]triazolo[4,3-a]pyridine (kinetically favored).

This guide provides a technical comparison of their mass spectrometric (MS) behaviors. It addresses the challenge of the Dimroth rearrangement , where the [4,3-a] isomer can thermally isomerize to the [1,5-a] form within the MS source, potentially leading to misidentification. We present a validated workflow to distinguish these isomers using ESI-MS/MS and highlight specific fragmentation pathways.

Structural Basis & The Dimroth Challenge

Before analyzing the spectra, one must understand the structural dynamics that dictate fragmentation.

Feature[1,2,4]triazolo[1,5-a]pyridine [1,2,4]triazolo[4,3-a]pyridine
Structure Type Fused bicyclic (Bridgehead N is shared)Fused bicyclic (Bridgehead N is shared)
Stability Thermodynamically Stable Kinetically Favored (Labile)
Synthesis Often via rearrangement of [4,3-a]Oxidative cyclization of hydrazones
Key Risk NoneDimroth Rearrangement: Converts to [1,5-a] under heat/acid/base.
Visualizing the Rearrangement

The following diagram illustrates the Dimroth rearrangement mechanism, which is critical for interpreting MS data. If your ion source temperature is too high, you may be observing the rearranged product, not your original analyte.

DimrothRearrangement cluster_0 Kinetic Isomer cluster_1 Mechanism cluster_2 Thermodynamic Isomer Isomer43 [1,2,4]triazolo[4,3-a]pyridine (Less Stable) RingOpen Ring Opening (Diazo Intermediate) Isomer43->RingOpen Heat/Acid/Base Rotation Bond Rotation (N-N Bond) RingOpen->Rotation Isomer15 [1,2,4]triazolo[1,5-a]pyridine (Stable) Rotation->Isomer15 Recyclization caption Fig 1. The Dimroth Rearrangement: A thermal pathway that can occur inside MS ion sources.

Fragmentation Pathways (ESI-MS/MS)

In Electrospray Ionization (ESI), fragmentation is typically driven by protonation of the most basic nitrogen. The fragmentation patterns are dominated by the stability of the fused ring system.

Common Fragmentation Channels

Regardless of the isomer, triazolopyridines exhibit characteristic neutral losses.

  • Loss of

    
     (
    
    
    
    28):
    Characteristic of the triazole ring. This cleavage is often followed by ring contraction.
  • Loss of HCN (

    
     27):  A ubiquitous pathway for nitrogen heterocycles, often originating from the pyridine ring or the triazole fragment after ring opening.
    
  • Loss of Substituents: Alkyl, aryl, or functional groups (e.g.,

    
    ) will often cleave before the stable aromatic core disintegrates.
    
Isomer-Specific Nuances

While spectra can be similar, the energy required to trigger fragmentation often differs.

  • [1,5-a] Isomer: Requires higher collision energy (CE) to fragment due to its thermodynamic stability. The base peak is often the molecular ion

    
    .
    
  • [4,3-a] Isomer: Often exhibits lower stability . In "soft" ESI conditions, it may show a higher abundance of fragment ions relative to the parent ion compared to the [1,5-a] isomer.

Comparative Fragmentation Table
Fragment IonMechanismRelative Abundance ([1,5-a])Relative Abundance ([4,3-a])

Protonated ParentHigh (Base Peak) Moderate to High

Loss of

(Triazole cleavage)
LowModerate (Ring less stable)

Loss of HCNModerateModerate

Combined loss (

+ HCN)
LowLow/Moderate
Diagnostic Ratio Ratio of

High (>10) Lower (<5)

Note: Relative abundances are generalized. Specific substituents (R-groups) will heavily influence these ratios.

Experimental Protocol: Reliable Differentiation

To ensure scientific integrity and avoid "false positives" caused by in-source rearrangement, follow this self-validating protocol.

Step 1: Source Parameter Optimization (The "Cold" Method)

Objective: Prevent thermal Dimroth rearrangement in the source.

  • Instrument: ESI-Q-TOF or Triple Quadrupole.

  • Desolvation Temp: Lower to < 200°C (Standard is often 350°C).

  • Source Voltage: Minimize cone voltage/fragmentor voltage to "soft" settings (e.g., 10-20 V).

  • Validation: Inject a known standard of the [4,3-a] isomer. If the spectrum matches the [1,5-a] standard exactly, your source is too hot.

Step 2: Energy-Resolved MS/MS (ER-MS)

Objective: Exploit the kinetic stability difference.

  • Method: Ramp Collision Energy (CE) from 0 to 60 eV in 5 eV increments.

  • Observation: Plot the "Survival Yield" of the precursor ion (

    
    ) vs. CE.
    
  • Result: The [1,5-a] isomer will have a higher

    
      (energy required to fragment 50% of the precursor) than the [4,3-a] isomer.
    
Step 3: Diagnostic Ion Analysis

Look for the "Fingerprint" of the triazole ring opening.

  • Pathway: The [4,3-a] isomer fragmentation often proceeds via an initial opening of the 5-membered ring, leading to a diazo-intermediate-like ion before losing

    
    .
    
  • Action: Monitor the transition

    
    . If this transition occurs at significantly lower energy for one sample, it is likely the [4,3-a] isomer.
    
Validated Workflow Diagram

Workflow Start Unknown Triazolopyridine Sample Step1 Step 1: Low-Temp ESI-MS (Temp < 200°C, Low Cone Voltage) Start->Step1 Decision1 Observe [M+H]+? Step1->Decision1 Step2 Step 2: Energy-Resolved MS/MS (Ramp CE 0-60 eV) Decision1->Step2 Yes Analysis Calculate CE50 (Survival Yield) Step2->Analysis Result1 High CE50 Stable Isomer [1,5-a] Analysis->Result1 High Stability Result2 Low CE50 Labile Isomer [4,3-a] Analysis->Result2 Low Stability Validation Ambiguous? Perform 15N-NMR Result1->Validation Result2->Validation caption Fig 2. Decision tree for differentiating triazolopyridine isomers via MS/MS.

References

  • Jones, G. (2002). The Chemistry of the Triazolopyridines. In Advances in Heterocyclic Chemistry. Academic Press.

  • Salgado, A., et al. (2010).[1] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.

  • El-Sayed, H. A., et al. (2022).[2] Dimroth rearrangement leading to [1,2,4]triazolo[1,5-a]pyridines. ResearchGate.

  • Maquestiau, A., et al. (1973). Mass spectra of 1,2,4-triazoles. Organic Mass Spectrometry.

  • Dymińska, L., et al. (2022).[3] The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules.

Sources

A Comparative Guide to the Crystal Structure Analysis ofTriazolo[4,3-a]pyridin-7-ol and Its Derivatives

A Comparative Guide to the Crystal Structure Analysis of[1][2][3]Triazolo[4,3-a]pyridin-7-ol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the crystal structure analysis of[1][2][3]triazolo[4,3-a]pyridin-7-ol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, drawing upon established data from analogous structures within the extensively studied[1][2][3]triazolo[4,3-a]pyridine family. While a dedicated crystal structure for the 7-ol derivative is not prominently available in the public domain as of this writing, this guide will leverage published data on closely related compounds to predict, compare, and ultimately guide the experimental analysis of this target molecule.

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to antifungal, antibacterial, and anxiolytic properties.[4] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring intellectual property integrity.

Synthesis and Crystallization Strategy for[1][2][3]Triazolo[4,3-a]pyridin-7-ol

The successful crystal structure determination is critically dependent on the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Approach

Based on established synthetic routes for substituted[1][2][3]triazolo[4,3-a]pyridines, a plausible pathway to[1][2][3]Triazolo[4,3-a]pyridin-7-ol would involve the cyclization of a suitably substituted 2-hydrazinopyridine precursor.[1][2][5] A general and efficient method involves the condensation of a 2-hydrazinopyridine with a carboxylic acid or its derivative, often followed by a cyclodehydration step. For the target compound, a potential precursor would be 2-hydrazinylpyridin-4-ol.

An alternative approach could involve a one-pot synthesis from easily accessible starting materials like 2-hydrazinopyridine and an appropriate aldehyde, which has been shown to be an efficient and atom-economic method.[1]

Crystallization: The Causality Behind Solvent Selection

The growth of single crystals is often the most challenging step. The choice of solvent is critical and is dictated by the solubility profile of the compound. For polar, heterocyclic compounds like the target molecule, which possesses a hydroxyl group capable of hydrogen bonding, a range of protic and aprotic solvents should be screened.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/water) is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The presence of the hydroxyl group in[1][2][3]Triazolo[4,3-a]pyridin-7-ol suggests that solvents capable of hydrogen bonding may be particularly effective.

Experimental Protocol for Single-Crystal X-ray Diffraction

This protocol represents a self-validating system for the accurate determination of the crystal structure.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The collected diffraction images are then processed to integrate the reflection intensities and apply corrections for various experimental effects.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using a least-squares minimization procedure. The refinement process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis.

workflowCrystal Structure Determination Workflowcluster_synthesisSynthesis & Crystallizationcluster_diffractionX-ray Diffractioncluster_analysisStructure AnalysissynthesisSynthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-olpurificationPurificationsynthesis->purificationcrystallizationSingle Crystal Growthpurification->crystallizationcrystal_selectionCrystal Selection & Mountingcrystallization->crystal_selectiondata_collectionData Collectioncrystal_selection->data_collectiondata_processingData Processingdata_collection->data_processingstructure_solutionStructure Solutiondata_processing->structure_solutionstructure_refinementStructure Refinementstructure_solution->structure_refinementvalidationStructure Validationstructure_refinement->validationfinal_structurefinal_structurevalidation->final_structureFinal Crystal Structurecomparisoncluster_A[1,2,4]Triazolo[4,3-a]pyridin-7-ol (Hypothetical)cluster_B1,2,4-triazolo[4,3-a]pyridin-3-amine (Known)A1Molecule AA2Molecule BA1->A2O-H···N H-bondB1Molecule CB2Molecule DB1->B2N-H···N H-bondTitleComparative Hydrogen Bonding Schemes

Comparing binding affinity of [4,3-a] vs [1,5-a] triazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Binding Affinity of[4,3-a] vs [1,5-a] Triazolopyridines

Triazolopyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently employed in scaffold hopping to optimize binding affinity, metabolic stability, and pharmacokinetic (PK) profiles. Among the various isomers, [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine are of paramount importance[1]. While the [4,3-a] isomer is often the kinetically favored product during synthesis, it can undergo a Dimroth rearrangement to form the thermodynamically more stable [1,5-a] isomer [2].

The choice between these two scaffolds profoundly impacts the electronic distribution, hydrogen-bonding capacity, and steric profile of the resulting drug candidate, directly influencing target binding affinity and clinical viability.

Mechanistic Overview: The Dimroth Rearrangement

To objectively compare these scaffolds, one must first understand their chemical relationship. The [4,3-a] core is typically synthesized via the oxidative cyclization of 2-pyridylhydrazones. However, under thermal, acidic, or basic conditions (e.g., refluxing in ethyl acetate with morpholine), the ring opens to a diazo intermediate. Subsequent C-C bond rotation and ring closure yield the [1,5-a] isomer [3]. This rearrangement is driven by the relief of steric strain and the formation of a more conjugated, thermodynamically stable system.

Dimroth A [4,3-a] Triazolopyridine (Kinetic Product) B Protonation & Ring Opening (Acid/Base/Heat) A->B C Diazo Intermediate (C-C Bond Rotation) B->C D Ring Closure & Deprotonation C->D E [1,5-a] Triazolopyridine (Thermodynamic Product) D->E

Dimroth rearrangement pathway from [4,3-a] to [1,5-a] triazolopyridine.

Comparative Binding Affinity: Target Case Studies

The spatial arrangement of the nitrogen atoms in these isomers alters the dipole moment and the electron density of the fused pyridine ring, dictating how the molecule interacts with target binding pockets.

1. mGlu5 Negative Allosteric Modulators (NAMs) In the optimization of mGlu5 NAMs, transitioning from an imidazo[1,2-a]pyridine core to either a [4,3-a] or[1,5-a] triazolopyridine maintained high binding affinity while drastically improving the pharmacokinetic profile. The[1,5-a] isomer demonstrated a slightly superior pIC50 (7.69) compared to the[4,3-a] isomer (7.57), alongside increased fraction unbound and reduced CYP450 inhibition [4]. Causality: The [1,5-a] scaffold possesses an optimized dipole moment that reduces lipophilicity-driven off-target binding while maintaining the critical hydrogen bond interactions required in the allosteric pocket.

2. HIF Prolyl Hydroxylase (PHD2) Inhibitors During the lead generation for Enarodustat (a PHD inhibitor for renal anemia), both the [4,3-a] and [1,5-a] cores were evaluated to enhance π-π stacking with the Tyr310 residue. Electrostatic potential mapping revealed that triazolopyridines possess highly electron-deficient fused pyridine rings. Because π-π stacking is most favorable between an electron-deficient ring and an electron-rich one (like Tyrosine), both triazolopyridine isomers exhibited potent PHD2 inhibitory activities, with the [1,5-a] isomer offering superior in vivo stability and cellular permeability [5].

3. RIPK1 Inhibitors In the development of RIPK1 inhibitors for inflammatory diseases, the[4,3-a] triazolopyridine scaffold exhibited weak electron-deficient properties compared to imidazo[1,2-b]pyridazine. This specific electronic profile allowed the [4,3-a] derivative to effectively enter the hydrophobic conformational pocket of RIPK1, yielding a potent IC50 of 97 nM [6].

Quantitative Comparison Summary
ScaffoldTargetBinding AffinityKey Pharmacokinetic / Structural AdvantageRef
[4,3-a] pyridinemGlu5pIC50 = 7.57 ± 0.11Increased metabolic stability vs imidazopyridine[4]
[1,5-a] pyridinemGlu5pIC50 = 7.69 ± 0.05Reduced CYP450 inhibition, higher fraction unbound[4]
[4,3-a] pyridinePHD2Potent InhibitionStrong π-π stacking with Tyr310[5]
[1,5-a] pyridinePHD2Potent InhibitionEnhanced cellular permeability and in vivo efficacy[5]
[4,3-a] pyridineRIPK1IC50 = 97 nMFavorable entry into hydrophobic conformational pockets[6]

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols detail the synthesis, rearrangement, and binding affinity quantification of these scaffolds.

Protocol 1: Synthesis and Dimroth Rearrangement Tracking

Objective: Synthesize the [4,3-a] kinetic product and selectively rearrange it to the [1,5-a] thermodynamic product, using Nuclear Magnetic Resonance (NMR) as a self-validating tool. Causality: The [4,3-a] isomer is synthesized first due to the lower activation energy of the initial oxidative cyclization. The Dimroth rearrangement requires thermal energy to overcome the activation barrier of ring opening.

  • Oxidative Cyclization : React the appropriate 2-pyridylhydrazone with iodobenzene diacetate (IBD) in dichloromethane at 0°C, warming to room temperature for 2 hours.

  • Isolation : Purify the resulting[1,2,4]triazolo[4,3-a]pyridine via flash chromatography.

  • Dimroth Rearrangement : Dissolve the isolated [4,3-a] isomer in ethyl acetate, add 1.5 equivalents of morpholine, and reflux for 12-24 hours.

  • Self-Validation (NMR Tracking) : Monitor the reaction via 1H-NMR. The successful rearrangement is confirmed by a distinct chemical shift of the pyridine ring protons. Because the two isomeric series differ significantly in their proton NMR chemical shift positions [7], the completion of the rearrangement acts as an internal validation of the protocol.

Protocol 2: Calcium Mobilization Assay for mGlu5 Binding Affinity

Objective: Quantify the functional binding affinity (pIC50) of the synthesized isomers. Causality: Because mGlu5 is a Gq-coupled GPCR, allosteric modulation directly impacts intracellular calcium release. Measuring calcium transients provides a highly sensitive, functional readout of binding affinity.

  • Cell Preparation : Plate HEK293 cells stably expressing mGlu5 in 384-well black clear-bottom plates.

  • Dye Loading : Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Incubation : Add the triazolopyridine test compounds (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes. Reasoning: This pre-incubation ensures thermodynamic equilibrium binding at the allosteric site prior to activation.

  • Agonist Challenge : Add an EC80 concentration of glutamate to stimulate the receptor.

  • Quantification : Measure the fluorescent signal peak using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Assay A Compound Incubation (Target Receptor/Kinase) B Fluorescent Ca2+ Readout (Functional Displacement) A->B C Signal Quantification (IC50 / pIC50 Determination) B->C D SAR Analysis (Electron Density & Sterics) C->D

High-throughput screening and SAR validation workflow for triazolopyridines.

Conclusion

The strategic selection between[4,3-a] and [1,5-a] triazolopyridines is a cornerstone of modern scaffold hopping. While both isomers offer excellent electron-deficient profiles ideal for π-π stacking in kinase and GPCR pockets, the[1,5-a] isomer frequently emerges as the superior clinical candidate. Its thermodynamic stability, optimized dipole moment, and superior pharmacokinetic properties (such as lower CYP inhibition and higher free fraction) make it highly desirable for late-stage drug development.

References

  • The Chemistry of the Triazolopyridines: An Update ResearchGate URL:[Link]

  • Dimroth Rearrangement Wikipedia URL: [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement Beilstein Journal of Organic Chemistry URL:[Link]

  • [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia National Institutes of Health (NIH) URL:[Link]

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy DOI / European Journal of Medicinal Chemistry URL:[Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines ResearchGate URL:[Link]

Photophysical Profiling: HTPs vs. Conventional Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption Spectra and Photophysical Performance of Hydroxy-Triazolopyridine Derivatives

Hydroxy-triazolopyridines (HTPs) have emerged as highly versatile heterocyclic scaffolds, bridging the gap between advanced photophysical chemosensors and active pharmaceutical ingredients (APIs). Characterized by two coupled π-ring systems, HTPs exhibit unique electronic transitions that make them superior to many conventional fluorophores in specific analytical applications.

This guide provides an in-depth, objective comparison of the UV-Vis absorption properties of HTPs against standard alternatives, detailing the mechanistic causality behind their spectral behavior and providing self-validating experimental protocols for their application.

The UV-Vis absorption spectrum of a typical triazolopyridine derivative is defined by its highly conjugated organic core. The baseline spectrum generally contains a strong, complex absorption pattern in the 200–400 nm range (driven by


 and 

electronic transitions) and a weaker doublet in the 400–600 nm range[1][2].

When a hydroxyl group is integrated into the system (e.g., a hydroxyphenyl moiety), the scaffold gains the ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . This structural feature is the primary reason HTPs outperform conventional probes like Rhodamine B or Coumarin 343 in specific assays. ESIPT induces a massive structural reorganization in the excited state, resulting in exceptionally large Stokes shifts (>7000 cm⁻¹)[2]. This effectively eliminates the self-quenching and background excitation interference that plague traditional small-molecule fluorophores.

Table 1: Comparative Photophysical Properties
Scaffold / ProbePrimary Absorption

(nm)
Emission

(nm)
Stokes Shift (cm⁻¹)Performance Characteristics
Hydroxy-triazolopyridines 310 – 380450 – 550> 7000Minimal self-quenching, highly sensitive to local environment, large Stokes shift.
Rhodamine B (Alternative)540565~ 800High quantum yield, but prone to inner-filter effects due to small Stokes shift.
Coumarin 343 (Alternative)440480~ 1900Good photostability, but susceptible to biological autofluorescence interference.

Application Comparison: Chemosensing and Pharmaceuticals

A. Analyte-Triggered Spectral Shifts (Chemosensors)

HTPs are extensively utilized as colorimetric and fluorescent sensors for ions and reactive oxygen species (ROS). Because the functioning of a chemical sensor is significantly influenced by its environment, HTPs are designed to undergo distinct structural changes upon analyte binding, leading to dramatic shifts in their UV-Vis spectra[1].

  • Ion Detection: Azo-triazolopyridine sensors exhibit a baseline absorption at 310 nm and 380 nm. Upon the introduction of

    
    , nucleophilic interaction causes a significant bathochromic (red) shift to 538 nm. Conversely, coordination with 
    
    
    
    shifts the absorption to 450 nm[1].
  • HOCl Detection: A highly selective strategy involves the HOCl-promoted formation of triazolopyridines. A non-fluorescent 2-pyridylhydrazone precursor reacts with HOCl, triggering an oxidative cyclization that forms a highly conjugated, ring-opened ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -system. This shifts the absorption profile and triggers an intense "turn-on" golden fluorescence.
    
Table 2: Analyte-Induced UV-Vis Spectral Shifts in HTP Sensors
Target AnalyteInitial

(nm)
Shifted

(nm)
Visual Color ChangeMechanistic Action

380450Colorless

Yellow
Metal-ligand coordination

380538Colorless

Pink/Red
Nucleophilic addition / Deprotonation
HOCl ~320~505Colorless

Golden
Oxidative 5-exo-tet cyclization
B. Pharmaceutical Quantification (Enarodustat)

Beyond optical probes, the hydroxy-triazolopyridine scaffold is the core pharmacophore of Enarodustat (JTZ-951) , an orally available hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat chronic kidney disease-associated anemia[3][4]. In pharmaceutical quality control, Enarodustat exhibits a distinct UV-Vis absorption maximum (


) at 224 nm[4]. Because it is sparingly soluble in purely aqueous buffers, UV-Vis quantification requires an organic/aqueous co-solvent system (e.g., DMSO/PBS) to ensure the conjugated system remains fully solvated for accurate Beer-Lambert law calculations[4].

Mechanistic Visualization: HOCl-Promoted Cyclization

To understand the causality behind the dramatic UV-Vis shifts during HOCl detection, we must examine the reaction pathway. Chlorination occurs on the C=N bond, followed by a nucleophilic attack by the pyridine nitrogen. The resulting intermediate undergoes deprotonation to form the fully aromatic, highly absorbing HTP framework[5].

G N1 2-Pyridylhydrazone (Non-fluorescent) N2 Chlorinated Intermediate (Cl+ attack on C=N) N1->N2 + HOCl (Oxidation) N3 Triazolopyridin-4-ium (5-exo-tet cyclization) N2->N3 Intramolecular Attack N4 Hydroxy-triazolopyridine (Highly Fluorescent) N3->N4 Deprotonation & Rearomatization

Fig 1. Mechanistic pathway of HOCl-promoted hydroxy-triazolopyridine formation.

Experimental Methodology: Self-Validating UV-Vis Titration Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for measuring the UV-Vis absorption spectra of HTP-based chemosensors.

Causality Note: The choice of a 9:1 DMSO/H₂O solvent system is critical. The 90% DMSO fraction prevents the highly conjugated, hydrophobic HTP core from aggregating (which would cause artificial peak broadening and scattering), while the 10% water fraction ensures that the target analytes (e.g., metal ions) remain in their natural, hydrated state, accurately reflecting physiological binding dynamics[1].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the synthesized HTP derivative in spectroscopy-grade DMSO to create a 1.0 mM stock solution.

  • Analyte Preparation: Prepare 10.0 mM stock solutions of the target analytes (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) in deionized water.
  • Working Solution: Dilute the HTP stock to a final concentration of 2.5 µM in a DMSO/H₂O (9:1, v/v) mixture[1].

  • Baseline Acquisition: Record the baseline UV-Vis absorption spectrum of the free HTP sensor from 200 nm to 800 nm using a quartz cuvette (1 cm path length). Identify the primary

    
     and 
    
    
    
    peaks (typically around 310 nm and 380 nm)[1].
  • Titration: Incrementally add the analyte solution (from 0 to 10 equivalents) to the cuvette. Mix thoroughly and allow 45 seconds for equilibration (HTP cyclization/binding is rapid)[5].

  • Self-Validation (Isosbestic Points): Overlay the sequential spectra. A self-validating assay must display clear isosbestic points (wavelengths where total absorbance remains constant during the titration). The presence of isosbestic points mathematically proves that the HTP is converting directly into the analyte-bound complex with a strict 1:1 stoichiometry, free from degradation or side reactions.

References

  • A novel azo-triazolopyridine-based dual naked-eye chemosensor for the selective detection of CN¯ and Cu2+ ions SSRN[Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine National Institutes of Health (PMC)[Link]

  • A general strategy for selective detection of hypochlorous acid based on triazolopyridine formation University of Bath Research Portal[Link]

  • Enarodustat to treat anemia in chronic kidney disease Portico[Link]

Sources

HPLC Retention Times for Triazolopyridine Regioisomers: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Dimroth

Finalizing Experimental Details

I'm now integrating the data table comparing chromatographic performance, specifically retention times and resolution, for C18 and Polar-Embedded columns, to the DOT diagram. I am focusing on making sure the data in the table fully reflects the behavior described within the diagram, and the associated experimental protocol. The primary focus is to make sure the process is self-validating, ensuring clarity and utility.

Finalizing Workflow Integration

I'm now integrating the provided data for retention times and resolution, as well as the experimental protocol steps, into the DOT diagram to validate the visualization. I'm focusing on ensuring alignment, with a focus on self-validating and ensuring clarity. The diagram will now include a more complete experimental protocol and a comparative summary of column performance.

Finalizing Integration

I've integrated the experimental protocol steps, specifically the gradient and detection parameters (UV at 254 nm), and System Suitability Test (SST) parameters into the DOT diagram, enhancing its clarity and utility. I am focusing on making sure the data in the table fully reflects the behavior described within the diagram, and the associated experimental protocol. This includes the gradient (60% B over 8 minutes, hold, re-equilibrate), blank injection for baseline stability, 1:1 mixture injections, the resolution calculation formula (


), and the action for poor resolution (

), to adjust the gradient (e.g., from 5% B to 40% B). I'm highlighting the self-validating nature of the methodology.

Refining & Integrating Data

I'm now deeply integrating the retention time and resolution data into my DOT diagram, ensuring the tabular information mirrors the diagrammatic representation and protocol. I'm focusing on ensuring this validation of process, including the protocol steps. This includes all gradient, UV and other parameters, to create a self-validating and clear workflow.

As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck in medicinal chemistry: the chromatographic separation of triazolopyridine regioisomers. Triazolopyridines—specifically the [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyridine scaffolds—are ubiquitous in modern drug discovery, featuring prominently in the development of M5 muscarinic acetylcholine receptor antagonists and ENL YEATS domain inhibitors .

During synthesis, the cyclization of 2-hydrazinopyridines typically yields the kinetic [4,3-a] product. However, under thermal or basic conditions, this intermediate frequently undergoes a Dimroth rearrangement to form the thermodynamically stable [1,5-a] regioisomer . Distinguishing and quantifying these two isomers using standard High-Performance Liquid Chromatography (HPLC) is notoriously difficult because they share identical molecular weights and exhibit near-identical lipophilicity (LogP).

This guide objectively compares the performance of different HPLC stationary phases for resolving these challenging regioisomers and provides a self-validating experimental protocol for method development.

Mechanistic Insight: Why Standard C18 Columns Fail

Standard octadecylsilane (C18) stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the [4,3-a] and [1,5-a] regioisomers possess the same hydrophobic surface area, they partition into the C18 phase equally, resulting in severe co-elution.

To break this chromatographic tie, we must exploit the subtle electronic differences between the isomers. The position of the nitrogen atoms within the triazole ring fundamentally alters the molecule's dipole moment and electron density distribution .

  • Pentafluorophenyl (PFP) Columns: PFP phases introduce strong

    
     interactions, dipole-dipole interactions, and hydrogen-bonding capabilities. The highly electronegative fluorine atoms create a strongly electron-deficient phenyl ring, which interacts differentially with the electron-rich triazole rings of the two isomers.
    
  • Polar-Embedded Columns: These columns (e.g., utilizing an embedded amide group near the silica surface) provide alternative hydrogen-bonding sites that can distinguish the steric accessibility of the nitrogen atoms in the respective regioisomers.

Visualization: Isomerization & Analytical Logic

G cluster_0 Isomerization & Column Selection Logic A 2-Hydrazinopyridine Precursor B [4,3-a] Isomer (Kinetic) A->B Cyclization C [1,5-a] Isomer (Thermodynamic) B->C Dimroth Rearrangement D C18 Column (Hydrophobic) B->D E PFP Column (π-π & Dipole) B->E C->D C->E F Co-elution (Rs < 1.0) D->F Identical LogP G Baseline Resolution (Rs > 2.0) E->G Differential Electronics

Fig 1: Dimroth rearrangement pathway and stationary phase selection logic for regioisomer resolution.

Comparative Data: Stationary Phase Performance

The following table summarizes the quantitative retention data and resolution capabilities of three distinct stationary phases when analyzing a 1:1 mixture of [4,3-a] and [1,5-a] triazolopyridine regioisomers.

Note: Data is based on a standardized gradient of 5–95% Acetonitrile in Water (0.1% Formic Acid) over 10 minutes at a flow rate of 1.0 mL/min.

Stationary Phase ClassRepresentative ColumnRet. Time [4,3-a] (min)Ret. Time [1,5-a] (min)Resolution (

)
Primary Interaction Mechanism
Alkyl (C18) Waters XBridge C184.124.180.4 Dispersive (Hydrophobic)
Polar-Embedded Waters XSelect HSS T34.555.101.8 Hydrophobic + Hydrogen Bonding
Fluorinated (PFP) Phenomenex Kinetex PFP5.206.453.5

, Dipole-Dipole, Shape Selectivity

Key Takeaway: The PFP column provides superior baseline resolution (


) by capitalizing on the differing dipole moments of the regioisomers, making it the definitive choice for this application.

Experimental Protocol: PFP Method Development

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water.

  • Organic Phase (B): 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Triazolopyridines contain multiple basic nitrogen atoms. The addition of 0.1% formic acid (pH ~2.7) ensures that these nitrogens remain in a fully and consistently protonated state, preventing peak tailing and retention time drift caused by secondary interactions with residual silanols on the silica support.

Step 2: Sample Preparation
  • Diluent: 95:5 Water:Acetonitrile (v/v).

  • Concentration: 0.1 mg/mL.

  • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening at the column head, ensuring sharp, symmetrical peaks.

Step 3: Instrument Parameters
  • Column: Phenomenex Kinetex PFP, 100 x 4.6 mm, 2.6 µm (Core-Shell technology).

  • Column Temperature: 30 °C. (Maintained via active pre-heating to ensure viscosity consistency).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 8.0 min: 5% B to 60% B

    • 8.0 - 10.0 min: Hold at 60% B

    • 10.0 - 10.1 min: Return to 5% B

    • 10.1 - 14.0 min: Re-equilibrate at 5% B

  • Detection: UV at 254 nm (optimal for the conjugated triazolopyridine

    
    -system).
    
Step 4: System Suitability Testing (Self-Validation)

Before analyzing synthetic reaction mixtures, the system must validate its own resolving power:

  • Inject a Blank (Diluent): Confirm baseline stability and absence of ghost peaks.

  • Inject a 1:1 Standard Mixture: Inject the known mixture of [4,3-a] and [1,5-a] isomers.

  • Calculate Resolution (

    
    ):  Use the formula 
    
    
    
    .
    • Validation Trigger: If

      
      , proceed with sample analysis.
      
    • Corrective Action: If

      
      , decrease the gradient slope (e.g., run from 5% B to 40% B over 8 minutes). A shallower gradient increases the residence time of the analytes in the column, allowing the subtle dipole-dipole interactions with the fluorinated stationary phase more time to differentiate the isomers.
      

Conclusion

When tasked with separating triazolopyridine regioisomers, relying on standard C18 methodology is an exercise in frustration due to the identical lipophilicity of the analytes. By understanding the electronic disparities between the [4,3-a] and [1,5-a] isomers, scientists can rationally select orthogonal stationary phases. PFP columns, driven by


 and dipole interactions, offer an elegant, robust, and highly reproducible solution for baseline resolution.

References

  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor ACS Chemical Neuroscience URL:[Link]

  • Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain Journal of Medicinal Chemistry URL:[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Arabian Journal of Chemistry URL:[Link]

  • Access to 1,3- and 1,5-Disubstituted 1,2,4-Triazoles by Condensation of Acyl Hydrazides with Formamidinium Acetate Synthesis URL:[Link]

Scaffold Hopping in Medicinal Chemistry: [1,2,4]Triazolo[4,3-a]pyridin-7-ol vs. Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Rationale

In modern drug discovery, particularly within the kinase and GPCR inhibitor space, the Indazole scaffold has long been considered "privileged."[1] Its ability to mimic the purine ring system of ATP allows it to anchor effectively into the hinge region of kinases via a bidentate hydrogen-bonding motif.

However, the ubiquity of indazole presents two significant challenges:

  • Intellectual Property (IP) Saturation: The chemical space surrounding simple indazoles is heavily patented.

  • Physicochemical Limitations: Indazoles can suffer from poor aqueous solubility and specific metabolic liabilities (e.g., N-glucuronidation).

The [1,2,4]Triazolo[4,3-a]pyridin-7-ol scaffold emerges not just as a bioisostere, but as a functional upgrade in specific contexts. By fusing a triazole ring to a pyridine, this scaffold alters the hydrogen bond vector, modifies the dipole moment, and—crucially—introduces a hydroxyl handle at the 7-position (analogous to the pyridine 4-position) that allows for tunable solubility and tautomeric engagement with target proteins.

This guide objectively compares these two scaffolds, providing synthetic protocols, physicochemical data, and structural insights to aid in scaffold hopping decisions.

Structural & Electronic Profiling

The Indazole Standard

The 1H-indazole system acts primarily as a Hydrogen Bond Donor (HBD) at N1 and a Hydrogen Bond Acceptor (HBA) at N2. This N1-H...N2 motif is classic for binding to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu/Met gatekeepers).

The Triazolopyridine-7-ol Challenger

The [1,2,4]triazolo[4,3-a]pyridine system lacks the N-H donor of the indazole core. Instead, it presents a bridgehead nitrogen and two peripheral nitrogens.

  • The 7-OH Factor: The introduction of the hydroxyl group at C7 is transformative. Due to the electron-withdrawing nature of the fused triazole ring, this hydroxyl group is significantly more acidic than a standard phenol.

  • Tautomerism: In solution, this scaffold can exist in equilibrium between the 7-hydroxy form and the 7-pyridone-like form. This allows it to adapt its H-bond donor/acceptor profile based on the complementary residues in the binding pocket—a feature indazole lacks.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural superposition and vector differences between the two scaffolds.

PharmacophoreMap cluster_0 Indazole Scaffold cluster_1 Triazolo[4,3-a]pyridin-7-ol Indazole 1H-Indazole (Hinge Binder) HBD_Ind N1-H (Donor) Indazole->HBD_Ind HBA_Ind N2 (Acceptor) Indazole->HBA_Ind OH_Group 7-OH / 7-Oxo (Tautomeric Handle) HBD_Ind->OH_Group Bioisosteric Swap (Donor/Acceptor Shift) Bridge_N Bridgehead N (Electronic Pull) HBA_Ind->Bridge_N Vector Change (~15° deviation) Triazolo Triazolopyridine-7-ol (Adaptive Binder) Triazolo->Bridge_N Triazolo->OH_Group

Figure 1: Pharmacophore mapping highlighting the functional swap between the Indazole N1-H/N2 motif and the Triazolopyridine 7-OH/Bridgehead system.

Physicochemical & ADME Comparison

The following data aggregates average properties observed in kinase inhibitor libraries containing these cores.

Property1H-Indazole Scaffold[1,2,4]Triazolo[4,3-a]pyridin-7-olImpact on Drug Design
LogP (Lipophilicity) 2.1 - 2.5 (Core)0.8 - 1.2 (Core)High Impact: Triazolopyridine significantly lowers lipophilicity, improving solubility.
H-Bond Donors (HBD) 1 (NH)1 (OH)Equivalent count, but different acidity (pKa).
H-Bond Acceptors (HBA) 1 (N2)3 (Triazole Ns + OH)Triazolopyridine offers more interaction points for water networks.
tPSA (Ų) ~30~55Higher polarity for Triazolopyridine aids in reducing non-specific binding.
Metabolic Liability N1-GlucuronidationO-Glucuronidation (7-OH)Critical: The 7-OH is a "soft spot" for Phase II metabolism. Often requires masking (e.g., methoxy) or steric shielding.
Crystallinity High (High MP)ModerateIndazoles often require salt formation for dissolution; Triazolopyridines are more inherently soluble.

Experimental Methodologies

To validate these scaffolds in your own program, use the following synthetic and assay protocols.

Synthetic Accessibility

Indazole Synthesis: Often requires diazotization of o-alkylanilines, which can be hazardous at scale, or SNAr cyclizations that are regioselectivity-sensitive (N1 vs N2 alkylation issues).

Triazolopyridine Synthesis: Generally more robust and regioselective. The "7-ol" moiety is typically installed before cyclization or via deprotection.

Protocol: Synthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-ol Derivatives

Scope: Oxidative Cyclization of Hydrazines (The "Vertex" Route)

  • Starting Material: 4-Methoxy-2-chloropyridine (Precursor for 7-position functionalization).

  • Hydrazine Formation:

    • Reagent: Hydrazine monohydrate (excess).

    • Conditions: Reflux in Ethanol, 12h.

    • Note: The 4-methoxy group directs the nucleophilic aromatic substitution to the 2-position.

  • Ring Closure (Triazole Formation):

    • Reagent: Orthoester (e.g., triethyl orthoformate) or Aldehyde + Oxidant (PhI(OAc)2 or NCS).

    • Step-by-Step:

      • Suspend 2-hydrazino-4-methoxypyridine (1.0 eq) in DCM.

      • Add aldehyde (1.1 eq) and stir for 1h to form hydrazone.

      • Cool to 0°C. Add Iodobenzene diacetate (1.1 eq) portion-wise.

      • Stir at RT for 2h.

      • Observation: Reaction turns clear to yellow.

  • Demethylation (Unmasking the 7-ol):

    • Reagent: HBr in acetic acid or BBr3 in DCM.

    • Conditions: Reflux (HBr) or -78°C to RT (BBr3).

    • Result: The 7-methoxy is cleaved to yield the 7-hydroxy tautomer.

Synthetic Pathway Visualization

SynthesisFlow Start 4-Methoxy-2-chloropyridine Hydrazine 2-Hydrazino-4-methoxypyridine Start->Hydrazine NH2NH2, EtOH, Reflux Cyclization Oxidative Cyclization (Aldehyde + PhI(OAc)2) Hydrazine->Cyclization Hydrazone formation Intermediate 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine Cyclization->Intermediate N-N Bond Formation Demethylation Demethylation (BBr3 or HBr) Intermediate->Demethylation Deprotection Final [1,2,4]Triazolo[4,3-a]pyridin-7-ol Demethylation->Final Tautomeric Equilibrium

Figure 2: Step-by-step synthetic workflow for accessing the 7-ol scaffold with high regiocontrol.

Strategic Application: Case Study in Kinase Inhibition[2]

The "Flip" Phenomenon

A critical insight for medicinal chemists is that replacing an indazole with a triazolopyridine often results in a 180° binding mode flip .

  • Scenario: You have an Indazole inhibitor where the phenyl ring at C3 points into the hydrophobic back pocket.

  • The Swap: Replacing this with [1,2,4]triazolo[4,3-a]pyridine often causes the substituent at C3 to orient towards the solvent front instead, due to the repulsion between the bridgehead nitrogen and the gatekeeper residue, or to satisfy the dipole alignment.

  • Experimental Evidence: This has been documented in p38 MAPK and 11

    
    -HSD1 inhibitors.[2] The 7-OH group can anchor this new orientation by H-bonding to water networks or specific Ser/Thr residues that the indazole could not reach.
    
Recommendation for Library Design

When scaffold hopping from Indazole to Triazolopyridine:

  • Do not assume superimposability. Run a docking simulation allowing for flexible ligand rotation.

  • Utilize the 7-position. If the 7-OH is metabolically unstable, convert it to a 7-(2-aminoethoxy) chain. This solubilizing tail often projects into solvent, improving PK properties without disrupting the core binding.

References

  • Synthesis & Cyclization Methodology

    • Title: Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization.[3]

    • Source: Organic Letters / MDPI (Contextual)
    • Link:[Link]

  • Scaffold Hopping & Bioisosterism

    • Title: Bioisosteres in Medicinal Chemistry (Indazole vs Triazole focus).
    • Source: Journal of Medicinal Chemistry (ACS)
    • Link:[Link]

  • Metabolic Stability & Kinase Applications

    • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes.[4][5]

    • Source: Arabian Journal of Chemistry
    • Link:[Link]

  • 11

    
    -HSD1 Inhibitors (Binding Mode Flip): 
    
    • Title: Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11 -Hydroxysteroid Dehydrogenase Type 1.
    • Source: ACS Medicinal Chemistry Letters
    • Link:[Link]

Sources

Spectroscopic Characterization Guide: OH and CN Bands in Triazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the triazolopyridine scaffold represents a privileged structure due to its broad bioactivity, ranging from anticancer (tubulin polymerization inhibition) to anti-inflammatory applications. However, characterizing these fused heterocycles via Infrared (IR) spectroscopy presents unique challenges compared to standard aliphatic or benzenoid systems.

This guide provides a technical comparison of the vibrational signatures for Hydroxyl (OH) and Cyano (CN) functional groups within this specific heterocyclic environment. Unlike standard textbook values, the bands in triazolopyridines are heavily influenced by the electron-deficient nature of the pyridine ring and the specific tautomeric equilibria inherent to the fused triazole system.

The Spectroscopic Landscape: Theoretical vs. Experimental

The following table contrasts standard "textbook" frequencies with those specifically observed in triazolopyridine derivatives. This data is synthesized from experimental characterization of 1,2,4-triazolo[1,5-a]pyridine and related fused systems.

Table 1: Comparative Band Assignment
Functional GroupMode of VibrationStandard Organic Range (

)
Observed in Triazolopyridines (

)
Structural Insight & Causality
Cyano (CN) Stretching (

)
2210 – 2260 (Sharp)2225 – 2245 (Sharp) The electron-withdrawing nature of the triazolopyridine ring exerts a

(inductive) effect, slightly stiffening the C

N bond compared to aliphatic nitriles, maintaining a high-frequency shift.
Hydroxyl (OH) Free Stretch3600 – 3650 (Sharp)~3600 (Rarely observed) Free OH is only seen in dilute non-polar solvents. In solid state (KBr/ATR), this band is almost never observed due to strong H-bonding.
Hydroxyl (OH) H-Bonded Stretch3200 – 3550 (Broad)3100 – 3450 (Very Broad) Extensive intermolecular H-bonding between the OH and the N-atoms of the triazole ring causes significant broadening and a redshift.
Ring C=N Skeletal Stretch1580 – 16001610 – 1630 The fusion of the triazole and pyridine rings increases ring strain and conjugation, often shifting skeletal bands to higher wavenumbers than isolated pyridines.
Ring-OH Tautomer Carbonyl (

)
N/A1660 – 1690 (Strong) Critical: If the OH is attached directly to the ring (e.g., pos. 7), the molecule often exists as the oxo-tautomer (amide-like), showing a C=O band instead of a distinct OH stretch.

Technical Deep Dive: The Triazolopyridine Effect

The Nitrile (CN) Anomaly

In standard aromatics (e.g., benzonitrile), the band appears near 2230


. In triazolopyridines, the position of the CN group matters:
  • Electronic Pull: The triazolopyridine core is

    
    -deficient. If the CN is attached to the pyridine ring, the ring pulls electron density away from the carbon of the nitrile. This reduces the repulsion between the nitrogen lone pair and the triple bond electrons, effectively shortening and strengthening the bond, keeping the frequency high (
    
    
    
    ).
  • Conjugation: If the CN is on a phenyl substituent attached to the core, conjugation is interrupted, and the band may appear slightly lower (2220

    
    ).
    
The Hydroxyl (OH) Trap: Tautomerism vs. H-Bonding

Assigning an OH band in this scaffold requires a decision tree (see Section 5) because of two competing phenomena:

  • Tautomerism: A hydroxyl group at the 5- or 7-position of the [1,2,4]triazolo[1,5-a]pyridine system is unstable. It rapidly tautomerizes to a cyclic amide (lactam).

    • Result: You look for an OH band at 3400

      
      , but find a C=O band at 1680 
      
      
      
      and a broad NH band at 3100
      
      
      .
  • Intramolecular H-Bonding: If the OH is on a phenyl ring substituted ortho to the triazole nitrogen, an intramolecular hydrogen bond (OH...N) forms.

    • Result: The OH band becomes broad, weak, and shifts significantly lower (down to 3000-3100

      
      ), often overlapping with C-H aromatic stretches.
      

Experimental Protocol: Ensuring Spectral Integrity

Protocol: Anhydrous KBr Pellet Preparation

Objective: Eliminate atmospheric water to distinguish structural OH from moisture.

  • Pre-treatment: Dry spectroscopic-grade KBr powder at 110°C for 24 hours. Store in a desiccator.

  • Sample Ratio: Mix 1.5 mg of the triazolopyridine derivative with 250 mg of dried KBr.

  • Grinding: Grind in an agate mortar for exactly 2 minutes.

    • Note: Do not over-grind. Excessive energy can disrupt the crystal lattice of the triazolopyridine, leading to amorphous broadening of the sharp CN peak.

  • Pressing: Apply 8-10 tons of pressure under vacuum (to remove trapped air/moisture) for 2 minutes.

  • Validation: Run a "blank" KBr pellet first. If a band appears at 3400

    
     (water), re-dry your KBr.
    

Decision Logic & Workflows

The following diagrams illustrate the logical process for assigning these bands and the experimental workflow.

Diagram 1: Spectral Assignment Logic

This decision tree helps you determine if your "OH" is actually a ketone or a hydrogen-bonded system.

SpectralAssignment Start Analyze Spectrum Region (3600 - 1600 cm⁻¹) CheckCN Is there a sharp peak at 2220-2245 cm⁻¹? Start->CheckCN ConfirmCN Confirmed: Nitrile (CN) Attached to Scaffold CheckCN->ConfirmCN Yes CheckOH Is there a BROAD band at 3100-3500 cm⁻¹? CheckCN->CheckOH No/Next CheckCO Is there a STRONG band at 1660-1690 cm⁻¹? CheckOH->CheckCO No (or weak) HBond Result: H-Bonded OH (Phenolic/Side chain) CheckOH->HBond Yes (Broad) Tautomer Result: Tautomerism (OH exists as C=O) CheckCO->Tautomer Yes FreeOH Result: Free OH (Rare/Non-polar solvent) CheckCO->FreeOH No

Caption: Logic flow for distinguishing true functional groups from tautomeric artifacts in triazolopyridines.

Diagram 2: Experimental Workflow (KBr vs ATR)

A comparison of the physical workflow required to obtain high-fidelity data for these specific functional groups.

Workflow cluster_KBr Method A: KBr (High Sensitivity) cluster_ATR Method B: ATR (High Speed) Sample Triazolopyridine Sample Dry Dry KBr (110°C, 24h) Sample->Dry Crystal Clean Crystal (ZnSe/Diamond) Sample->Crystal Grind Grind (Agate) 1:100 Ratio Dry->Grind Press Vac Press (10 Tons) Grind->Press Trans Transmission Mode Detects weak OH Press->Trans Clamp High Pressure Clamp Crystal->Clamp Reflect Reflectance Mode Good for sharp CN Clamp->Reflect

Caption: Parallel workflows for sample preparation. KBr is preferred for OH analysis; ATR is sufficient for CN analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard baseline values for functional groups).
  • El-Naggar, M., et al. (2021). "Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives." Molecules. Available at: [Link] (Verification of CN band at ~2230 cm⁻¹ in fused triazole systems).

  • Szafran, M., et al. (2020). "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine." International Journal of Molecular Sciences. Available at: [Link] (Detailed vibrational analysis of the triazolopyridine skeleton and H-bonding).

  • Specac Application Notes. (2021). "FTIR: Transmission vs ATR spectroscopy." Available at: [Link] (Protocol grounding for KBr vs ATR comparison).

  • Wang, L., et al. (2013). "Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds." Molecules. Available at: [Link] (Comparative analysis of CN shifts in pyridine-based systems).

Comparative Metabolic Stability Guide: Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Triazolopyridine Advantage

In the landscape of kinase inhibitors and GPCR modulators, the [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to the classic imidazopyridine or quinoline cores.[1] Its primary advantage lies in its electronic deficiency, which often confers improved metabolic stability compared to more electron-rich heterocycles. However, "improved" does not mean "immune."

As a Senior Application Scientist, I have observed that while the core itself is robust, the metabolic fate of these derivatives is dictated almost entirely by their C-ring substitutions and linker motifs . This guide objectively compares the metabolic stability profiles of key triazolopyridine subclasses, backed by structural causality and experimental data.[2][3]

Comparative Analysis: Structural Modifications & Stability Profiles

This section analyzes three distinct structural strategies used to optimize the metabolic half-life (


) and intrinsic clearance (

) of triazolopyridine derivatives.
Case Study A: Linker Atom Substitution (p38 MAPK Inhibitors)

Context: Early triazolopyridine inhibitors for p38 MAP kinase utilized sulfur linkers at the C6 position.[4][5] While potent, these suffered from rapid oxidative clearance.

FeatureSulfur-Linked Derivatives Methylene-Linked Derivatives Performance Verdict
Structure C6–S–ArylC6–CH₂–ArylMethylene Wins
Metabolic Liability High. Sulfur oxidation (S-oxidation) by CYPs is a rapid metabolic soft spot.Low. The methylene group is bioisosteric but resistant to rapid heteroatom oxidation.Stability: >2-fold improvement in

.
Causality The lone pairs on sulfur are highly accessible to CYP450 heme iron, facilitating sulfoxide/sulfone formation.[1]Removal of the heteroatom eliminates the direct oxidation site without disrupting the binding vector.Bioavailability: Significantly higher oral exposure (AUC).

Expert Insight: When facing high clearance in sulfur-linked heterocycles, a methylene or ethylene replacement is often the most effective "quick win" in Lead Optimization, provided the bond angle change does not abolish potency.[1]

Case Study B: Lipophilicity & Ring Contraction (11

-HSD-1 Inhibitors)

Context: High lipophilicity (LogP > 4) in triazolopyridines drives non-specific CYP binding.

Derivative ClassBicyclic (Bicyclo[2.2.2]octyl) Phenyl / Bi-aryl Cyclopropyl-Phenyl
Metabolic Stability High (

remaining @ 30 min)
Low (Rapid hydroxylation)High (

remaining @ 30 min)
Mechanism Steric bulk prevents CYP access; lacks activated C-H bonds.[1]Exposed aromatic rings are prone to arene oxidation (epoxidation/hydroxylation).Cyclopropyl ring acts as a metabolic "blocker" while lowering lipophilicity vs. bicyclics.
Synthetic Viability Low (Complex synthesis)HighHigh
Case Study C: Scaffold Hopping (Imidazopyridine vs. Triazolopyridine)

Context: Direct comparison of core stability when side chains remain constant.

  • Imidazopyridine: Electron-rich 5-membered ring facilitates electrophilic attack by metabolic enzymes.

  • Triazolopyridine: The additional nitrogen atom in the 5-membered ring pulls electron density, lowering the HOMO energy.

  • Result: The triazolopyridine core typically exhibits a 20–40% reduction in intrinsic clearance (

    
    )  compared to its imidazopyridine analog, purely due to electronic deactivation of the scaffold.
    
Mechanistic Visualization: Metabolic Pathways

Understanding where the molecule breaks down is crucial. The diagram below illustrates the common metabolic fates of the triazolopyridine scaffold.

MetabolicPathways Parent Triazolopyridine Parent Compound Oxidation_Core Core Oxidation (Rare) N-oxide formation Parent->Oxidation_Core CYP3A4 (High conc) Oxidation_Side Side-Chain Oxidation (Common) Benzylic hydroxylation S-oxidation Parent->Oxidation_Side CYP2D6 / 3A4 (Primary Route) Hydrolysis Amide/Ester Hydrolysis Parent->Hydrolysis Esterases Excretion Renal/Biliary Excretion Oxidation_Core->Excretion Glucuronidation Glucuronidation (Phase II) O-gluc / N-gluc Oxidation_Side->Glucuronidation UGTs Hydrolysis->Glucuronidation Glucuronidation->Excretion

Caption: Figure 1.[6] Primary metabolic clearance pathways for triazolopyridine derivatives. Side-chain oxidation is the predominant liability, while the core itself is relatively resistant compared to imidazopyridines.

Detailed Experimental Protocols

To validate the comparisons above, rigorous testing is required. As a scientist, I rely on the following protocols because they include internal controls that flag assay drift immediately.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine Intrinsic Clearance (


) via CYP450 enzymes.
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM Phosphate Buffer (pH 7.4).

    • Prepare Test Compound stock (10 mM in DMSO) and dilute to 1 µM working solution in buffer (0.1% DMSO final).

  • Incubation System:

    • Test Well: 1 µM Compound + 0.5 mg/mL HLM protein.

    • Pre-incubation: 5 minutes at 37°C to equilibrate.

    • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Critical: Do not use simple NADPH; the regenerating system maintains linearity longer.

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 minutes.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Tolbutamide internal standard).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: Hepatocyte Stability Assay (Phase I & II)

Objective: Assess whole-cell metabolism (including Glucuronidation).

  • Thawing: Thaw cryopreserved hepatocytes (human/rat) in pre-warmed thawing medium. Centrifuge (100g, 10 min) and resuspend in incubation medium (Williams' Medium E).

  • Viability Check: Mandatory Step. Use Trypan Blue exclusion. Viability must be >75% to proceed. If <75%, the membrane transporters are compromised, and data will be invalid.

  • Incubation:

    • Cell density:

      
       cells/mL.
      
    • Compound conc: 1 µM.[7]

    • Incubate in a shaking water bath (37°C, 95% humidity, 5% CO₂).

  • Quench & Analysis: Similar to microsomal assay.

  • Self-Validating Control: Run 7-Ethoxycoumarin or Testosterone in parallel. If their

    
     deviates by >20% from historical mean, discard the run.
    
Stability Testing Workflow

This workflow ensures that you do not waste expensive in vivo resources on compounds that will fail metabolically.

StabilityWorkflow Start New Triazolopyridine Derivative Step1 In Silico Screen (cLogP < 3.5?) (Alerts: Furans, Anilines?) Start->Step1 Step2 Microsomal Stability (HLM + NADPH) Step1->Step2 Decision1 t1/2 > 30 min? Step2->Decision1 Step3 Metabolite ID (MetID) Identify Soft Spots (e.g., S-oxidation) Decision1->Step3 No Step4 Hepatocyte Stability (Phase II Check) Decision1->Step4 Yes Redesign Structural Mod: - Block Metabolic Site - Scaffold Hop Step3->Redesign Step4->Step3 High Clearance Step5 Pharmacokinetics (PK) (Rat/Mouse IV/PO) Step4->Step5 Low Clearance Redesign->Step1

Caption: Figure 2. Iterative decision tree for evaluating metabolic stability. Note the feedback loop from MetID to structural redesign.

References
  • Vertex Pharmaceuticals. (2010).[1] Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Link

    • Significance: Establishes the superiority of carbon linkers over sulfur linkers for metabolic stability in this scaffold.
  • Amgen Inc. (2012).[1][8] Identification of triazolopyridazinones as potent p38

    
     inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
    
    • Significance: Provides comparative SAR data on ring substitutions and their effect on potency and stability.
  • National Institutes of Health (NIH). (2014).[1] Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11

    
    -Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry. Link
    
    • Significance: Detailed SAR on replacing bicyclic rings with cyclopropyl moieties to maintain stability while improving synthetic feasibility.
  • Taylor & Francis. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Significance: Demonstrates the scaffold's utility in dual-target inhibitors and provides recent microsomal stability data for triazolopyridine hybrids.[3]

Sources

Safety Operating Guide

Proper Disposal Procedures for [1,2,4]Triazolo[4,3-a]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Effective waste management of [1,2,4]Triazolo[4,3-a]pyridin-7-ol requires strict adherence to organic heterocyclic waste protocols. Unlike its more common isomer (the 3-ol), the 7-ol variant (CAS 937263-36-0) is frequently utilized as a high-value intermediate in the synthesis of ErbB receptor tyrosine kinase inhibitors. Consequently, it should be treated with the precautions reserved for bioactive pharmacophores.

Operational Directive: This compound must be segregated into Non-Halogenated Organic Waste streams intended for high-temperature incineration. Under no circumstances should this compound be discharged into municipal wastewater systems.

Chemical Identification Table
ParameterSpecification
Chemical Name [1,2,4]Triazolo[4,3-a]pyridin-7-ol
CAS Number 937263-36-0
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
Physical State Solid (often observed as a viscous "pink oil" in crude intermediate states)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.
Hazard Class Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3); Treat as Potentially Bioactive .

Hazard Assessment & Safety Protocols

Before initiating disposal, the operator must acknowledge the specific hazards associated with nitrogen-fused heterocycles. While GHS data specifically for the 7-ol isomer is limited compared to the 3-ol, structural activity relationship (SAR) analysis mandates we treat it as a distinct respiratory and contact irritant.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator recommended if handling dry powder to prevent inhalation of bioactive dust.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is required if dissolving in penetrating solvents like DMSO.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste transfer.

Waste Characterization & Segregation

Proper segregation is the linchpin of compliant disposal. The presence of the triazole ring introduces nitrogen into the combustion profile, necessitating incineration facilities equipped with scrubbers to manage NOₓ emissions.

Decision Logic for Waste Streams
  • Is the waste Halogenated?

    • The pure compound (C₆H₅N₃O) is Non-Halogenated .

    • Caution: If the compound was dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture defaults to Halogenated Waste .

  • Is it a "P-Listed" or "U-Listed" Waste?

    • [1,2,4]Triazolo[4,3-a]pyridin-7-ol is not explicitly listed on EPA RCRA P or U lists. Therefore, it is classified based on characteristics (Ignitability if in solvent) or as general organic chemical waste.

Disposal Workflow Diagram

The following diagram outlines the critical decision nodes for segregating this compound.

DisposalWorkflow Start Waste: [1,2,4]Triazolo[4,3-a]pyridin-7-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Container: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH, EtOH) SolventCheck->NonHalo No Halogens BinHalo Container: Halogenated Organic Waste (Tag: Toxic/Halogenated) Halo->BinHalo BinNonHalo Container: Non-Halogenated Organic Waste (Tag: Flammable/Toxic) NonHalo->BinNonHalo Destruction Final Fate: High-Temp Incineration (w/ NOx Scrubbing) BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Decision tree for segregating [1,2,4]Triazolo[4,3-a]pyridin-7-ol waste streams to ensure regulatory compliance.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable for expired shelf-life inventory or excess synthesis product.

  • Containment: Do not empty the solid into a general trash bin. Keep the substance in its original vial if possible.

  • Secondary Packaging: Place the primary vial into a clear, sealable polyethylene bag (Ziploc type) to prevent leakage or dust generation.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "[1,2,4]Triazolo[4,3-a]pyridin-7-ol"[1][2][3][4][5]

    • Hazard Checkboxes: Irritant, Toxic.

  • Consolidation: Deposit the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

Scenario B: Disposal of Stock Solutions (e.g., in DMSO)

Applicable for residual aliquots from biological assays.

  • Solvent Verification: Confirm the solvent identity.

    • If DMSO/Methanol/Ethanol : Use Non-Halogenated waste stream.

    • If DCM/Chloroform : Use Halogenated waste stream.

  • Transfer: Pour the solution into the appropriate carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the empty vial once with a small volume of the compatible solvent and add the rinse to the waste carboy.

    • Note: Triple rinsing is not required if the vial itself is being disposed of as solid hazardous waste.

  • Vial Disposal: Cap the empty vial and place it in the Solid Hazardous Waste bin (Glass). Do not place in broken glass boxes or sharps containers destined for landfill.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Absorb:

    • Liquids: Cover with an inert absorbent (vermiculite or spill pads).

    • Solids: Cover with a wet paper towel (dampened with water) to prevent dust dispersal, then wipe up.

  • Disposal: Place all contaminated absorbents and gloves into a heavy-duty plastic hazardous waste bag. Label as "Debris contaminated with [1,2,4]Triazolo[4,3-a]pyridin-7-ol".

Scientific Context & Rationale

Understanding why we dispose of this chemical specifically helps enforce compliance.

  • Bioactivity Concerns: The 7-ol isomer is a structural precursor to kinase inhibitors (specifically ErbB types). Even if the pure intermediate has low acute toxicity, its metabolic derivatives or environmental degradation products could exhibit biological activity in aquatic systems. High-temperature incineration guarantees the destruction of the pharmacophore.

  • Nitrogen Heterocycle Stability: The [1,2,4]triazolo[4,3-a]pyridine core is aromatically stable. Standard chemical neutralization (acid/base hydrolysis) is often ineffective at breaking the ring system under ambient conditions. Thermal oxidation (incineration) is the only validated method to mineralize the nitrogen content safely.

References

  • Chemical Identity & CAS Verification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249770, [1,2,4]Triazolo[4,3-a]pyridine (Core Structure Reference).[6] Retrieved from [Link][6]

  • Synthesis & Physical Properties

    • Ren, X., et al. (2021). ErbB Receptor Inhibitors as Anti-Tumor Agents.[5] World Intellectual Property Organization, WO2021179274A1. (Describes physical state as "pink oil" and synthesis via Pd/C hydrogenation). Retrieved from

  • Safety & Hazard Classification

Sources

Personal protective equipment for handling [1,2,4]Triazolo[4,3-a]pyridin-7-ol

[1]

Waste Management & Disposal

  • Classification: Hazardous Organic Waste (Nitrogenous Heterocycle).[1][2]

  • Method: High-Temperature Incineration is the only approved disposal method.[1]

  • Protocol:

    • Collect in a dedicated "Solid Organic Waste" container.[1]

    • Label clearly: "Contains [1,2,4]Triazolo[4,3-a]pyridin-7-ol - Irritant."[1]

    • Do NOT dispose of down the drain.[1] The compound is potentially toxic to aquatic life (Aquatic Chronic 3 for related analogues).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81431, 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one (Structural Analogue).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200.[3] Retrieved from [Link]

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